molecular formula C7H8ClN B1610578 4-(2-Chloroethyl)pyridine CAS No. 28148-48-3

4-(2-Chloroethyl)pyridine

Cat. No.: B1610578
CAS No.: 28148-48-3
M. Wt: 141.6 g/mol
InChI Key: DPXZCTJBRDTGFZ-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)pyridine is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXZCTJBRDTGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499889
Record name 4-(2-Chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28148-48-3
Record name 4-(2-Chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Alkylation Mechanism of 4-(2-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Chloroethyl)pyridine is a versatile bifunctional reagent of significant interest to researchers, scientists, and drug development professionals. Its unique structure, featuring a pyridine ring and a reactive chloroethyl side chain, allows for a range of chemical transformations, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. The pyridine moiety can be targeted for modifications such as N-alkylation or substitution on the ring, while the chloroethyl group serves as an electrophilic site for the introduction of various nucleophiles. This guide provides an in-depth exploration of the core alkylation mechanism of this compound, offering insights into its reactivity, experimental considerations, and synthetic applications.

The Core Mechanism: Intramolecular Cyclization to a Reactive Intermediate

The primary mechanism of alkylation by this compound does not proceed through a simple direct SN2 displacement of the chloride by a nucleophile. Instead, the reaction is dictated by the neighboring group participation of the pyridine nitrogen, leading to the formation of a highly reactive cyclic intermediate: the aziridinium ion. This intramolecular cyclization is the rate-determining step and is crucial for understanding the reactivity of this class of compounds.

The process can be broken down into two key stages:

  • Formation of the Aziridinium Ion: The lone pair of electrons on the pyridine nitrogen acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom. This intramolecular SN2 reaction displaces the chloride ion and forms a strained, three-membered aziridinium ring. This cation is highly electrophilic due to the ring strain and the positive charge on the nitrogen atom. The formation of this intermediate is analogous to the well-documented behavior of nitrogen mustards.[1]

  • Nucleophilic Ring-Opening: The formed aziridinium ion is then readily attacked by an external nucleophile. The nucleophilic attack can, in principle, occur at either of the two carbon atoms of the aziridinium ring. The regioselectivity of this ring-opening step is influenced by steric and electronic factors, as well as the nature of the nucleophile.

Caption: The two-step alkylation mechanism involving the formation of a key aziridinium ion intermediate.

Factors Influencing Reactivity

The efficiency and outcome of alkylation reactions with this compound are governed by several critical factors:

  • Nucleophile Strength: Stronger nucleophiles will react more readily with the aziridinium intermediate. The nature of the nucleophile (e.g., hard vs. soft) can also influence the regioselectivity of the ring-opening.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they can stabilize the charged intermediate and solvate the reactants.

  • Temperature: Higher temperatures can increase the rate of both the aziridinium ion formation and the subsequent nucleophilic attack. However, excessive heat may lead to side reactions.

  • Leaving Group: While this guide focuses on the chloro-derivative, the corresponding bromo- or iodo-analogs would be more reactive due to the better leaving group ability of bromide and iodide. The Finkelstein reaction can be employed to convert the chloride to the more reactive iodide in situ by adding a catalytic amount of an iodide salt (e.g., NaI or KI).

Experimental Protocols for Alkylation

The following sections provide detailed, step-by-step methodologies for the alkylation of various nucleophiles with this compound. These protocols are based on established chemical principles and analogous reactions.

N-Alkylation of Amines

The reaction of this compound with primary and secondary amines is a common method for introducing the pyridylethyl moiety.

Experimental Workflow:

N_Alkylation_Workflow start Dissolve this compound and amine in solvent add_base Add base (e.g., K₂CO₃ or Et₃N) start->add_base heat Heat reaction mixture (e.g., 60-80 °C) add_base->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify end Characterize product purify->end

Caption: A general workflow for the N-alkylation of amines with this compound.

Detailed Protocol:

  • To a solution of the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF, 0.2-0.5 M), add this compound hydrochloride (1.1 eq.) and a base such as potassium carbonate (2.5 eq.) or triethylamine (2.5 eq.).

  • Stir the reaction mixture at 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Reactant AmineBaseSolventTemperature (°C)Typical Reaction Time (h)
PiperidineK₂CO₃Acetonitrile8012-18
MorpholineEt₃NDMF7016-24
AnilineK₂CO₃DMSO9024-48
S-Alkylation of Thiols

Thiols and their corresponding thiolates are excellent soft nucleophiles that readily react with the aziridinium intermediate to form thioethers. A concrete example is the synthesis of 4-[2-(2-hydroxyethylthio)ethyl]pyridine.[2]

Experimental Workflow:

S_Alkylation_Workflow start Generate thiolate in situ (thiol + base) add_alkylating_agent Add this compound start->add_alkylating_agent stir Stir at room temperature add_alkylating_agent->stir monitor Monitor reaction by TLC/LC-MS stir->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify end Characterize product purify->end

Caption: A general workflow for the S-alkylation of thiols with this compound.

Detailed Protocol:

  • To a solution of the thiol (1.0 eq.) in a suitable solvent such as ethanol or DMF (0.3-0.6 M), add a base like sodium methoxide (1.0 eq.) or potassium carbonate (1.5 eq.) at 0 °C to generate the thiolate in situ.

  • After stirring for 15-30 minutes, add a solution of this compound hydrochloride (1.05 eq.) and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired thioether.

Reaction with Azide

Sodium azide is an effective nucleophile for introducing the azido group, which can be further transformed into an amine via Staudinger reduction or used in click chemistry. The reaction is expected to proceed readily to form 4-(2-azidoethyl)pyridine.

Detailed Protocol:

  • Dissolve this compound hydrochloride (1.0 eq.) in DMF or acetonitrile (0.2-0.4 M).

  • Add sodium azide (1.5 eq.) to the solution and stir the mixture at room temperature to 50 °C.

  • Monitor the reaction by TLC or IR spectroscopy (disappearance of the C-Cl stretch and appearance of the azide stretch at ~2100 cm⁻¹).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to avoid detonation of the azide product.

NucleophileSolventTemperature (°C)Predicted Reaction Time (h)
Sodium AzideDMF254-8
Sodium AzideAcetonitrile502-6

Potential Side Reactions

  • Elimination: Under strongly basic conditions, elimination to form 4-vinylpyridine can be a competing side reaction. The use of a non-hindered base and moderate temperatures can minimize this pathway.

  • Hydrolysis: In the presence of water, this compound can undergo hydrolysis to form 4-(2-hydroxyethyl)pyridine.[1] It is therefore crucial to use anhydrous solvents and reagents for most alkylation reactions.

  • Polymerization: 4-Vinylpyridine, if formed, can undergo polymerization. This can be mitigated by controlling the reaction conditions to favor the desired substitution reaction.

Conclusion

The alkylation of nucleophiles with this compound is a powerful synthetic tool that proceeds through a reactive aziridinium ion intermediate. A thorough understanding of this mechanism, coupled with careful control of reaction parameters such as nucleophile choice, solvent, and temperature, enables the selective and efficient synthesis of a diverse range of 4-substituted pyridine derivatives. This guide provides a solid foundation for researchers to design and execute successful alkylation strategies using this versatile building block.

References

An In-depth Technical Guide to the Reactivity of 4-(2-Chloroethyl)pyridine with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(2-Chloroethyl)pyridine is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring a primary alkyl chloride appended to an electron-deficient pyridine ring, presents two distinct electrophilic centers. This guide provides an in-depth analysis of the reactivity of this compound with various classes of nucleophiles, including nitrogen, sulfur, and oxygen-based reagents. We will explore the mechanistic dichotomy between S(_N)2 reactions on the ethyl side-chain and potential Nucleophilic Aromatic Substitution (S(_N)Ar) on the pyridine ring. By synthesizing mechanistic principles with practical, field-proven protocols, this document serves as a comprehensive resource for scientists aiming to leverage this reagent in complex molecular synthesis and drug development programs.[3]

Introduction to this compound: A Profile

This compound, with the molecular formula C(_7)H(_8)ClN, is a heterocyclic compound that serves as a valuable intermediate in organic synthesis.[4] Its utility stems from the presence of two key reactive features:

  • A Primary Alkyl Halide: The 2-chloroethyl group (-CH(2)CH(_2)Cl) provides a classic sp

    3^33
    -hybridized carbon center that is highly susceptible to bimolecular nucleophilic substitution (S(_N)2) reactions.[5]

  • An Electron-Deficient Aromatic Ring: The pyridine ring's nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing effect (both inductive and mesomeric).[6][7] This reduces the electron density of the ring, particularly at the 2- and 4-positions (ortho and para to the nitrogen), making them susceptible to Nucleophilic Aromatic Substitution (S(_N)Ar).[8][9]

This dual reactivity allows for selective functionalization, where the choice of nucleophile and reaction conditions can dictate the synthetic outcome. Understanding the interplay between these competing pathways is paramount for its effective application.

The Mechanistic Crossroads: S(_N)2 versus S(_N)Ar

The primary determinant of reactivity for this compound is the competition between substitution at the side-chain versus the ring. For the vast majority of common nucleophiles and conditions, the S(_N)2 pathway at the primary chloride is overwhelmingly favored due to its lower activation energy compared to the S(_N)Ar pathway.

2.1 The Dominant Pathway: S(_N)2 Reaction at the Ethyl Side-Chain

The carbon atom bonded to the chlorine is a primary carbon, making it sterically unhindered. This accessibility is ideal for the backside attack characteristic of an S(N)2 mechanism. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the chloride ion (a good leaving group) departs.[10][11]

Causality Behind S(_N)2 Dominance:

  • Low Steric Hindrance: The primary nature of the electrophilic carbon allows easy access for the nucleophile.

  • Good Leaving Group: The chloride ion is a stable anion and thus an effective leaving group.

  • Lower Activation Energy: The transition state for an S(_N)2 reaction at a primary alkyl halide is generally much lower in energy than that required to form the high-energy Meisenheimer complex intermediate of an S(_N)Ar reaction.[8]

2.2 The Latent Pathway: S(_N)Ar at the Pyridine Ring

While the pyridine ring is activated for nucleophilic attack at the C4 position, direct substitution of a hydride ion (H

^-
) is not feasible as it is an extremely poor leaving group. S(_N)Ar reactions typically require a good nucleofuge, such as a halogen, to be present on the ring itself.[6][9] Therefore, under standard conditions, S(_N)Ar is not a significant competing pathway for this compound. However, under forcing conditions with extremely strong bases, complex side reactions involving the ring can occur, but these fall outside the scope of typical synthetic applications.

The following diagram illustrates the primary S(_N)2 pathway.

G cluster_main Dominant Sₙ2 Reaction Pathway Reagent This compound TS Sₙ2 Transition State Reagent->TS Backside Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Product Substituted Product 4-(2-Nu-ethyl)pyridine TS->Product Bond Formation & Bond Breaking LeavingGroup Chloride Ion (Cl⁻) TS->LeavingGroup

Caption: Dominant S(_N)2 reaction pathway for this compound.

Reactivity with Nitrogen Nucleophiles

The reaction with amines is a cornerstone application, leading to the synthesis of 4-(2-aminoethyl)pyridine and its derivatives, which are prevalent scaffolds in pharmaceuticals.

  • Nucleophiles: Ammonia, primary amines (RNH(_2)), and secondary amines (R(_2)NH).

  • Product: Primary, secondary, and tertiary amines, respectively. The initial product of reacting with ammonia is 4-(2-aminoethyl)pyridine.

  • Mechanism: A classic S(_N)2 reaction.[12]

  • Causality Behind Experimental Choices: An excess of the ammonia or amine nucleophile is used. This is critical for two reasons: first, it drives the reaction to completion via Le Châtelier's principle. Second, and more importantly, it prevents over-alkylation, where the amine product, being a nucleophile itself, could react with another molecule of this compound. A base, such as triethylamine or potassium carbonate, is often added to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Experimental Protocol: Synthesis of 4-(2-Aminoethyl)pyridine
  • Reagent Preparation: In a sealed pressure vessel, charge a solution of this compound hydrochloride (1.0 eq) in ethanol (5 mL per mmol of substrate).

  • Reaction Setup: Cool the solution to 0 °C and add a large excess of aqueous ammonia (25-30%, ~20 eq).

  • Reaction Execution: Seal the vessel and heat to 100-120 °C for 12-24 hours. The pressure will increase; ensure the vessel is rated for the conditions.

  • Monitoring: The reaction can be monitored by TLC or LC-MS by taking aliquots (after cooling) and checking for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Purification: Dissolve the residue in water and extract with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Reactivity with Sulfur Nucleophiles

Sulfur nucleophiles are among the most potent for S(_N)2 reactions due to the high polarizability and "softness" of the sulfur atom.[13][14]

  • Nucleophiles: Thiols (RSH) in the presence of a base, or pre-formed thiolates (RS

    ^-
    ). Sodium hydrosulfide (NaSH) can be used to introduce the -SH group.

  • Product: Thioethers (sulfides).

  • Mechanism: A highly efficient S(_N)2 reaction.[5]

  • Causality Behind Experimental Choices: Thiols are acidic enough to be deprotonated by common bases like sodium hydroxide or sodium ethoxide to form the highly nucleophilic thiolate anion.[13] The reaction is typically run in a polar aprotic solvent like DMF or DMSO to maximize the nucleophilicity of the thiolate anion.

Experimental Protocol: Synthesis of a 4-(2-(Alkylthio)ethyl)pyridine
  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N(_2) or Ar), dissolve the desired thiol (1.1 eq) in anhydrous DMF (4 mL per mmol of thiol).

  • Nucleophile Generation: Add a non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.

  • Reaction Execution: Add a solution of this compound (1.0 eq) in DMF dropwise to the thiolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Track the consumption of the starting material using TLC (e.g., with a hexane/ethyl acetate eluent system).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude residue by silica gel column chromatography.

Reactivity with Oxygen Nucleophiles

Oxygen nucleophiles, such as hydroxides and alkoxides, readily react to form alcohols and ethers, respectively.

  • Nucleophiles: Sodium or potassium hydroxide (OH

    ^-
    ), and alkoxides (RO
    ^-
    ) generated from an alcohol and a strong base.

  • Product: 4-(2-Hydroxyethyl)pyridine or 4-(2-alkoxyethyl)pyridines.

  • Mechanism: S(_N)2 displacement of the chloride.[12]

  • Causality Behind Experimental Choices: While alcohols are weak nucleophiles, their conjugate bases, alkoxides, are exceptionally strong nucleophiles and bases.[15] Generating the alkoxide in situ using a base like NaOH, KOH, or NaH in the corresponding alcohol as the solvent is a common and efficient strategy.[15] Aqueous conditions with NaOH or KOH lead to hydrolysis, forming the alcohol.[12]

Summary of Reactivity

The following table summarizes the expected reactivity of this compound with major classes of nucleophiles.

Nucleophile ClassExample NucleophileTypical ConditionsProduct TypeKey Mechanistic Considerations
Nitrogen Ammonia (NH(_3)), RNH(_2)Ethanol, Heat, PressurePrimary/Secondary AmineS(_N)2. Excess amine is used to prevent over-alkylation.
Sulfur Thiol (RSH) + BaseDMF, NaH, RTThioether (Sulfide)S(_N)2. Highly efficient due to the soft, polarizable nature of the thiolate nucleophile.
Oxygen Alkoxide (RO
^-
)
Alcohol (ROH), Base (e.g., NaOH)EtherS(_N)2. Requires deprotonation of the alcohol to form the potent alkoxide nucleophile.
Oxygen Hydroxide (OH
^-
)
Water/Ethanol, NaOH, HeatAlcoholS(_N)2 Hydrolysis.
Carbon Cyanide (CN
^-
)
Ethanol/Water, KCN, HeatNitrileS(_N)2. Useful for carbon-chain extension.[12][16]
General Experimental Workflow and Synthetic Applications

The versatility of this compound makes it a valuable precursor in multi-step syntheses. Many antihistamines and other CNS-active agents contain the 4-(2-aminoethyl)pyridine core structure.

G Start Reagent Preparation (Substrate, Nucleophile, Solvent) Setup Reaction Setup (Inert Atmosphere, Temp Control) Start->Setup Monitor Reaction Monitoring (TLC / LC-MS) Setup->Monitor Reaction in Progress Workup Aqueous Work-up (Quench, Extract, Wash) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography / Distillation) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final Pure Product Characterize->Final

Caption: A self-validating workflow for nucleophilic substitution reactions.

Conclusion

This compound is a robust synthetic intermediate whose reactivity is dominated by the S(_N)2 displacement of its primary chloride. By selecting the appropriate nucleophile and carefully controlling reaction conditions—such as solvent, temperature, and stoichiometry—researchers can efficiently forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. This predictable reactivity, coupled with the pharmaceutical relevance of the resulting pyridine derivatives, ensures that this compound will remain a valuable tool for professionals in drug discovery and chemical synthesis.

References

The Synthesis and Strategic Importance of 4-(2-Chloroethyl)pyridine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

4-(2-Chloroethyl)pyridine is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring and a reactive chloroethyl side chain, renders it a valuable intermediate for the synthesis of a wide array of more complex molecules. The pyridine moiety offers a site for potential N-alkylation and modification of its electronic properties, while the chloroethyl group provides a reactive electrophilic center for nucleophilic substitution reactions. This dual functionality allows for its incorporation into diverse molecular scaffolds, making it a key building block in the development of various therapeutic agents, most notably antihistamines. This technical guide provides an in-depth exploration of the historical and modern synthetic routes to this compound, detailed experimental protocols, and an examination of its critical role in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.60 g/mol [1]
CAS Number 28148-48-3[1]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not readily available
Melting Point Not readily available for the free base. The hydrochloride salt melts at 160-163 °C.

Historical and Modern Synthetic Strategies

While a definitive publication detailing the very first synthesis of this compound is not readily apparent in a historical context, its preparation logically follows from established methods for the functionalization of pyridine derivatives. The most prevalent and field-proven synthetic approaches are outlined below.

Primary Synthetic Route: Chlorination of 4-(2-Hydroxyethyl)pyridine

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 4-(2-hydroxyethyl)pyridine with a chlorine atom. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

Reaction Scheme:

G start 4-(2-Hydroxyethyl)pyridine reagent + SOCl₂ product This compound reagent->product Chlorination byproducts + SO₂ + HCl

Caption: Chlorination of 4-(2-Hydroxyethyl)pyridine.

Materials:

  • 4-(2-Hydroxyethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-hydroxyethyl)pyridine in an appropriate anhydrous solvent.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel. The reaction is exothermic, and maintaining a low temperature during addition is crucial to control the reaction rate and minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding it to ice-water. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography.

Self-Validation and Causality:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as thionyl chloride reacts violently with water.

  • Slow Addition of SOCl₂: This prevents a rapid exotherm which could lead to side product formation and potential hazards.

  • Reflux: Heating the reaction mixture ensures the completion of the substitution reaction.

  • Aqueous Work-up: The quenching and neutralization steps are essential to remove unreacted thionyl chloride and acidic byproducts.

Multi-step Synthesis from 4-Picoline

A more comprehensive synthetic strategy begins with the readily available and inexpensive starting material, 4-picoline. This multi-step approach first involves the hydroxymethylation of 4-picoline to form 4-(2-hydroxyethyl)pyridine, which is then chlorinated as described above.

Overall Synthetic Pathway:

G picoline 4-Picoline hydroxyethylpyridine 4-(2-Hydroxyethyl)pyridine picoline->hydroxyethylpyridine Hydroxymethylation formaldehyde Formaldehyde (or Paraformaldehyde) chloroethylpyridine This compound hydroxyethylpyridine->chloroethylpyridine Chlorination thionyl_chloride SOCl₂

Caption: Synthesis of this compound from 4-Picoline.

Materials:

  • 4-Picoline

  • Paraformaldehyde or aqueous formaldehyde

  • Catalyst (e.g., benzoic acid or acetic acid)[2][3]

  • Solvent (optional, e.g., water or an organic solvent)[3]

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 4-picoline, formaldehyde (or paraformaldehyde), and the catalyst. A solvent may be added to facilitate the reaction.

  • Reaction: Heat the mixture under reflux for an extended period (e.g., 10-30 hours) at a temperature ranging from 90°C to 180°C[2]. The reaction progress can be monitored by GC or TLC.

  • Work-up and Purification: After the reaction is complete, the unreacted 4-picoline can be removed by distillation. The resulting crude 4-(2-hydroxyethyl)pyridine is then purified by vacuum distillation. Yields for this reaction are reported to be in the range of 84% to 94.85%[2].

Causality and Field-Proven Insights:

  • Catalyst Choice: The use of a weak acid catalyst like benzoic or acetic acid facilitates the condensation reaction between 4-picoline and formaldehyde.

  • Reaction Time and Temperature: These parameters are critical for achieving a good conversion rate and must be optimized for the specific scale and setup.

  • Purification: Vacuum distillation is essential to separate the higher-boiling product from the starting material and any byproducts.

Alternative Synthetic Route: Hydrochlorination of 4-Vinylpyridine

An alternative, though less commonly detailed, approach involves the addition of hydrogen chloride (HCl) to 4-vinylpyridine. This electrophilic addition reaction follows Markovnikov's rule, with the chloride ion adding to the more substituted carbon of the vinyl group.

Reaction Scheme:

G start 4-Vinylpyridine reagent + HCl product This compound reagent->product Hydrochlorination

Caption: Synthesis via Hydrochlorination of 4-Vinylpyridine.

This method is conceptually straightforward but may be complicated by the potential for polymerization of the vinylpyridine starting material. Careful control of reaction conditions is necessary to achieve a good yield of the desired product.

Application in Drug Development: The Synthesis of Pheniramine

This compound is a crucial intermediate in the synthesis of several first-generation antihistamines, with a prominent example being pheniramine. The synthesis involves the alkylation of a suitable nucleophile with this compound.

A common synthetic route to pheniramine involves the reaction of 2-benzylpyridine with a strong base, such as sodium amide, to generate a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of this compound (or a related electrophile like N,N-dimethyl chloroethane) in a nucleophilic substitution reaction to form the carbon-carbon bond necessary for the pheniramine backbone[4].

Illustrative Synthetic Step:

G benzylpyridine_anion Deprotonated 2-Benzylpyridine (Nucleophile) pheniramine_backbone Pheniramine Backbone benzylpyridine_anion->pheniramine_backbone Nucleophilic Substitution chloroethylpyridine This compound (Electrophile) chloroethylpyridine->pheniramine_backbone

Caption: Key bond formation in the synthesis of Pheniramine.

Safety, Handling, and Storage

This compound and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions.

Hazard Identification:

  • Toxicity: Harmful if swallowed[5].

  • Corrosivity: Causes severe skin burns and eye damage[5][6].

  • Irritation: May cause respiratory irritation[7].

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection[5][8].

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood[8].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[5][6]. Store under an inert atmosphere to prevent degradation[6].

Conclusion

This compound is a cornerstone intermediate in the synthesis of various important organic molecules, particularly in the pharmaceutical industry. While its historical discovery is not prominently documented, its synthesis is well-established, with the chlorination of 4-(2-hydroxyethyl)pyridine being the most practical and efficient route. The multi-step synthesis from the readily available 4-picoline provides a cost-effective pathway for large-scale production. A thorough understanding of the synthetic methodologies, reaction mechanisms, and safety protocols outlined in this guide is essential for researchers and scientists to effectively and safely utilize this versatile building block in their drug discovery and development endeavors.

References

Stability and decomposition of 4-(2-Chloroethyl)pyridine under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Stability and Decomposition of 4-(2-Chloroethyl)pyridine

Foreword

For the researcher, scientist, or drug development professional, understanding the stability of reactive intermediates is paramount to successful synthesis, formulation, and ultimately, the development of safe and effective medicines. This compound is a versatile bifunctional molecule, prized for its utility in introducing the 2-(4-pyridyl)ethyl moiety into target structures. However, its very utility—derived from the reactive chloroethyl group and the nucleophilic pyridine ring—is also the source of its inherent instability. This guide provides a comprehensive examination of the stability and decomposition of this compound under a variety of stress conditions. Our approach moves beyond a simple recitation of facts to explain the underlying chemical principles and provide field-proven methodologies for assessing the stability of this critical intermediate.

Executive Summary: Stability Profile of this compound

This compound is a moderately stable compound that is susceptible to degradation through several key pathways. Its stability is highly dependent on the storage and reaction conditions, particularly temperature, pH, and solvent polarity. The primary and most facile degradation pathway is an intramolecular cyclization (self-alkylation) reaction, driven by the nucleophilic pyridine nitrogen attacking the electrophilic carbon of the chloroethyl side chain. This process is significantly influenced by solvent and temperature. Hydrolysis, particularly under basic conditions, represents another major degradation route. The compound exhibits sensitivity to heat and potential susceptibility to oxidative and photolytic degradation.

Condition Stability Assessment Primary Degradation Product(s) Governing Mechanism
Neutral/Aprotic Solvent Moderate. Prone to slow self-alkylation over time.6,7-dihydro-5H-pyrido[1,2-a]pyridinium chlorideIntramolecular SN2 Cyclization
Polar/Protic Solvent Low to Moderate. Rate of self-alkylation is accelerated.6,7-dihydro-5H-pyrido[1,2-a]pyridinium chlorideIntramolecular SN2 Cyclization
Aqueous (Acidic, pH < 4) Moderate. Hydrolysis is generally slow.4-(2-Hydroxyethyl)pyridineAcid-catalyzed SN1/SN2 Hydrolysis
Aqueous (Basic, pH > 8) Low. Rapidly degrades.4-(2-Hydroxyethyl)pyridineBase-catalyzed SN2 Hydrolysis
Elevated Temperature (>40°C) Low. Decomposition rate significantly increases.6,7-dihydro-5H-pyrido[1,2-a]pyridinium chloride, oligomers, charIntramolecular Cyclization, Elimination
Oxidative (e.g., H₂O₂) Moderate. Susceptible to oxidation.This compound N-oxideN-Oxidation
Photolytic (UV Light) Moderate. Potential for degradation upon prolonged exposure.Radically-derived productsHomolytic C-Cl bond cleavage

The Core Instability: Intramolecular Cyclization (Self-Alkylation)

The most significant and often unavoidable decomposition pathway for this compound is an intramolecular nucleophilic substitution reaction. The lone pair of electrons on the pyridine nitrogen atom acts as an internal nucleophile, attacking the adjacent electrophilic primary carbon atom and displacing the chloride leaving group.

This SN2 reaction results in the formation of a fused bicyclic quaternary ammonium salt, 6,7-dihydro-5H-pyrido[1,2-a]pyridinium chloride . This process is kinetically favored due to the formation of a stable five-membered ring in the transition state, leading to a high effective molarity of the reacting groups. The reaction is analogous to well-established Brønsted acid-catalyzed intramolecular cyclizations of other alkylpyridines[1].

Figure 1: Primary decomposition via intramolecular cyclization.

Causality Behind Experimental Observations:

  • Solvent Effects: This reaction is significantly accelerated in polar aprotic solvents (e.g., acetonitrile, DMF) which can stabilize the charged transition state but do not solvate the nucleophilic nitrogen as strongly as protic solvents.

  • Temperature Dependence: As with most SN2 reactions, the rate of cyclization increases with temperature. For long-term storage, refrigeration is essential. The synthesis of related pyridinium structures often proceeds readily under mild heating or even at room temperature over time.[2][3]

Environmental and Media-Dependent Degradation Pathways

Hydrolytic Decomposition

In aqueous environments, this compound undergoes hydrolysis to yield 4-(2-Hydroxyethyl)pyridine . The rate of this reaction is highly pH-dependent.

  • Neutral Conditions (pH ≈ 7): Hydrolysis occurs slowly.

  • Acidic Conditions (pH < 4): The pyridine nitrogen is protonated, reducing its nucleophilicity and disfavoring the intramolecular cyclization pathway. However, acid-catalyzed hydrolysis of the C-Cl bond can still occur, albeit typically at a slower rate than base-catalyzed hydrolysis for primary alkyl halides[4].

  • Basic Conditions (pH > 8): The rate of hydrolysis is significantly accelerated. The reaction proceeds via a classic SN2 mechanism where the hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon bearing the chlorine. Studies on related chloropyridones have shown that the electronic properties of the pyridine ring can significantly influence hydrolysis rates, with 4-substituted systems often being more reactive[5].

Figure 2: pH-dependent hydrolysis of this compound.
Thermal Decomposition

  • Expected TGA Profile: A thermogravimetric analysis would likely show an initial mass loss corresponding to the elimination of HCl, potentially preceded or accompanied by the intramolecular cyclization. At higher temperatures, further decomposition of the organic structure would lead to significant mass loss and the formation of a carbonaceous residue.

  • Expected DSC Profile: A differential scanning calorimetry thermogram would reveal endothermic events associated with melting, followed by exothermic events corresponding to the energetic decomposition processes.

Photodegradation

Exposure to high-energy light, particularly in the UV spectrum, can induce photochemical degradation. The primary mechanism is expected to be the homolytic cleavage of the carbon-chlorine bond, which is the weakest bond in the side chain. This generates a pyridylethyl radical and a chlorine radical.

Py-CH₂CH₂-Cl + hν → Py-CH₂CH₂• + Cl•

These radical intermediates are highly reactive and can initiate a cascade of secondary reactions, including:

  • Hydrogen Abstraction: Reaction with solvent or other molecules to form 4-ethylpyridine.

  • Dimerization: Combination of two pyridylethyl radicals.

  • Reaction with Oxygen: Formation of peroxyl radicals and subsequent oxidative degradation products.

The study of photodegradation pathways of other haloaromatic compounds confirms that such radical-mediated processes are common[9][10].

Oxidative Degradation

This compound is susceptible to chemical oxidation. Common laboratory and industrial oxidants can react at two primary sites:

  • Pyridine Nitrogen: The lone pair on the nitrogen can be oxidized to form This compound N-oxide . This is a common reaction for pyridines when treated with reagents like hydrogen peroxide (H₂O₂) or peroxy acids[11].

  • Ethyl Side Chain: Under harsher oxidative conditions (e.g., Fenton-type reagents), the side chain can be cleaved or further oxidized.

Field-Proven Experimental Protocols for Stability Assessment

To rigorously characterize the stability of this compound, a forced degradation (stress testing) study is essential. This involves subjecting the compound to exaggerated conditions to rapidly identify potential degradation products and pathways.

Protocol: Forced Degradation Study

Objective: To identify the primary degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector, C18 column

  • pH meter

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. This is the time-zero (T₀) control.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute to 0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 1 M NaOH.

    • Incubate at room temperature.

    • Withdraw samples at short intervals (e.g., 5, 15, 30, 60 minutes), neutralize with 1 M HCl, and dilute to 0.1 mg/mL for analysis. Causality Note: Base hydrolysis is expected to be much faster, hence the milder temperature and shorter time points.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Withdraw samples and dilute to 0.1 mg/mL for analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 80°C for 7 days.

    • Also, store a solution (1.0 mg/mL in acetonitrile) at 60°C for 7 days.

    • Prepare a 0.1 mg/mL sample from the stressed material for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution (1.0 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • Prepare a 0.1 mg/mL sample for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 4.2) against the T₀ control. Peak purity analysis of the parent peak should be performed using a PDA detector.

Figure 3: Workflow for a forced degradation study.
Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Rationale: A C18 column provides good hydrophobic retention for the parent molecule. A gradient elution is necessary to resolve potentially more polar degradants (like 4-(2-hydroxyethyl)pyridine) and less polar degradants (like dimers) in the same run. Acidified mobile phase ensures consistent protonation of the pyridine ring for good peak shape.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

System Suitability: The method's validity must be confirmed before each run. A mixture of the parent compound and a degraded sample (e.g., from the base hydrolysis study) should be injected to ensure the method can resolve the parent peak from the main degradant with a resolution (Rs) > 2.0.

Recommendations for Handling and Storage

Based on its chemical liabilities, the following handling and storage procedures are recommended to maintain the purity and integrity of this compound:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). Protect from light.

  • Handling: Avoid exposure to moisture and high temperatures. For reactions, it is best used immediately after preparation or purification. If used in solution, prefer non-polar, aprotic solvents for temporary storage if necessary. Avoid basic conditions unless hydrolysis to the corresponding alcohol is the intended reaction.

Conclusion

This compound is a reactive and valuable synthetic intermediate whose stability is governed by a predictable set of chemical principles. The predominant degradation pathway is a rapid intramolecular cyclization, which is accelerated by polar solvents and heat. It is also susceptible to rapid base-catalyzed hydrolysis and can degrade under oxidative and photolytic conditions. A thorough understanding of these pathways, coupled with robust analytical monitoring and appropriate handling procedures, is critical for any scientist utilizing this compound in their research and development endeavors.

References

Navigating the Solubility Landscape of 4-(2-Chloroethyl)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-(2-Chloroethyl)pyridine in organic solvents. In the absence of extensive published quantitative solubility data, this document establishes a framework for predicting solubility based on fundamental physicochemical principles and provides detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to facilitate formulation, reaction optimization, and purification processes.

Introduction: The "Why" Behind Solubility Characterization

This compound is a critical building block in synthetic organic chemistry, particularly in the pharmaceutical industry, where it serves as a precursor for a variety of active pharmaceutical ingredients (APIs). A comprehensive understanding of its solubility in different organic solvents is not merely academic; it is a cornerstone for practical and efficient process development. Key decisions in crystallization, extraction, chromatography, and formulation design are all predicated on a robust knowledge of a compound's solubility.[1] This guide moves beyond a simple listing of solvents, delving into the molecular interactions that govern dissolution and empowering the researcher to make informed decisions.

Physicochemical Properties of this compound: The Blueprint for Solubility

To predict how this compound will behave in a given solvent, we must first understand its intrinsic properties. These parameters, summarized in Table 1, dictate the intermolecular forces the molecule can engage in, which is the essence of solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈ClN[2]
Molecular Weight 141.60 g/mol [2]
XLogP3 1.4[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1 (the pyridine nitrogen)[2]
Topological Polar Surface Area 12.9 Ų[2]

The molecule possesses a moderately polar pyridine ring, which can act as a hydrogen bond acceptor, and a nonpolar ethyl chloride chain. The XLogP3 value of 1.4 suggests a degree of lipophilicity, indicating that it will favor organic solvents over water. The lack of hydrogen bond donors is a crucial feature, limiting its ability to interact with protic solvents through hydrogen donation.

Theoretical Solubility Profile: Applying the "Like Dissolves Like" Principle

The principle of "like dissolves like" is a powerful heuristic for predicting solubility.[3] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. Based on the structure of this compound, we can predict its general solubility in different classes of organic solvents.

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} caption { label="Predicted Solubility of this compound"; font-family: "Arial"; font-size: 12px; } enddot Predicted Solubility of this compound

  • High Solubility in Polar Aprotic Solvents: Solvents like acetone, tetrahydrofuran (THF), and ethyl acetate are expected to be excellent solvents. Their polarity matches that of the pyridine ring, allowing for strong dipole-dipole interactions. The absence of strong hydrogen-bonding networks in these solvents means less energy is required to create a cavity for the solute.

  • Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol should also be effective solvents. While they can engage in hydrogen bonding with the pyridine nitrogen, the solute cannot reciprocate as a hydrogen bond donor. This mismatch, and the energy required to disrupt the solvent's hydrogen-bonding network, may result in slightly lower solubility compared to polar aprotic solvents.

  • Low to Moderate Solubility in Nonpolar Solvents: In nonpolar solvents like hexane and toluene, the primary solute-solvent interactions will be weaker van der Waals forces, driven by the ethyl chloride chain. The polar pyridine ring is less compatible with these solvents, likely leading to lower solubility.

Experimental Determination of Solubility: A Self-Validating Protocol

Theoretical predictions provide a valuable starting point, but for applications requiring precision, empirical determination of solubility is essential. The saturation shake-flask method is a robust and widely recognized technique for determining equilibrium solubility.[4][5][6] The following protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

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} caption { label="Workflow for Equilibrium Solubility Determination"; font-family: "Arial"; font-size: 12px; } enddot Workflow for Equilibrium Solubility Determination

4.1. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a precise volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker bath (e.g., 25°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24 hours.[4]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any microscopic solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.

  • Confirmation of Equilibrium:

    • To ensure that true equilibrium solubility has been measured, and not a supersaturated or incompletely dissolved state, repeat the sample collection and analysis from the same vials at a later time point (e.g., 48 hours).

    • If the concentration values at 24 and 48 hours are statistically identical, it confirms that equilibrium has been reached.

Data Presentation and Interpretation

The results of the experimental determination should be compiled into a clear and concise table. This allows for easy comparison of the solubility of this compound across different solvents.

Table 2: Experimentally Determined Solubility of this compound at 25°C (Hypothetical Data)

SolventSolvent ClassSolubility ( g/100 mL)Molar Solubility (mol/L)
AcetonePolar Aprotic[Insert experimental value][Insert calculated value]
Tetrahydrofuran (THF)Polar Aprotic[Insert experimental value][Insert calculated value]
MethanolPolar Protic[Insert experimental value][Insert calculated value]
EthanolPolar Protic[Insert experimental value][Insert calculated value]
TolueneNonpolar[Insert experimental value][Insert calculated value]
HexaneNonpolar[Insert experimental value][Insert calculated value]

Conclusion for the Practicing Scientist

References

A Comprehensive Guide to Determining the Thermochemical Properties of 4-(2-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are fundamental parameters in the fields of chemical synthesis, reaction engineering, and pharmaceutical development. For a molecule like 4-(2-Chloroethyl)pyridine, a potential intermediate in the synthesis of pharmacologically active compounds, a thorough understanding of its energetic landscape is crucial for process optimization, safety assessment, and predicting reaction outcomes. This in-depth technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of this compound. In the absence of extensive literature data for this specific molecule, this guide will focus on the established experimental and computational workflows that can be employed to generate this critical information, drawing parallels with the well-characterized thermochemistry of its parent compound, pyridine.

Introduction: The Significance of Thermochemical Data in Drug Development

This compound is a substituted pyridine derivative. The pyridine motif is a common scaffold in many pharmaceutical compounds due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The chloroethyl group introduces a reactive site, making it a valuable building block for more complex molecules.

The thermochemical properties of this compound are of paramount importance for several reasons:

  • Reaction Energetics: The standard enthalpy of formation (ΔfH°) is essential for calculating the heat of reaction for any process involving this compound. This allows for the prediction of whether a reaction will be exothermic or endothermic, which is critical for safe and efficient process scale-up.

  • Chemical Equilibrium: Gibbs free energy of formation (ΔfG°), which is derived from the enthalpy of formation and entropy, determines the position of chemical equilibrium. This knowledge is vital for optimizing reaction conditions to maximize product yield.

  • Physical Stability: Heat capacity (Cp) data are necessary to understand how the energy of the system changes with temperature. This information is crucial for designing heating and cooling protocols during synthesis and purification, as well as for assessing the physical stability of the compound under various storage conditions.

Given the limited availability of experimental thermochemical data for this compound, this guide will outline the robust experimental and computational strategies to obtain these values.

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical data requires precise calorimetric measurements. The methodologies described below are based on well-established techniques that have been successfully applied to pyridine and its derivatives.[1][2]

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of a compound is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°). This is achieved using an oxygen bomb calorimeter.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the bomb calorimeter.

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

  • Ignition: The sample is ignited via an electrical fuse.

  • Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.

  • Calibration: The calorimeter is calibrated using a substance with a known enthalpy of combustion, such as benzoic acid.

  • Data Analysis: The heat released during the combustion is calculated from the temperature change and the heat capacity of the calorimeter. After applying corrections for the heat of ignition and the formation of nitric and hydrochloric acids, the standard enthalpy of combustion is determined. The standard enthalpy of formation is then calculated using Hess's law.

Causality Behind Experimental Choices:

  • High-Purity Sample: The use of a high-purity sample is critical to ensure that the measured heat of combustion is solely attributable to the target compound.

  • Excess Oxygen: A large excess of oxygen ensures complete combustion of the organic compound to carbon dioxide, water, nitrogen, and hydrogen chloride.

  • Precise Temperature Measurement: Accurate temperature monitoring is the cornerstone of calorimetry, as the heat evolved is directly proportional to the temperature change.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a versatile technique used to measure heat capacity and the energetics of phase transitions (e.g., melting, boiling).

Experimental Protocol:

  • Sample Encapsulation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Temperature Program: The sample and reference pans are subjected to a controlled temperature program (heating or cooling at a constant rate).

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow to that of a known standard, such as sapphire.

    • Phase Transitions: The enthalpy of fusion (melting) and the melting point are determined from the integrated area and the onset temperature of the melting endotherm, respectively.

Trustworthiness of the Protocol:

The self-validating nature of DSC comes from the use of certified reference materials for calibration and the ability to perform multiple runs to ensure reproducibility. The sharpness of the melting peak can also serve as an indicator of sample purity.

Computational Thermochemistry: A Powerful Predictive Tool

In the absence of experimental data, or to complement it, computational quantum chemistry provides a robust framework for predicting thermochemical properties. High-level ab initio methods can yield accuracies approaching those of experiments.[3]

Gaussian-n (G3, G4) and Complete Basis Set (CBS) Methods

The Gaussian-n (e.g., G3, G4) and Complete Basis Set (e.g., CBS-QB3) composite methods are widely used for their high accuracy in predicting thermochemical data.[3] These methods involve a series of calculations at different levels of theory and with different basis sets, which are then extrapolated to approximate the results of a very high-level calculation with a complete basis set.

Computational Workflow:

  • Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation using a reliable method like B3LYP/6-31G(d).

  • Vibrational Frequency Calculation: The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using more sophisticated methods and larger basis sets as prescribed by the chosen composite method (e.g., G3, G4, or CBS-QB3).

  • Energy Correction and Summation: The individual energy components are combined with empirical corrections to arrive at the final, highly accurate total energy of the molecule.

  • Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the atomization method, where the total energy of the molecule is compared to the sum of the experimental energies of its constituent atoms.

Expertise in Method Selection:

The choice between methods like G3, G4, or CBS-QB3 depends on the desired balance between accuracy and computational cost. G4 theory generally provides higher accuracy than G3, but at a greater computational expense.[3] For a molecule of the size of this compound, these methods are computationally feasible and are expected to yield reliable results.

Hypothetical Thermochemical Data for this compound

PropertySymbolPhaseValueUnits
Standard Molar Enthalpy of FormationΔfH°Liquid+25.5kJ/mol
Standard Molar EntropyLiquid230.1J/(mol·K)
Molar Heat CapacityCpLiquid185.7J/(mol·K)

Note: These values are for illustrative purposes and should be determined experimentally or through high-level computational studies.

Visualizing the Workflow

The following diagrams illustrate the experimental and computational workflows for determining the thermochemical properties of this compound.

ExperimentalWorkflow cluster_exp Experimental Determination cluster_combustion Combustion Calorimetry cluster_dsc Differential Scanning Calorimetry P1 High-Purity Sample P2 Oxygen Bomb Calorimetry P1->P2 P3 Measure ΔT P2->P3 P4 Calculate ΔcH° P3->P4 P5 Calculate ΔfH° (Hess's Law) P4->P5 D1 Sample Encapsulation D2 Controlled Heating/Cooling D1->D2 D3 Measure Heat Flow D2->D3 D4 Determine Cp and ΔH_fusion D3->D4

Caption: Experimental workflow for thermochemical data determination.

ComputationalWorkflow cluster_comp Computational Prediction (e.g., G4 Theory) C1 Geometry Optimization (e.g., B3LYP/6-31G(d)) C2 Vibrational Frequency Analysis C1->C2 C3 High-Level Single-Point Energy Calculations C1->C3 C4 Composite Energy Calculation C2->C4 C3->C4 C5 Calculate ΔfH°, S°, Cp C4->C5

Caption: Computational workflow for thermochemical data prediction.

Conclusion

A comprehensive understanding of the thermochemical properties of this compound is a critical enabler for its effective and safe utilization in research and drug development. While direct experimental data may be sparse, this guide has outlined the established and reliable experimental and computational methodologies that can be employed to obtain the necessary data. By combining precision calorimetry with high-level quantum chemical calculations, researchers can build a complete thermochemical profile for this important synthetic intermediate, thereby facilitating more efficient and robust chemical process development.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-(2-Chloroethyl)pyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of therapeutic agents. Among the functionalized pyridine derivatives, 4-(2-Chloroethyl)pyridine stands out as a highly valuable and reactive intermediate. Its structure incorporates a nucleophilic pyridine ring and an electrophilic chloroethyl side chain, making it an ideal reagent for introducing the 4-pyridylethyl moiety into target molecules.

This guide provides an in-depth exploration of this compound, moving beyond simple procedural lists to explain the underlying chemical principles, strategic considerations, and practical laboratory protocols. We will delve into its core reactivity, showcase its application in the synthesis of key pharmaceutical agents, and provide robust, field-tested methodologies for its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Physicochemical Properties and Critical Safety Protocols

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. This compound and its commonly used hydrochloride salt are potent alkylating agents that must be handled with care.

Physicochemical Data

The key properties of this compound and its hydrochloride salt are summarized below for quick reference. The hydrochloride salt is often preferred for its improved stability and ease of handling.

PropertyThis compoundThis compound HydrochlorideSource
Molecular Formula C₇H₈ClNC₇H₈ClN · HCl[3]
Molecular Weight 141.60 g/mol 178.06 g/mol [3]
CAS Number 28148-48-339868-84-1[3]
Appearance Not specified (typically an oil)Off-white to yellow crystalline powder[4]
Melting Point Not specified137-143 °C (lit.)[4]
Solubility Soluble in organic solventsSoluble in water, alcohols[5]
Safety & Handling: A Non-Negotiable Priority

This compound and its salts are classified as hazardous substances. They are corrosive and can cause severe skin burns and eye damage.[6][7][8] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a full-face shield when handling the compound.[5] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[7][8] The hydrochloride salt is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[7]

  • Spill & Emergency Procedures: In case of a spill, evacuate the area. For solid spills, dampen the material with water before carefully transferring it to a suitable container for disposal.[5] In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][7]

Core Reactivity: The Nucleophilic Substitution Pathway

The primary utility of this compound in synthesis stems from its role as an electrophile in nucleophilic substitution reactions, typically following an SN2 mechanism. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles.

Caption: General SN2 reaction of this compound.

The most common nucleophiles are primary and secondary amines, which are alkylated to form the corresponding N-(2-(pyridin-4-yl)ethyl)amines. This reaction is fundamental to building the core structures of several active pharmaceutical ingredients (APIs). A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically required to scavenge the HCl generated during the reaction, especially when starting with the hydrochloride salt of the reagent or the amine nucleophile.[9]

Application Case Study 1: Synthesis of Betahistine

Betahistine is a histamine analogue widely used for the treatment of vertigo and Meniere's disease. Its structure, N-methyl-2-(pyridin-2-yl)ethan-1-amine, features a pyridylethylamine core. While many reported syntheses start from 2-vinylpyridine[10][11], a conceptually similar pathway can be employed using a chloroethylpyridine precursor to demonstrate the core alkylation reaction. The following protocol illustrates the synthesis of Betahistine via the alkylation of methylamine.

Betahistine_Synthesis cluster_reaction Alkylation Reaction Start This compound (or its 2-isomer) Step1 + Amine Methylamine (CH₃NH₂) Product Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine) Step1->Product Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat

Caption: Synthetic scheme for Betahistine via N-alkylation.

Protocol 4.1: Synthesis of Betahistine Base
  • Rationale: This protocol employs a standard nucleophilic substitution. Acetonitrile is a common polar aprotic solvent for such reactions. Potassium carbonate acts as an inexpensive and effective inorganic base to neutralize the generated acid. Heating accelerates the reaction rate.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.0 eq.).

  • Solvent and Base: Add anhydrous acetonitrile (10 mL per mmol of starting material) followed by anhydrous potassium carbonate (2.5 eq.).

  • Nucleophile Addition: Add a solution of methylamine (1.5 eq., e.g., as a 40% solution in water or in THF) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water (3x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Betahistine base.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure Betahistine as an oil. The final product is often converted to its dihydrochloride salt for stability and formulation.[12][13]

Application Case Study 2: Synthesis of a Pitolisant Analogue

Pitolisant is a histamine H3 receptor antagonist/inverse agonist used to treat narcolepsy.[14] The core structure contains a 3-(piperidin-1-yl)propoxy chain. While the commercial synthesis uses different starting materials[15], we can illustrate the utility of this compound in synthesizing a closely related structural analogue, demonstrating the alkylation of a cyclic secondary amine.

Pitolisant_Analogue_Synthesis cluster_reaction Alkylation of Cyclic Amine Reagent This compound Step1 + Piperidine Piperidine Product 1-(2-(Pyridin-4-yl)ethyl)piperidine (Pitolisant Analogue) Step1->Product Base (e.g., Et₃N) Solvent (e.g., THF) Room Temp to Reflux

Caption: Synthesis of a Pitolisant analogue via N-alkylation.

Protocol 5.1: Synthesis of 1-(2-(Pyridin-4-yl)ethyl)piperidine
  • Rationale: Piperidine is a more nucleophilic amine than methylamine, so this reaction can often proceed under milder conditions. Tetrahydrofuran (THF) is an excellent solvent, and triethylamine is a soluble organic base that simplifies work-up compared to inorganic bases.

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve this compound hydrochloride (1.0 eq.) in anhydrous THF (15 mL per mmol).

  • Base and Nucleophile: Add triethylamine (2.5 eq.) to the solution, followed by the dropwise addition of piperidine (1.2 eq.).

  • Reaction: Stir the mixture at room temperature. Mild exotherm may be observed. Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to 50°C or reflux.

  • Work-up: Once the starting material is consumed, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure product.

General Laboratory Workflow and Troubleshooting

The protocols above can be adapted for a wide range of amine nucleophiles. The following workflow and data table provide a general framework for experimental design.

General_Workflow A 1. Setup & Reagents - Dry Glassware - Inert Atmosphere (N₂/Ar) - Add Solvent, Base, and This compound·HCl B 2. Nucleophile Addition - Add Amine (1.1-1.5 eq.) - Control Temperature (0°C to RT) A->B C 3. Reaction - Stir at desired temp (RT to Reflux) - Monitor by TLC/LC-MS B->C D 4. Work-up - Quench Reaction - Filter (if inorganic base) - Aqueous Extraction C->D E 5. Purification - Dry Organic Layer - Concentrate Solvent - Column Chromatography / Distillation D->E F 6. Characterization - NMR, MS, etc. E->F

Caption: General workflow for N-alkylation reactions.

Typical Reaction Parameters
ParameterCommon Choices & Rationale
Solvent Acetonitrile (ACN): Good for SN2, easy to remove. Tetrahydrofuran (THF): Good solvating power. Dimethylformamide (DMF): High boiling point, for less reactive nucleophiles.
Base K₂CO₃ / Cs₂CO₃: Strong, insoluble bases. Easy to filter off. Triethylamine (Et₃N) / DIPEA: Soluble organic bases. Good for milder conditions.
Temperature Room Temperature to 80°C: Dependent on the nucleophilicity of the amine and steric hindrance. Start at RT and heat if necessary.
Reaction Time 4 - 24 hours: Monitor by TLC to determine completion and avoid side-product formation.
Troubleshooting Guide
  • Problem: Low or No Conversion.

    • Cause: Insufficiently reactive nucleophile, steric hindrance, or inadequate temperature.

    • Solution: Switch to a more polar, higher-boiling solvent like DMF. Increase the reaction temperature. Consider using a stronger base like sodium hydride (NaH) to deprotonate the nucleophile first (use with extreme caution).

  • Problem: Formation of Multiple Products.

    • Cause: Potential for over-alkylation or quaternization of the pyridine nitrogen itself.

    • Solution: Use a controlled stoichiometry of the alkylating agent (e.g., 1.0 eq.). Run the reaction at a lower temperature. The pyridine nitrogen is generally less nucleophilic than aliphatic amines, but this can be a side reaction under harsh conditions.

Conclusion

This compound is a powerful and versatile reagent for the construction of pharmaceutical intermediates. Its predictable reactivity via nucleophilic substitution allows for the reliable introduction of the pyridylethyl scaffold, a key pharmacophore in drugs like Betahistine and Pitolisant. By understanding the core mechanism, adhering strictly to safety protocols, and carefully selecting reaction conditions, researchers can effectively utilize this building block to accelerate their drug discovery and development programs. The protocols and insights provided herein serve as a comprehensive starting point for the successful application of this important synthetic tool.

References

Anwendungsleitfaden: Derivatisierung von 4-(2-Chlorethyl)pyridin für das Screening biologischer Aktivität

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser technische Leitfaden bietet einen umfassenden Überblick über die strategische Derivatisierung von 4-(2-Chlorethyl)pyridin zur Erstellung einer vielfältigen Bibliothek von Verbindungen für das Screening auf biologische Aktivität. Pyridin und seine Derivate sind anerkannte "privilegierte Scaffolds" in der medizinischen Chemie und bilden den Kern zahlreicher zugelassener Medikamente.[1] Die Modifikation von 4-(2-Chlorethyl)pyridin durch nukleophile Substitution an der Chlorethyl-Seitenkette bietet einen einfachen Weg zur Synthese neuartiger Moleküle mit potenziellen therapeutischen Anwendungen, insbesondere in der Onkologie und bei Infektionskrankheiten.[2][3] Dieser Leitfaden enthält detaillierte Protokolle für die Synthese einer Reihe von Derivaten sowie für Hochdurchsatz-Screening-Assays zur Bewertung ihrer zytotoxischen und antimikrobiellen Aktivitäten.

Einleitung: Die chemische und biologische Bedeutung von Pyridin-Derivaten

Pyridin, ein stickstoffhaltiger aromatischer Heterocyclus, ist ein allgegenwärtiges Strukturelement in einer Vielzahl von Pharmazeutika und Naturstoffen.[4] Seine Fähigkeit, Wasserstoffbrückenbindungen einzugehen, und seine metabolische Stabilität machen es zu einem attraktiven Baustein in der Arzneimittelentwicklung.[1] Insbesondere Pyridin-Derivate haben ein breites Spektrum an pharmakologischen Aktivitäten gezeigt, darunter krebsbekämpfende, antimikrobielle, antivirale und entzündungshemmende Eigenschaften.[5][6]

4-(2-Chlorethyl)pyridin ist ein besonders interessantes Ausgangsmaterial. Die Chlorethylgruppe ist ein reaktiver Elektrophil, der für eine Vielzahl von nukleophilen Substitutionsreaktionen zugänglich ist. Dies ermöglicht die einfache Einführung verschiedener funktioneller Gruppen, was zu einer Bibliothek strukturell unterschiedlicher Verbindungen führt. Die zugrunde liegende Reaktion ist eine bimolekulare nukleophile Substitution (SN2), bei der ein Nukleophil das Chloridion in einem einzigen konzertierten Schritt verdrängt.[7][8] Dieser Mechanismus ist vorhersagbar und führt typischerweise zu hohen Ausbeuten, was ihn ideal für die Synthese von Verbindungbibliotheken macht.

Dieser Leitfaden konzentriert sich auf die Derivatisierung von 4-(2-Chlorethyl)pyridin mit drei Klassen von Nukleophilen: Amine, Thiole und Azide. Die resultierenden Aminoethyl-, Thioethyl- und Azidoethylpyridin-Derivate werden anschließend auf ihre potenzielle krebsbekämpfende und antimikrobielle Wirkung untersucht.

Derivatisierungsstrategien und -protokolle

Die Derivatisierung von 4-(2-Chlorethyl)pyridin beruht auf der SN2-Reaktion an der Chlorethyl-Seitenkette. Die Wahl des Nukleophils und der Reaktionsbedingungen ist entscheidend für die erfolgreiche Synthese der gewünschten Derivate.

Mechanistische Betrachtung: Die SN2-Reaktion

Die Reaktion von 4-(2-Chlorethyl)pyridin mit einem Nukleophil (Nu:⁻) folgt einem SN2-Mechanismus.[9][10]

  • Konzertierter Schritt: Das Nukleophil greift das Kohlenstoffatom an, das an das Chloratom gebunden ist, von der Rückseite an, während gleichzeitig die Kohlenstoff-Chlor-Bindung bricht.[11]

  • Übergangszustand: Es bildet sich ein fünffach koordinierter Übergangszustand, in dem sowohl die neue Nu-C-Bindung als auch die brechende C-Cl-Bindung teilweise ausgebildet sind.[8]

  • Stereochemie: Wenn das Kohlenstoffzentrum chiral wäre, würde diese Reaktion zu einer Inversion der Konfiguration führen (Walden-Umkehr).[11]

Die Effizienz der SN2-Reaktion wird durch mehrere Faktoren beeinflusst, darunter die Stärke des Nukleophils, das Lösungsmittel und die Temperatur. Starke Nukleophile und aprotische polare Lösungsmittel wie DMF oder Acetonitril begünstigen die SN2-Reaktion.[7]

Visualisierung des Derivatisierungs-Workflows

G cluster_start Ausgangsmaterial cluster_nucleophiles Nukleophile cluster_reactions SN2-Reaktion cluster_products Derivat-Bibliothek start 4-(2-Chlorethyl)pyridin reaction_amine Umsetzung mit Aminen start->reaction_amine reaction_thiol Umsetzung mit Thiolen start->reaction_thiol reaction_azide Umsetzung mit Azid start->reaction_azide amines Amine (z.B. Piperidin, Morpholin) amines->reaction_amine thiols Thiole (z.B. Thiophenol) thiols->reaction_thiol azide Natriumazid azide->reaction_azide product_amine 4-(2-Aminoethyl)pyridin Derivate reaction_amine->product_amine product_thiol 4-(2-Thioethyl)pyridin Derivate reaction_thiol->product_thiol product_azide 4-(2-Azidoethyl)pyridin reaction_azide->product_azide screening screening product_amine->screening Biologisches Screening product_thiol->screening product_azide->screening

Abbildung 1: Allgemeiner Workflow für die Derivatisierung von 4-(2-Chlorethyl)pyridin.

Detaillierte Syntheseprotokolle

Die folgenden Protokolle sind als allgemeine Richtlinien zu verstehen und können je nach spezifischem Nukleophil eine Optimierung erfordern. Alle Reaktionen sollten unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) und mit wasserfreien Lösungsmitteln durchgeführt werden.

Tabelle 1: Allgemeine Reaktionsbedingungen für die Derivatisierung

Nukleophil-KlasseTypisches NukleophilBaseLösungsmittelTemperaturReaktionszeit
AminePiperidin, MorpholinK₂CO₃AcetonitrilRückfluss12-24 h
ThioleThiophenolK₂CO₃DMFRaumtemperatur2-4 h
AzidNatriumazid (NaN₃)-DMFRaumtemperatur4-6 h

Protokoll 2.3.1: Synthese von 4-(2-Piperidin-1-ylethyl)pyridin (Amin-Derivat)

  • In einem trockenen Rundkolben werden 4-(2-Chlorethyl)pyridin (1,0 Äq.), Piperidin (1,2 Äq.) und Kaliumcarbonat (2,0 Äq.) in wasserfreiem Acetonitril (0,3 M) suspendiert.

  • Die Reaktionsmischung wird unter Rühren zum Rückfluss erhitzt und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

  • Nach vollständiger Umsetzung (typischerweise 12-18 Stunden) wird die Mischung auf Raumtemperatur abgekühlt.

  • Der Feststoff wird abfiltriert und das Filtrat im Vakuum eingeengt.

  • Der Rückstand wird in Ethylacetat gelöst und mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (z. B. mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das gewünschte Produkt zu erhalten.[12]

Protokoll 2.3.2: Synthese von 4-(2-(Phenylthio)ethyl)pyridin (Thiol-Derivat)

  • In einem trockenen Rundkolben wird Thiophenol (1,1 Äq.) zu einer Suspension von Kaliumcarbonat (1,5 Äq.) in wasserfreiem DMF (0,5 M) bei Raumtemperatur gegeben.

  • Die Mischung wird 15 Minuten bei Raumtemperatur gerührt.

  • Eine Lösung von 4-(2-Chlorethyl)pyridin (1,0 Äq.) in einer minimalen Menge wasserfreiem DMF wird zugegeben.

  • Die Reaktionsmischung wird 2-4 Stunden bei Raumtemperatur gerührt, bis die DC oder LC-MS eine vollständige Umsetzung anzeigt.

  • Die Reaktionsmischung wird in Eiswasser gegossen und das Produkt mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Die Reinigung des Rohprodukts erfolgt durch Säulenchromatographie an Kieselgel.[12]

Protokoll 2.3.3: Synthese von 4-(2-Azidoethyl)pyridin (Azid-Derivat)

  • In einem trockenen Rundkolben wird 4-(2-Chlorethyl)pyridin (1,0 Äq.) in wasserfreiem DMF (0,2 M) gelöst.

  • Natriumazid (1,2 Äq.) wird zugegeben und die Mischung 4-6 Stunden bei Raumtemperatur gerührt.[12]

  • Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Nach Abschluss der Reaktion wird die Mischung in Eiswasser gegossen und mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Produkt, 4-(2-Azidoethyl)pyridin, wird durch Säulenchromatographie an Kieselgel gereinigt.[12][13]

Screening der biologischen Aktivität

Die neu synthetisierte Bibliothek von 4-(2-Chlorethyl)pyridin-Derivaten wird auf ihre potenzielle krebsbekämpfende und antimikrobielle Aktivität untersucht. Hierfür werden etablierte Hochdurchsatz-Screening-Assays verwendet.

Visualisierung der Screening-Kaskade

G cluster_library Synthetisierte Bibliothek cluster_primary Primäres Screening cluster_secondary Sekundäres Screening (Hits) cluster_data Datenauswertung library Derivate von 4-(2-Chlorethyl)pyridin primary_cancer Zytotoxizitäts-Assay (MTT, eine Konzentration) library->primary_cancer primary_microbe Antimikrobieller Assay (Resazurin, eine Konzentration) library->primary_microbe secondary_cancer Dosis-Wirkungs-Analyse (IC50-Bestimmung) primary_cancer->secondary_cancer Identifizierte Hits secondary_microbe MIC-Bestimmung primary_microbe->secondary_microbe Identifizierte Hits sar Struktur-Aktivitäts- Beziehung (SAR) secondary_cancer->sar secondary_microbe->sar

Abbildung 2: Screening-Kaskade zur Bewertung der biologischen Aktivität.

Protokoll für den Zytotoxizitäts-Assay (MTT-Assay)

Dieser Assay misst die metabolische Aktivität von Zellen als Indikator für die Zellviabilität. Lebende Zellen reduzieren das gelbe Tetrazoliumsalz MTT zu violetten Formazan-Kristallen.[14]

Materialien:

  • Humane Krebszelllinien (z. B. MCF-7 [Brustkrebs], HepG-2 [Leberkrebs])

  • Zellkulturmedium (z. B. DMEM mit 10 % fötalem Kälberserum)

  • 96-Well-Platten

  • MTT-Lösung (5 mg/ml in PBS)

  • Solubilisierungslösung (z. B. 10 % SDS in 0,01 M HCl)

  • Mikroplatten-Lesegerät

Protokoll:

  • Zellaussaat: Zellen in einer Dichte von 5.000-10.000 Zellen pro Well in 100 µl Kulturmedium in eine 96-Well-Platte aussäen.

  • Inkubation: Die Platte für 24 Stunden bei 37 °C und 5 % CO₂ inkubieren, damit die Zellen anhaften können.

  • Behandlung mit den Verbindungen: Serielle Verdünnungen der Testverbindungen in Kulturmedium herstellen. Das alte Medium aus den Wells entfernen und 100 µl der Verbindungs-Verdünnungen zugeben. Positivkontrollen (nur Zellen), Negativkontrollen (nur Medium) und eine bekannte zytotoxische Substanz (z. B. Doxorubicin) als Referenz einschließen.

  • Inkubation: Die Platte für 48-72 Stunden bei 37 °C und 5 % CO₂ inkubieren.

  • MTT-Zugabe: 10 µl der MTT-Lösung (Endkonzentration 0,5 mg/ml) zu jedem Well geben.

  • Inkubation: Die Platte für 2-4 Stunden bei 37 °C inkubieren.

  • Solubilisierung: 100 µl der Solubilisierungslösung zu jedem Well geben, um die Formazan-Kristalle aufzulösen. Die Platte auf einem Schüttler für 15 Minuten vorsichtig schütteln.

  • Messung: Die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät messen. Eine Referenzwellenlänge von 630 nm kann zur Korrektur des Hintergrunds verwendet werden.

  • Datenanalyse: Die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle berechnen. Für "Hits" aus dem primären Screening werden Dosis-Wirkungs-Kurven erstellt und die IC50-Werte (die Konzentration, die das Zellwachstum um 50 % hemmt) bestimmt.[15]

Protokoll für den antimikrobiellen Assay (Resazurin-Assay)

Dieser kolorimetrische Assay nutzt die Reduktion des blauen Farbstoffs Resazurin zum rosafarbenen, fluoreszierenden Resorufin durch metabolisch aktive Bakterienzellen.[8]

Materialien:

  • Bakterienstämme (z. B. Staphylococcus aureus [Gram-positiv], Escherichia coli [Gram-negativ])

  • Nährmedium (z. B. Mueller-Hinton-Bouillon)

  • 96-Well-Platten

  • Resazurin-Lösung (z. B. 0,015 % in PBS)

  • Standard-Antibiotikum (z. B. Ciprofloxacin)

Protokoll:

  • Vorbereitung der Platte: 50 µl Nährmedium in alle Wells einer 96-Well-Platte geben.

  • Serielle Verdünnung: 50 µl der Testverbindung in die erste Spalte geben und serielle Zweifach-Verdünnungen über die Platte durchführen.

  • Inokulation: Eine Bakteriensuspension auf eine Standardkonzentration (z. B. 5 x 10⁵ KBE/ml) einstellen. 10 µl dieser Suspension zu jedem Well geben. Kontrollen (keine Bakterien, keine Verbindung, Standard-Antibiotikum) einschließen.

  • Inkubation: Die Platte bei 37 °C für 18-24 Stunden inkubieren.

  • Resazurin-Zugabe: 10 µl der Resazurin-Lösung zu jedem Well geben.

  • Inkubation: Die Platte für weitere 2-4 Stunden bei 37 °C inkubieren.

  • Auswertung: Die minimale Hemmkonzentration (MHK) ist die niedrigste Konzentration der Verbindung, bei der keine Farbänderung von blau nach rosa zu beobachten ist.[11]

Erwartete Ergebnisse und Interpretation

Die Derivatisierung von 4-(2-Chlorethyl)pyridin wird voraussichtlich zu einer Bibliothek von Verbindungen mit einer Reihe von physikochemischen Eigenschaften führen, die von den eingeführten funktionellen Gruppen abhängen. Es wird erwartet, dass einige dieser neuen Derivate eine signifikante biologische Aktivität aufweisen.

  • Zytotoxizität: Verbindungen mit IC50-Werten im niedrigen mikromolaren Bereich gegen Krebszelllinien werden als vielversprechende "Hits" angesehen.[2] Die Selektivität (d. h. eine höhere Toxizität gegenüber Krebszellen als gegenüber normalen Zellen) ist ein wichtiger Faktor für die weitere Entwicklung.

  • Antimikrobielle Aktivität: Verbindungen mit niedrigen MHK-Werten gegen pathogene Bakterienstämme sind von Interesse.[5] Ein breites Wirkungsspektrum (Aktivität gegen sowohl Gram-positive als auch Gram-negative Bakterien) ist wünschenswert.

Die aus diesen Screenings gewonnenen Daten ermöglichen die Erstellung von Struktur-Aktivitäts-Beziehungen (SAR), die Aufschluss darüber geben, welche strukturellen Merkmale für die beobachtete biologische Aktivität verantwortlich sind. Diese Informationen sind von unschätzbarem Wert für die rationale Gestaltung zukünftiger Generationen von Pyridin-basierten Wirkstoffkandidaten.

Referenzen

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Abgerufen von --INVALID-LINK--

  • Wikipedia. (n.d.). SN2 reaction. Abgerufen von --INVALID-LINK--

  • Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Abgerufen von --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Abgerufen von --INVALID-LINK--

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Abgerufen von --INVALID-LINK--

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321–324.

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Abgerufen von --INVALID-LINK--

  • Banks, R. E., & Sparkes, G. R. (1972). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some of their reactions. Journal of the Chemical Society, Perkin Transactions 1, 2964-2970.

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Abgerufen von --INVALID-LINK--

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 46(9), 4046-4053.

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 11(52), 33038-33055.

  • den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.

  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435.

  • Chniti, I., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3209.

  • Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399.

  • Singh, U. P., & Singh, R. P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of a decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis, 21(1), 1-21.

  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Results in Chemistry, 5, 100893.

  • Villa-Reyna, A. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.

  • Al-Omair, M. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1301, 137402.

  • Stoyanov, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129.

  • Fassihi, A., et al. (2012). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 11(3), 821.

  • Al-Zaydi, K. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, (vi), 384-397.

  • Li, Y., et al. (2020). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][7][9][10]Thiadiazole Moiety. ChemistrySelect, 5(1), 220-225.

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research.

  • Kuş, C., et al. (2016). Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. Archiv der Pharmazie, 349(10), 784-793.

  • Malany, S., et al. (2000). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(12), 1341-1344.

  • Utkin, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 809.

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Abgerufen von --INVALID-LINK--

  • Slideshare. (n.d.). Unit 4 Pyridine. Abgerufen von --INVALID-LINK--

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1495-1498.

  • Wrona-Krol, E., & Krol, E. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2631.

  • Santa Cruz Biotechnology. (n.d.). 4-(2-Aminoethyl)pyridine. Abgerufen von --INVALID-LINK--

  • Sharma, R. K., & Sharma, C. P. (2014). Reactions of MoOCl4 and MoO2Cl2 with Heterocyclic Thioamides. International Journal of Scientific & Engineering Research, 5(12), 101-109.

  • da Silva, A. B., et al. (2025). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society, 36, e20240105.

  • Omondi, B., et al. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Molbank, 2022(2), M1389.

  • Kattamuri, P. V., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373.

References

Harnessing Nucleophilic Substitution Reactions of 4-(2-Chloroethyl)pyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

4-(2-Chloroethyl)pyridine serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules and functional materials. Its utility stems from the reactive chloroethyl side chain, which is amenable to nucleophilic substitution, allowing for the introduction of various functional groups. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of performing nucleophilic substitution reactions with this compound. We delve into the mechanistic dichotomy of SN1 and SN2 pathways, present a detailed, field-proven experimental protocol, outline methods for reaction monitoring and characterization, and offer a troubleshooting guide for common challenges.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The ability to functionalize the pyridine ring at specific positions is crucial for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This compound, often used as its more stable hydrochloride salt, is a versatile intermediate that allows for the extension of the pyridine core through the formation of a new bond at the ethyl side chain. This two-carbon linker is a common motif in pharmaceuticals, providing conformational flexibility and appropriate spacing between a pharmacophore and a binding moiety.

The key reactivity of this molecule lies in the C-Cl bond of the ethyl group, which is susceptible to attack by a wide range of nucleophiles. Understanding and controlling this reactivity is paramount for its successful application in multi-step syntheses.

Mechanistic Considerations: The SN1 vs. SN2 Dichotomy

Nucleophilic substitution at a saturated carbon atom, such as the one bearing the chlorine in this compound, can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[2][3] The preferred pathway is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.[4][5]

  • The SN2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.[3][6] This pathway is favored by strong nucleophiles, aprotic polar solvents, and sterically unhindered substrates.[4][7] For this compound, the carbon atom is primary-like, which generally favors the SN2 mechanism due to minimal steric hindrance.[5]

  • The SN1 Pathway: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[6][8] This intermediate is then rapidly captured by the nucleophile. The SN1 mechanism is favored by weak nucleophiles, polar protic solvents (which stabilize the carbocation intermediate), and substrates that can form stable carbocations.[3][4] While the carbon in the ethyl chain is primary, its proximity to the pyridine ring could offer some resonance stabilization to a potential carbocation, making the SN1 pathway a possibility under certain conditions, although generally less favored than SN2.

The choice of reaction conditions is therefore critical in guiding the reaction towards the desired outcome and minimizing side products.

G cluster_sn2 SN2 Pathway (Concerted) cluster_sn1 SN1 Pathway (Stepwise) sn2_start Nu⁻ + this compound sn2_ts Transition State [Nu---C---Cl]⁻ sn2_start->sn2_ts Strong Nucleophile Polar Aprotic Solvent sn2_end Product + Cl⁻ sn2_ts->sn2_end sn1_start This compound sn1_intermediate Carbocation Intermediate + Cl⁻ sn1_start->sn1_intermediate Slow, RDS Polar Protic Solvent sn1_end Product sn1_intermediate->sn1_end Fast + Nu⁻ G cluster_prep cluster_reaction cluster_workup cluster_analysis A 1. Add this compound HCl to dry flask under N₂ B 2. Add anhydrous solvent (e.g., ACN) A->B C 3. Add Base (e.g., K₂CO₃) B->C D 4. Add Nucleophile (e.g., Amine) C->D E 5. Heat to 60-80°C D->E F 6. Monitor by TLC / LC-MS E->F G 7. Cool, Filter & Concentrate F->G H 8. Aqueous Workup (Extraction) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product (NMR, MS, HPLC) J->K

References

Application Notes & Protocols: 4-(2-Chloroethyl)pyridine as a Versatile Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-(2-chloroethyl)pyridine, a pivotal building block in modern synthetic and medicinal chemistry. The unique bifunctional nature of this reagent—possessing a nucleophilic pyridine ring and an electrophilic chloroethyl side chain—renders it an exceptionally versatile precursor for a diverse array of heterocyclic structures. We will delve into the core reactivity, provide detailed, field-proven protocols for key transformations such as N- and S-alkylation, and discuss the strategic application of this molecule in the construction of complex chemical entities for drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Strategic Value of this compound

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3][4] Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often improving water solubility and providing a key vector for interaction with biological targets.[3][5] this compound (CAS: 28148-48-3, Molecular Formula: C₇H₈ClN) capitalizes on this by attaching a reactive alkyl halide handle, creating a powerful and versatile synthetic intermediate.[6]

The primary mode of reactivity is the chloroethyl group, which serves as an excellent electrophile for alkylating a wide range of nucleophiles.[7][8] This allows for the straightforward introduction of the pyridin-4-ylethyl moiety into various molecular frameworks, a common strategy for modulating biological activity and physicochemical properties.

Caption: Chemical structure of this compound.

Core Reactivity: The Nucleophilic Substitution Pathway

The synthetic utility of this compound is dominated by its participation in nucleophilic substitution reactions (SN2). The chlorine atom, being a good leaving group, is readily displaced by a wide variety of nucleophiles. The reaction is typically facilitated by a base, which serves to neutralize the HCl generated during the reaction and, in many cases, to deprotonate the nucleophile, thereby increasing its reactivity.[8]

SN2_Mechanism reagents This compound + Nu:⁻ transition_state [Nu---CH₂---Cl]⁻ Transition State reagents->transition_state Sₙ2 Attack products Product + Cl⁻ transition_state->products Leaving Group Departure

Caption: Generalized Sₙ2 reaction mechanism with this compound.

Application I: N-Alkylation for the Synthesis of Novel Amines and N-Heterocycles

One of the most powerful applications of this building block is the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocyles like pyrazoles or morpholines.[9][10][11] This reaction provides a direct and efficient route to compounds containing the N-(pyridin-4-ylethyl) motif, a substructure found in numerous biologically active molecules.

Expert Insight: The choice of base and solvent is critical for success. Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and generally effective base for a wide range of amines. For less reactive nucleophiles or to improve reaction rates, stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) may be employed. Anhydrous polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they effectively solvate the reactants without interfering with the reaction.[10][12]

Detailed Protocol: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of a generic secondary amine. It can be adapted for various nitrogen nucleophiles but may require optimization.

Materials:

  • This compound hydrochloride (or free base)

  • Secondary Amine (1.0 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.)

  • Anhydrous Acetonitrile (ACN) or DMF

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (to a concentration of ~0.2-0.5 M with respect to the amine).

  • Reagent Addition: Add this compound (1.1-1.2 eq.) to the stirred suspension. If using the hydrochloride salt, an additional equivalent of base is required.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) or a suitable temperature (e.g., 60-80°C for DMF).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 4-24 hours).[9][10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue can be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative N-Alkylation Reactions

NucleophileBaseSolventTemp (°C)Time (h)Expected Yield (%)
MorpholineK₂CO₃ACN828>90
PiperidineK₂CO₃DMF706>95
4-IodopyrazoleCs₂CO₃ACN7012Good[12]
AnilineK₂CO₃DMF10024Moderate to Good

digraph "N_Alkylation_Workflow" {
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node [shape="box", style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
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// Nodes
start [label="Combine Amine,\nK₂CO₃ in ACN"];
add_reagent [label="Add this compound"];
react [label="Heat to Reflux\n(4-24h)"];
monitor [label="Monitor by TLC"];
workup [label="Cool, Filter Salts,\nConcentrate"];
purify [label="Column Chromatography"];
characterize [label="Characterize Product\n(NMR, MS)"];

// Edges
start -> add_reagent;
add_reagent -> react;
react -> monitor [label="Periodically"];
monitor -> workup [label="Upon Completion"];
workup -> purify;
purify -> characterize;

}

Caption: Experimental workflow for a typical N-alkylation reaction.

Application II: S-Alkylation for the Synthesis of Pyridyl Thioethers

The high nucleophilicity of sulfur compounds makes S-alkylation a highly efficient and reliable transformation. The reaction of this compound with thiols provides a direct entry to 4-(2-(alkylthio)ethyl)pyridines, which are valuable intermediates for further elaboration or as final target molecules in their own right.

Expert Insight: Thiols are generally more acidic than amines, and their conjugate bases (thiolates) are excellent nucleophiles. The reaction is often faster than N-alkylation. A base is essential to deprotonate the thiol to the highly reactive thiolate anion. While K₂CO₃ can be sufficient, stronger bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) in an appropriate solvent (e.g., THF or Ethanol) ensure complete deprotonation and rapid reaction.

Detailed Protocol: General Procedure for S-Alkylation

This protocol outlines the synthesis of a pyridyl thioether from a generic thiol.

Materials:

  • This compound hydrochloride

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.0 eq.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq.) in anhydrous THF.

  • Thiolate Formation: Cool the suspension to 0°C using an ice bath. Add a solution of the thiol (1.0 eq.) in anhydrous THF dropwise via a dropping funnel. Stir for 30 minutes at 0°C to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Reagent Addition: Add a solution of this compound (1.05 eq., used as free base or generated in situ from the HCl salt with a base) in THF dropwise to the thiolate solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the thiol.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of water to destroy any excess NaH.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to afford the pure thioether.

Conclusion and Future Outlook

This compound stands out as a robust and highly effective building block for introducing the pyridylethyl scaffold into a vast range of molecules. The protocols detailed herein for N- and S-alkylation represent foundational methods that can be broadly applied and adapted in diverse research programs. Beyond these applications, this reagent is a precursor for synthesizing more complex fused heterocycles, ligands for catalysis, and macrocyclic structures.[13] Its continued use in both academic and industrial laboratories is a testament to its reliability and strategic importance in the rapid assembly of novel chemical matter.

References

Application of 4-(2-Chloroethyl)pyridine in the Synthesis of Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridylethyl Moiety in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, frequently incorporated into the structures of small molecule kinase inhibitors to enhance potency and modulate physicochemical properties.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor, enabling critical interactions within the ATP-binding pocket of various kinases.[2] The introduction of a flexible ethyl linker to this core, as seen in 4-(2-chloroethyl)pyridine, provides a versatile handle for strategically positioning the pyridine moiety to access deep pockets within the kinase domain, thereby improving binding affinity and selectivity.

This technical guide focuses on the application of this compound hydrochloride as a key reagent for introducing the 4-(pyridin-2-yl)ethyl group into kinase inhibitor scaffolds. We will delve into the chemical logic behind its use, provide a detailed, field-proven protocol for its reaction via nucleophilic substitution, and discuss its significance in the context of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, a critical class of anti-angiogenic cancer therapeutics.[3][4][5]

Core Chemistry: The N-Alkylation Reaction

This compound is an alkylating agent, designed to react with nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing effect of the pyridine ring and the inherent polarity of the carbon-chlorine bond make the terminal carbon of the ethyl chain electrophilic and susceptible to attack by nucleophiles such as amines, phenols, or thiols, which are common functionalities in kinase inhibitor core structures.

The hydrochloride salt form enhances the stability and handling of the reagent. In a typical reaction, a base is required to neutralize the HCl salt and to deprotonate the nucleophile, thereby increasing its reactivity.

Experimental Protocol: Synthesis of a VEGFR-2 Inhibitor Precursor

The following protocol is a representative example of an N-alkylation reaction using a chloroethyl-containing reagent in the synthesis of a kinase inhibitor. This specific methodology is adapted from the synthesis of a potent quinoxaline-based FGFR inhibitor, which employs a structurally analogous reagent, N-(2-chloroethyl)-2-propanamine.[6] This reaction is directly transferable to the use of this compound for the synthesis of related kinase inhibitors.

Objective: To synthesize a key intermediate by alkylating a secondary amine with this compound hydrochloride.

Reaction Scheme:

G cluster_0 Reaction Start_A Kinase Scaffold (with secondary amine, R2NH) Product Alkylated Product (R2N-CH2CH2-Py) Start_A->Product Start_B This compound (Cl-CH2CH2-Py) Start_B->Product Base Base (e.g., K2CO3, DIPEA) Base->Product Solvent Solvent (e.g., DMF, MeCN) Solvent->Product

Figure 1: General workflow for the N-alkylation reaction.

Materials and Reagents:

ReagentPuritySupplierNotes
Kinase Inhibitor Core (with -NH-)>98%Custom Synthesise.g., a 3,5-dimethoxyaniline derivative
This compound hydrochloride>97%CommercialStore in a desiccator
Potassium Carbonate (K₂CO₃), anhydrous>99%CommercialFinely powdered
N,N-Dimethylformamide (DMF), anhydrous>99.8%CommercialUse a dry, nitrogen-flushed bottle
Ethyl acetate (EtOAc)ACS GradeCommercialFor extraction
Brine (saturated NaCl solution)-Lab preparedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)>99%CommercialFor drying

Step-by-Step Protocol:

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the kinase inhibitor core containing a secondary amine (1.0 eq).

    • Add anhydrous potassium carbonate (3.0 eq). The use of a solid, inorganic base like K₂CO₃ simplifies the work-up procedure as it can be easily filtered off.

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting materials (approximately 10 mL per mmol of the limiting reagent). Anhydrous conditions are crucial to prevent hydrolysis of the alkylating agent and to ensure the base remains effective.

  • Addition of Alkylating Agent:

    • Add this compound hydrochloride (1.2 eq) to the reaction mixture. A slight excess of the alkylating agent is used to ensure complete consumption of the more valuable kinase inhibitor core.

  • Reaction Execution:

    • Heat the reaction mixture to 60-80 °C. The elevated temperature is necessary to overcome the activation energy of the SN2 reaction.

    • Stir the reaction vigorously for 12-24 hours.

    • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine and the appearance of a new, more polar spot (due to the added pyridine) indicates the reaction is proceeding.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts.

    • Dilute the filtrate with a large volume of water and extract the product with ethyl acetate (3 x 50 mL). The addition of water precipitates the product and allows for its extraction into an organic solvent.

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Mechanism and Rationale

The reaction proceeds via a classic SN2 mechanism. The carbonate base deprotonates the secondary amine of the kinase inhibitor core, generating a more potent nucleophile. This nucleophile then attacks the electrophilic carbon atom of the this compound, displacing the chloride leaving group in a single, concerted step.

G cluster_0 S_N2 Reaction Pathway Amine R2NH (Kinase Core) Nucleophile R2N- (Activated Nucleophile) Amine->Nucleophile Deprotonation Base K2CO3 TransitionState [R2N---CH2---Cl] Transition State Nucleophile->TransitionState Nucleophilic Attack AlkylHalide Cl-CH2-CH2-Py (Electrophile) AlkylHalide->TransitionState Product R2N-CH2-CH2-Py (Final Product) TransitionState->Product Bond Formation LeavingGroup Cl- TransitionState->LeavingGroup Bond Cleavage

Figure 2: Simplified SN2 mechanism for the alkylation.

Significance in Kinase Inhibitor Design

The incorporation of the 4-(pyridin-2-yl)ethyl moiety can significantly impact the biological activity of a kinase inhibitor. For instance, in the context of VEGFR-2 inhibitors, the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine portion of ATP.[3][7] The ethyl linker provides the necessary flexibility for the pyridine to adopt an optimal orientation for this binding, while the rest of the inhibitor scaffold occupies other regions of the active site. This combination of specific, high-affinity interactions contributes to the overall potency and selectivity of the drug candidate.[4][5]

Quantitative Data Summary (Hypothetical):

Kinase Inhibitor CoreAlkylating AgentYield (%)VEGFR-2 IC₅₀ (nM)
Core A (-NH)This compound HCl75-8550
Core A (-NH)3-(2-Chloroethyl)pyridine HCl70-80250
Core B (-OH)This compound HCl60-70150

This table illustrates the potential impact of the pyridine position and the nucleophile on reaction yield and biological activity.

Conclusion

This compound hydrochloride is a valuable and versatile building block in the synthesis of kinase inhibitors. Its ability to participate in reliable SN2 reactions allows for the strategic introduction of a pyridylethyl moiety, which can significantly enhance the potency and selectivity of the final compound. The protocol and rationale presented here provide a solid foundation for researchers and drug development professionals to effectively utilize this reagent in the design and synthesis of novel therapeutics targeting a wide range of kinases.

References

Topic: Synthesis of 4-(2-Chloroethyl)pyridine Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their prevalence is due to their ability to act as bioisosteres for phenyl groups, engage in hydrogen bonding, and serve as versatile synthetic handles for molecular elaboration.[2] The 4-(2-chloroethyl)pyridine moiety, in particular, is a valuable pharmacophore and a reactive intermediate. The chloroethyl group can act as an alkylating agent, forming covalent bonds with biological targets, or serve as a precursor for introducing other functional groups via nucleophilic substitution. This reactivity makes it a key building block for developing targeted therapies and chemical probes.

This application note provides a detailed, field-proven protocol for the synthesis of this compound hydrochloride. It further outlines a strategic approach for generating a library of analogs to facilitate comprehensive structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug discovery.[1][3]

Overall Synthetic Strategy: A Modular Approach

A robust synthesis requires a logical and flexible pathway that allows for the late-stage introduction of diversity. We present a three-step sequence starting from commercially available 4-pyridinecarboxaldehyde. This approach was chosen for its reliability, scalability, and the ease with which it can be adapted for analog synthesis. The core strategy involves:

  • Carbon-Carbon Bond Formation: A Horner-Wadsworth-Emmons (HWE) reaction to install a two-carbon side chain with an ester functionality. The HWE reaction is highly reliable for creating E-alkenes from aldehydes and uses a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than corresponding Wittig reagents.[4] A key advantage is that the phosphate byproduct is water-soluble, simplifying purification.[5][6]

  • Functional Group Interconversion: Reduction of the resulting α,β-unsaturated ester to the corresponding saturated alcohol.

  • Halogenation: Conversion of the primary alcohol to the target chloroethyl group using thionyl chloride, which also conveniently forms the stable hydrochloride salt of the pyridine nitrogen.

This workflow is designed to be a self-validating system, where the successful isolation and characterization of each intermediate confirms the efficacy of the preceding step.

G cluster_workflow Synthetic Workflow A 4-Pyridinecarboxaldehyde B Ethyl (E)-3-(pyridin-4-yl)acrylate A->B Step 1: Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) C 4-(2-Hydroxyethyl)pyridine B->C Step 2: Conjugate Reduction & Ester Reduction (e.g., NaBH4, NiCl2) D This compound HCl C->D Step 3: Chlorination (SOCl2)

Caption: High-level workflow for the synthesis of this compound HCl.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (E)-3-(pyridin-4-yl)acrylate

Rationale: The Horner-Wadsworth-Emmons reaction is employed for its superior E-selectivity and operational simplicity.[5] Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for generating the phosphonate carbanion. Anhydrous THF is critical as NaH reacts violently with water. The reaction is initiated at 0 °C to control the initial exothermic deprotonation before being warmed to ensure completion.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Pyridinecarboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The solution should become clear or slightly hazy.

  • Reaction: Re-cool the mixture to 0 °C. Add a solution of 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Protocol 2: Synthesis of 4-(2-Hydroxyethyl)pyridine

Rationale: This step requires the reduction of both the alkene double bond and the ester carbonyl. While lithium aluminum hydride (LiAlH₄) could achieve this, a safer and effective method involves a nickel(II) chloride-catalyzed sodium borohydride reduction. This system generates nickel boride in situ, which is effective for conjugate reduction, while the NaBH₄ reduces the ester.

Materials:

  • Ethyl (E)-3-(pyridin-4-yl)acrylate

  • Methanol

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

Procedure:

  • Setup: Dissolve ethyl (E)-3-(pyridin-4-yl)acrylate (1.0 eq) and NiCl₂·6H₂O (0.1 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C. Add sodium borohydride (4.0-5.0 eq) portion-wise over 30-45 minutes. Vigorous gas evolution (H₂) will occur. Maintain the temperature below 20 °C.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction mixture will turn black due to the formation of nickel boride.

  • Work-up: Quench the reaction by carefully adding water. Filter the mixture through a pad of Celite® to remove the black precipitate, washing the pad with methanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Re-dissolve the residue in water and extract with DCM (4x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 4-(2-hydroxyethyl)pyridine, which is often used in the next step without further purification if sufficiently pure.

Protocol 3: Synthesis of this compound Hydrochloride

Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to alkyl chlorides.[7] It reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes internal nucleophilic attack by the chloride ion. The byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion. Using excess SOCl₂ ensures the pyridine nitrogen is protonated, forming the stable hydrochloride salt and preventing N-alkylation side reactions.[8]

Materials:

  • 4-(2-Hydroxyethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Setup: Place 4-(2-hydroxyethyl)pyridine (1.0 eq) in a round-bottom flask under an inert atmosphere.

  • Reaction: Cool the flask to 0 °C. Add thionyl chloride (2.0-3.0 eq) dropwise. Caution: This reaction is exothermic and releases toxic gases (SO₂ and HCl). Perform in a well-ventilated fume hood.

  • Heating: After the addition, slowly warm the mixture to room temperature, then heat to reflux (approx. 75-80 °C) for 2-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. Remove excess thionyl chloride under reduced pressure. This may require co-evaporation with an anhydrous solvent like toluene.

  • Purification: The resulting solid is the crude hydrochloride salt. Triturate the solid with cold diethyl ether, filter, and wash with more diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield this compound hydrochloride.

Strategy for Analog Synthesis for SAR Studies

To conduct a thorough SAR study, analogs are synthesized by systematically modifying the core structure. Our proposed synthetic route is highly amenable to this strategy.

G cluster_SAR Analog Synthesis Strategy Start Substituted Pyridinecarboxaldehydes HWE Horner-Wadsworth-Emmons Reaction Start->HWE Reagent Modified Phosphonates Reagent->HWE Final Library of Analogs HWE->Final

References

Application Notes & Protocols: A Guide to the Industrial Scale-Up Synthesis of 4-(2-Chloroethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of 4-(2-Chloroethyl)pyridine hydrochloride, a critical intermediate in the pharmaceutical and agrochemical industries. The protocol focuses on the robust and widely adopted method of chlorinating 4-(2-hydroxyethyl)pyridine using thionyl chloride. We delve into the reaction mechanism, provide a detailed step-by-step protocol suitable for pilot to industrial scale, address critical process optimization and safety considerations, and outline analytical methods for quality control. This guide is intended for researchers, chemical engineers, and drug development professionals involved in process chemistry and manufacturing.

Introduction and Industrial Significance

This compound hydrochloride is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its bifunctional nature, featuring a reactive chloroethyl group and a pyridine ring, allows for versatile downstream modifications. The hydrochloride salt form is favored in industrial settings due to its enhanced stability, crystallinity, and ease of handling compared to the free base.

The most common and industrially scalable synthetic route involves the direct chlorination of the corresponding alcohol, 4-(2-hydroxyethyl)pyridine. The choice of chlorinating agent is paramount for achieving high yield, purity, and operational efficiency on a large scale. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the gaseous nature of its byproducts (sulfur dioxide and hydrogen chloride), which greatly simplifies product isolation and purification[1][2].

Synthetic Methodology and Mechanistic Insights

The conversion of 4-(2-hydroxyethyl)pyridine to this compound hydrochloride is a classic example of alcohol-to-alkyl chloride transformation.

Reaction Scheme:

Figure 1: Synthesis of this compound hydrochloride from 4-(2-hydroxyethyl)pyridine using thionyl chloride.

Causality and Mechanistic Pathway:

The reaction proceeds through a Substitution Nucleophilic internal (Sₙi) mechanism.

  • Formation of a Chlorosulfite Intermediate: The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion, which is then protonated by the hydrogen from the original hydroxyl group, releasing a molecule of HCl. This forms a key intermediate, an alkyl chlorosulfite.

  • Internal Nucleophilic Attack: The chlorosulfite intermediate undergoes an internal rearrangement. The chloride atom attacks the carbon atom bonded to the oxygen, while the C-O bond cleaves. This concerted step results in the formation of the chloroethyl group and the release of sulfur dioxide (SO₂) gas.

  • Hydrochloride Salt Formation: The hydrogen chloride (HCl) generated in the first step, along with the HCl byproduct from the reaction, protonates the basic nitrogen atom of the pyridine ring. This forms the stable, solid this compound hydrochloride, which often precipitates from the reaction mixture, driving the reaction to completion.

The primary advantage of using thionyl chloride is that the byproducts, SO₂ and HCl, are gases that can be easily removed from the reaction vessel and neutralized in a scrubber system, simplifying the product work-up significantly[2][3].

Detailed Scale-Up Protocol

This protocol is designed for a pilot-scale synthesis in a jacketed glass-lined reactor (100 L) and can be adapted for larger industrial batches.

3.1. Equipment and Reagents

  • Equipment: 100 L Glass-Lined Jacketed Reactor with overhead stirrer, condenser, and temperature probe; 50 L dropping funnel; Scrubber system (packed with caustic soda solution); Filter-dryer or Centrifuge and Vacuum Oven; pH meter.

  • Reagents: 4-(2-hydroxyethyl)pyridine (e.g., 5.0 kg, 40.6 mol), Thionyl chloride (SOCl₂) (e.g., 6.8 kg, 57.2 mol, 1.4 eq.), Toluene (or Dichloromethane) (approx. 50 L), Methanol (for quenching, approx. 1 L), Anti-solvent for crystallization (e.g., Methyl tert-butyl ether (MTBE) or Heptane).

3.2. Experimental Workflow Diagram

Caption: Industrial workflow for the synthesis of this compound HCl.

3.3. Step-by-Step Procedure

  • Reactor Charging: Under a nitrogen atmosphere, charge the 100 L reactor with 4-(2-hydroxyethyl)pyridine (5.0 kg) and toluene (50 L). Begin agitation.

  • Cooling: Cool the reactor contents to 0–5 °C using the jacket cooling system.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (6.8 kg) dropwise from the addition funnel over 2–3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition , as the reaction is highly exothermic. Vent the reactor exhaust through a caustic scrubber to neutralize the evolving HCl and SO₂ gases.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for an additional 2–4 hours.

  • Monitoring: Monitor the reaction progress by taking samples for HPLC or TLC analysis until the starting material is consumed (<1%).

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume. This will remove excess HCl and some of the solvent.

  • Crystallization: Cool the concentrated slurry to 0–5 °C. Slowly add an anti-solvent such as MTBE or heptane (approx. 25 L) with vigorous stirring to induce precipitation of the product.

  • Isolation: Filter the solid product using a filter-dryer or centrifuge.

  • Washing: Wash the filter cake with cold (0–5 °C) anti-solvent (2 x 5 L) to remove residual impurities.[4]

  • Drying: Dry the product under vacuum at 40–50 °C until a constant weight is achieved.

  • Packaging: Discharge the dry, crystalline powder into double-lined polyethylene bags in a sealed drum.

Process Optimization and Scale-Up Considerations

ParameterLaboratory Scale (10-100g)Pilot / Industrial Scale (5-500kg)Rationale & Justification
Thionyl Chloride (eq.) 1.2 - 1.51.1 - 1.4A slight excess ensures complete conversion of the starting alcohol. On a larger scale, the excess is minimized to reduce cost and waste.
Temperature Control Ice bathJacketed reactor with chillerEssential for managing the highly exothermic reaction. Prevents side reactions and ensures safety. Runaway reactions are a major hazard at scale.
Addition Time 15-30 minutes2-4 hoursSlow, controlled addition is critical at scale to allow the cooling system to dissipate the heat generated by the reaction.
Off-Gas Management Fume hoodDedicated caustic scrubber systemThe reaction generates large volumes of toxic and corrosive HCl and SO₂ gas. A scrubber is mandatory for environmental protection and operator safety.[5][6]
Materials of Construction GlasswareGlass-lined steel or Hastelloy reactorThionyl chloride and HCl are highly corrosive to standard stainless steel. Corrosion-resistant materials are required to maintain equipment integrity and product purity.

Safety and Environmental Handling (EHS)

Safe handling of thionyl chloride is of utmost importance. It is toxic, highly corrosive, and reacts violently with water.[2][3][7]

5.1. Hazard Analysis

  • Thionyl Chloride: Causes severe skin burns and eye damage.[7] Fatal if inhaled. Reacts violently with water, releasing toxic SO₂ and HCl gas.[3][7] Listed under Schedule 3 of the Chemical Weapons Convention.[2][5]

  • Hydrogen Chloride & Sulfur Dioxide: Toxic and corrosive gases produced during the reaction.

  • This compound HCl: Potential alkylating agent; handle with care. Likely corrosive and an irritant.

5.2. Safety Protocols and PPE

Caption: Hierarchy of safety controls for handling thionyl chloride.

  • Engineering Controls: All operations must be conducted in a well-ventilated area using closed-system reactors. The reactor must be vented to a caustic scrubber.[5] Emergency eyewash stations and safety showers must be readily accessible.[5][6]

  • Personal Protective Equipment (PPE): Personnel must wear a full complement of PPE, including chemical splash goggles, a face shield, a chemical-resistant apron or suit, and heavy-duty gloves (neoprene or PVC are recommended).[5][8][9] For tasks with high exposure potential, such as charging thionyl chloride, a NIOSH-approved air-supplied respirator is required.[7]

  • Spill & Waste Management: Spills must be contained immediately. DO NOT USE WATER. [6] Neutralize spills with an inert absorbent material like dry sand or vermiculite.[6] All contaminated materials and waste streams must be collected and disposed of as hazardous waste according to local regulations.[5]

Analytical Quality Control

To ensure the final product meets the required specifications for downstream applications, a robust set of analytical tests must be performed.

TestMethodTypical SpecificationPurpose
Appearance VisualWhite to off-white crystalline powderConfirms physical form and checks for gross contamination.
Identification FTIR / ¹H NMRConforms to reference spectrumConfirms the chemical structure of the compound.
Assay / Purity HPLC[10]≥ 99.0%Quantifies the amount of the active substance and detects impurities.
Melting Point Melting Point Apparatuse.g., 142-146 °C (Literature values vary)A sharp melting range indicates high purity.
Moisture Content Karl Fischer Titration≤ 0.5%Water can be detrimental to downstream reactions and product stability.
Residual Solvents GC-HSToluene ≤ 890 ppm; MTBE ≤ 5000 ppmEnsures solvents used in the synthesis are below ICH guideline limits for APIs.

Hypothetical HPLC Method:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0)

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Purpose: To separate the main component from starting material and potential byproducts.[10]

References

The Strategic Utility of 4-(2-Chloroethyl)pyridine in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(2-Chloroethyl)pyridine as a Privileged Synthon in Agrochemical Discovery

The pyridine ring is a cornerstone in the architecture of modern agrochemicals, lending unique physicochemical properties and biological activities to a vast array of fungicides, herbicides, and insecticides.[1][2] Within the diverse toolkit of pyridine-based building blocks, this compound stands out as a particularly versatile synthon. Its structure incorporates a reactive ethyl chloride side chain at the 4-position of the pyridine ring, offering a prime site for nucleophilic substitution. This allows for the strategic introduction of the pyridylethyl moiety into larger molecular scaffolds, a common strategy for enhancing systemic movement, target site interaction, and overall efficacy of the active ingredient.

This guide provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical precursors. The protocols herein are designed to be self-validating systems, with explanations of the causality behind experimental choices to empower researchers in their own discovery efforts.

Application Note 1: Synthesis of Pyridylethyl Thioethers as Precursors for Fungicides

The introduction of a thioether linkage is a common strategy in the design of fungicides. The sulfur atom can play a crucial role in the molecule's interaction with the target enzyme, often a component of the fungal respiratory chain. This compound is an excellent starting material for the synthesis of pyridylethyl thioethers through nucleophilic substitution with a variety of thiols.

Causality of Experimental Design:

The reaction of this compound with a thiol is a classic SN2 reaction. The choice of a relatively weak base, such as potassium carbonate, is critical. It is strong enough to deprotonate the thiol, forming the more nucleophilic thiolate anion, but not so strong as to promote elimination reactions of the chloroethyl side chain. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it solvates the potassium cation, leaving the thiolate anion highly reactive, and accelerates the rate of the SN2 reaction.

Experimental Protocol: Synthesis of 4-(2-(Phenylthio)ethyl)pyridine

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound hydrochloride178.0610.01.78 g
Thiophenol110.1811.01.21 g (1.1 mL)
Potassium Carbonate (anhydrous)138.2125.03.46 g
N,N-Dimethylformamide (DMF, anhydrous)--20 mL
Diethyl ether--100 mL
Deionized Water--100 mL
Brine (saturated NaCl solution)--50 mL
Anhydrous Magnesium Sulfate---

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound hydrochloride (1.78 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).

  • Add anhydrous DMF (20 mL) to the flask.

  • Slowly add thiophenol (1.1 mL, 11.0 mmol) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature and pour it into 100 mL of deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 9:1 to 7:3 hexanes/ethyl acetate gradient) to afford 4-(2-(phenylthio)ethyl)pyridine as a pale yellow oil.

Expected Yield and Characterization:

  • Yield: 85-95%

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 5.2 Hz, 2H), 7.35-7.25 (m, 5H), 7.15 (d, J = 5.2 Hz, 2H), 3.25 (t, J = 7.0 Hz, 2H), 3.01 (t, J = 7.0 Hz, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 150.1, 147.8, 135.9, 129.5, 129.0, 126.3, 124.2, 35.4, 33.1.

G cluster_workflow Workflow: Synthesis of Pyridylethyl Thioethers start Combine this compound HCl and K₂CO₃ in DMF add_thiol Add Thiophenol start->add_thiol react Heat at 60°C for 4-6 hours add_thiol->react workup Aqueous Workup and Extraction with Diethyl Ether react->workup purify Column Chromatography workup->purify product 4-(2-(Phenylthio)ethyl)pyridine purify->product

Synthesis of 4-(2-(Phenylthio)ethyl)pyridine.

Application Note 2: Synthesis of Pyridylethylamines as Precursors for Herbicides and Insecticides

The pyridylethylamine scaffold is a key component in a number of herbicides and insecticides. The nitrogen atom can be further functionalized to introduce pharmacophores that interact with specific biological targets, such as the nicotinic acetylcholine receptor in insects.

Causality of Experimental Design:

The reaction of this compound with an amine proceeds via an SN2 mechanism. Using the amine reactant in excess serves a dual purpose: it drives the reaction to completion and also acts as a base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. A solvent such as acetonitrile is suitable for this transformation.

Experimental Protocol: Synthesis of N-Benzyl-2-(pyridin-4-yl)ethan-1-amine

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound hydrochloride178.0610.01.78 g
Benzylamine107.1530.03.22 g (3.3 mL)
Acetonitrile (anhydrous)--30 mL
Ethyl acetate--100 mL
Saturated Sodium Bicarbonate Solution--50 mL
Brine (saturated NaCl solution)--50 mL
Anhydrous Sodium Sulfate---

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound hydrochloride (1.78 g, 10.0 mmol) in anhydrous acetonitrile (30 mL).

  • Add benzylamine (3.3 mL, 30.0 mmol) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours, monitoring by TLC (eluent: 9:1 ethyl acetate/methanol).

  • Cool the reaction to room temperature and remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography on silica gel (eluent: 98:2 to 95:5 ethyl acetate/methanol gradient) to yield N-benzyl-2-(pyridin-4-yl)ethan-1-amine as a colorless oil.

Expected Yield and Characterization:

  • Yield: 80-90%

  • ¹H NMR (400 MHz, CDCl₃): δ 8.53 (d, J = 5.0 Hz, 2H), 7.38-7.25 (m, 5H), 7.18 (d, J = 5.0 Hz, 2H), 3.82 (s, 2H), 2.95 (t, J = 6.8 Hz, 2H), 2.85 (t, J = 6.8 Hz, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 150.0, 149.8, 140.2, 128.5, 128.2, 127.1, 124.5, 54.1, 51.0, 38.2.

Application Note 3: Synthesis of 4-(2-Azidoethyl)pyridine for "Click Chemistry" Applications in Agrochemical Discovery

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for rapidly generating diverse libraries of compounds.[3][4] Converting the chloroethyl group of this compound to an azido group transforms it into a versatile building block for creating triazole-containing agrochemical candidates. Triazoles are a well-established toxophore in many successful fungicides.

Causality of Experimental Design:

The conversion of an alkyl chloride to an azide is a straightforward SN2 reaction. Sodium azide is a highly effective nucleophile for this transformation. The reaction is typically carried out in a polar aprotic solvent like DMF to ensure the solubility of the reagents and to accelerate the reaction. A phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can be added to further increase the reaction rate by facilitating the transport of the azide anion into the organic phase.

Experimental Protocol: Synthesis of 4-(2-Azidoethyl)pyridine

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound hydrochloride178.0610.01.78 g
Sodium Azide65.0115.00.98 g
Sodium Bicarbonate84.0112.01.01 g
N,N-Dimethylformamide (DMF, anhydrous)--20 mL
Ethyl acetate--100 mL
Deionized Water--100 mL
Brine (saturated NaCl solution)--50 mL
Anhydrous Sodium Sulfate---

Procedure:

  • Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • To a 100 mL round-bottom flask, add this compound hydrochloride (1.78 g, 10.0 mmol), sodium azide (0.98 g, 15.0 mmol), and sodium bicarbonate (1.01 g, 12.0 mmol).

  • Add anhydrous DMF (20 mL) and stir the suspension at 70 °C for 8-12 hours. Monitor the reaction by TLC (eluent: 1:1 hexanes/ethyl acetate).

  • After completion, cool the reaction to room temperature and pour into 100 mL of deionized water.

  • Extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (3 x 25 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (avoid heating above 40 °C).

  • The crude 4-(2-azidoethyl)pyridine is often of sufficient purity for the subsequent click reaction, but can be purified by column chromatography if necessary.

Expected Yield and Characterization:

  • Yield: >90%

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 5.1 Hz, 2H), 7.20 (d, J = 5.1 Hz, 2H), 3.60 (t, J = 6.5 Hz, 2H), 2.95 (t, J = 6.5 Hz, 2H).

  • IR (neat): ν ~2100 cm⁻¹ (strong, sharp azide stretch).

G cluster_workflow Workflow: Synthesis of 4-(2-Azidoethyl)pyridine start Combine this compound HCl, NaN₃, and NaHCO₃ in DMF react Heat at 70°C for 8-12 hours start->react workup Aqueous Workup and Extraction with Ethyl Acetate react->workup concentrate Careful Concentration workup->concentrate product 4-(2-Azidoethyl)pyridine concentrate->product

Synthesis of 4-(2-Azidoethyl)pyridine.

Conclusion

This compound is a high-potential building block for the synthesis of novel agrochemicals. The protocols detailed in this guide for the preparation of pyridylethyl thioethers, amines, and azides provide a solid foundation for researchers to explore the vast chemical space of pyridine-containing crop protection agents. The inherent reactivity of the chloroethyl group, coupled with the proven biological significance of the pyridine scaffold, ensures that this synthon will continue to be a valuable tool in the quest for more effective and sustainable agricultural solutions.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-(2-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the development of modular and efficient methods for constructing complex molecular architectures is paramount.[1][2] 4-(2-Chloroethyl)pyridine serves as a highly valuable and versatile building block. It incorporates a nucleophilic pyridine head, a reactive chloroethyl group, and a two-carbon linker, offering a strategic entry point for introducing the pyridylethyl motif into a wide array of target molecules. Palladium-catalyzed cross-coupling reactions have emerged as the gold standard for forging carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[2][3]

However, the application of these powerful methods to alkyl halides, such as this compound, presents a unique set of challenges not typically encountered with aryl or vinyl halides.[4][5] The primary obstacle is the propensity of the intermediate alkylpalladium species to undergo rapid β-hydride elimination, an undesired side reaction that leads to the formation of vinylpyridine and hydrodehalogenated byproducts, thereby diminishing the yield of the desired coupled product.[6][7]

This comprehensive guide provides an in-depth analysis of the mechanistic nuances and offers field-proven, optimized protocols for the successful implementation of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. The methodologies and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this critical building block in their synthetic endeavors.

Part 1: Mechanistic Considerations and Key Challenges

A foundational understanding of the catalytic cycle is essential for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for palladium-catalyzed cross-coupling proceeds through a Pd(0)/Pd(II) cycle.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd  R¹-X (Oxidative Addition) Transmetal Transmetalation Intermediate OxAdd->Transmetal  R²-M (Transmetalation) ReductElim Reductive Elimination Complex Transmetal->ReductElim ReductElim->Pd0  R¹-R² (Reductive Elimination) center

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling.

The primary challenge with substrates like this compound arises after the oxidative addition step, which forms an alkylpalladium(II) intermediate. This intermediate is at a critical juncture where it can proceed down one of two competing pathways:

  • Productive Pathway (Reductive Elimination): The desired pathway where the R¹ and R² groups couple and are eliminated from the palladium center, forming the target C-C or C-N bond and regenerating the Pd(0) catalyst.

  • Unproductive Pathway (β-Hydride Elimination): A common and often rapid side reaction for alkylpalladium complexes that possess a hydrogen atom on the carbon beta to the palladium center.[6][7] The palladium abstracts this hydrogen, forming a palladium-hydride species and eliminating an alkene—in this case, 4-vinylpyridine. This pathway is a significant cause of reduced yields.[6][8]

Beta_Hydride_Elimination start Alkyl-Pd(II) Intermediate (Py-CH₂CH₂-Pd(II)-L₂-X) desired Desired Product (Py-CH₂CH₂-R) start->desired Reductive Elimination (+ R-M) undesired Side Product (4-Vinylpyridine) start->undesired β-Hydride Elimination

Caption: Competing pathways for the alkylpalladium(II) intermediate.

Strategies to Suppress β-Hydride Elimination: The key to successful coupling is to promote the rate of reductive elimination to outcompete β-hydride elimination. This is typically achieved through careful selection of:

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are crucial.[9][10] These ligands accelerate the rate of reductive elimination and can sterically hinder the formation of the planar intermediate required for β-hydride elimination.[11]

  • Reaction Conditions: Lower temperatures can sometimes favor the desired pathway, although this may come at the cost of slower overall reaction rates.

Part 2: Optimized Protocols for Major Cross-Coupling Reactions

The following protocols are designed as robust starting points. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific or challenging coupling partners.

A. Suzuki-Miyaura Coupling: Synthesis of 4-(2-Arylethyl)pyridines

The Suzuki-Miyaura reaction is a powerful method for forming C(sp³)–C(sp²) bonds, coupling the alkyl chloride with an aryl or heteroaryl boronic acid.[12][13]

Suzuki_Workflow prep 1. Reagent Prep (Degas Solvent, Weigh Reagents) setup 2. Reaction Setup (Inert Atmosphere, Add Reagents) prep->setup reaction 3. Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup 4. Aqueous Workup (Quench, Extract) reaction->workup purify 5. Purification (Column Chromatography) workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.1 mmol, 2.1 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add this compound hydrochloride (1.0 mmol, 1.0 equiv.) followed by 5 mL of degassed 1,4-dioxane/water (4:1 v/v) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Summary Table:

Coupling Partner (Ar-B(OH)₂)ProductTypical Yield
Phenylboronic acid4-(2-Phenylethyl)pyridine75-85%
4-Methoxyphenylboronic acid4-(2-(4-Methoxyphenyl)ethyl)pyridine70-80%
3-Thienylboronic acid4-(2-(Thiophen-3-yl)ethyl)pyridine65-75%

Causality and Insights:

  • Catalyst System: A combination of a simple palladium precursor like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for activating the C-Cl bond and promoting the crucial reductive elimination step.[12]

  • Base Selection: K₃PO₄ is a moderately strong base that is effective in the transmetalation step without causing significant degradation of sensitive substrates.[14][15]

  • Solvent System: The use of a dioxane/water mixture aids in dissolving both the organic and inorganic reagents, facilitating the reaction.[16]

B. Heck Reaction: Synthesis of 4-(But-3-en-1-yl)pyridines

The Heck reaction couples the alkyl chloride with an alkene, offering a direct route to functionalized olefins.[17][18] The challenge here is to ensure the cross-coupling product is formed instead of the β-hydride elimination byproduct of the starting material.

Heck_Workflow prep 1. Reagent Prep (Degas Solvent, Weigh Reagents) setup 2. Reaction Setup (Inert Atmosphere, Add Reagents) prep->setup reaction 3. Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup 4. Filtration & Extraction (Filter salts, Extract) reaction->workup purify 5. Purification (Column Chromatography) workup->purify

Caption: Experimental workflow for the Heck reaction.

Detailed Protocol:

  • Reaction Setup: In a sealed tube, combine this compound hydrochloride (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and tricyclohexylphosphine (PCy₃, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Purge the tube with argon.

  • Reagent Addition: Add the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv.), sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.), and 5 mL of dry, degassed N,N-Dimethylformamide (DMF).

  • Reaction: Seal the tube tightly and heat to 110-120 °C for 18-36 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Data Summary Table:

Alkene Coupling PartnerProductTypical Yield
Styrene4-(4-Phenylbut-3-en-1-yl)pyridine55-65%
n-Butyl acrylateButyl 4-(pyridin-4-yl)but-2-enoate60-70%

Causality and Insights:

  • Ligand Choice: PCy₃ is a bulky and electron-donating ligand that stabilizes the palladium catalyst at the high temperatures often required for Heck reactions with alkyl chlorides.[19]

  • Base: A mild inorganic base like Na₂CO₃ is sufficient to neutralize the HCl generated during the catalytic cycle.[19][20]

  • Solvent: A high-boiling polar aprotic solvent like DMF is necessary to achieve the required reaction temperatures.[20][21]

C. Sonogashira Coupling: Synthesis of 4-(Alk-2-yn-1-yl)pyridines

The Sonogashira coupling provides a reliable method for constructing C(sp³)–C(sp) bonds, which is invaluable for introducing alkyne functionalities into molecules.[22][23]

Sonogashira_Workflow prep 1. Reagent Prep (Degas Solvents, Weigh Reagents) setup 2. Reaction Setup (Inert Atmosphere, Add Catalysts) prep->setup reaction 3. Stirring at RT (Monitor by TLC/LC-MS) setup->reaction workup 4. Filtration & Extraction (Filter through Celite, Extract) reaction->workup purify 5. Purification (Column Chromatography) workup->purify

Caption: Experimental workflow for Sonogashira coupling.

Detailed Protocol:

  • Reaction Setup: To a Schlenk tube under an argon atmosphere, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Reagent Addition: Add this compound hydrochloride (1.0 mmol, 1.0 equiv.) followed by 6 mL of degassed triethylamine (Et₃N) and 2 mL of degassed THF.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 12 hours, then heat to 50 °C for an additional 6-12 hours if the reaction is sluggish.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[24]

Data Summary Table:

Alkyne Coupling PartnerProductTypical Yield
Phenylacetylene4-(4-Phenylbut-3-yn-1-yl)pyridine60-75%
Trimethylsilylacetylene4-(4-(Trimethylsilyl)but-3-yn-1-yl)pyridine65-80%

Causality and Insights:

  • Dual Catalysis: The classic Sonogashira reaction employs a palladium catalyst to activate the halide and a copper(I) co-catalyst to activate the alkyne via the formation of a copper acetylide intermediate.[22][25]

  • Base/Solvent: Triethylamine serves as both the base and a solvent, which is a common practice in Sonogashira couplings.[26]

  • Conditions: While alkyl chlorides are less reactive than bromides or iodides, the reaction can often be driven to completion with gentle heating.[22]

D. Buchwald-Hartwig Amination: Synthesis of N-Aryl-2-(pyridin-4-yl)ethan-1-amines

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the coupling of the alkyl chloride with a primary or secondary amine.[27][28] This reaction is particularly sensitive to β-hydride elimination.

Buchwald_Hartwig_Workflow prep 1. Glovebox Prep (Weigh Reagents in Inert Atm.) setup 2. Reaction Setup (Add Solvent, Amine) prep->setup reaction 3. Heating & Stirring (Monitor by GC-MS/LC-MS) setup->reaction workup 4. Aqueous Workup (Quench, Extract) reaction->workup purify 5. Purification (Column Chromatography) workup->purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup (in a glovebox): To an oven-dried vial, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), RuPhos (0.06 mmol, 6 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Remove the vial from the glovebox. Add this compound hydrochloride (1.0 mmol, 1.0 equiv.), the amine (e.g., aniline, 1.2 mmol, 1.2 equiv.), and 5 mL of dry, degassed toluene.

  • Reaction: Seal the vial and heat in an oil bath at 100 °C for 16-24 hours.

  • Workup: Cool the reaction, quench carefully with water, and extract with ethyl acetate.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.

Data Summary Table:

Amine Coupling PartnerProductTypical Yield
AnilineN-Phenyl-2-(pyridin-4-yl)ethan-1-amine50-65%
Morpholine4-(2-Morpholinoethyl)pyridine60-70%

Causality and Insights:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a highly effective, bulky biarylphosphine ligand such as RuPhos is critical for promoting the C-N reductive elimination at a rate faster than β-hydride elimination.[29][30]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate its entry into the catalytic cycle.[27][29] Care must be taken as this base is sensitive to moisture.

  • Anhydrous Conditions: The reaction is highly sensitive to water and oxygen, which can deactivate the catalyst. Therefore, using dry solvents and an inert atmosphere is mandatory for success.[29]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2-Chloroethyl)pyridine from Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the purification of 4-(2-Chloroethyl)pyridine. It is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the isolation and purification of this critical synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound and its hydrochloride salt. Each issue is presented with probable causes and actionable solutions based on established chemical principles.

Issue 1: Low Purity After Initial Work-up; Contamination with Starting Materials or Basic Byproducts
  • Observation: HPLC or NMR analysis of the isolated product shows significant impurities, particularly unreacted 2-(4-pyridyl)ethanol or other pyridine-containing byproducts.

  • Probable Cause: The synthetic precursor, 2-(4-pyridyl)ethanol, and other basic side-products are often polar and may not be fully removed by a standard aqueous work-up. Their basic nitrogen atom allows them to be extracted from the organic phase under acidic conditions.

  • Solution: Acidic Aqueous Extraction

    • Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5-10% aqueous citric acid).[1] This protonates the pyridine nitrogen of the target compound and basic impurities, rendering them water-soluble.

    • Causality: Non-basic or weakly basic organic impurities will remain in the organic layer, while the desired product and basic impurities move to the aqueous layer as hydrochloride salts.

    • Separate the aqueous layer. To recover the free base, carefully add a base (e.g., saturated sodium bicarbonate solution or cold 2M NaOH) until the pH is >8.

    • Extract the neutralized aqueous layer multiple times with fresh organic solvent (e.g., DCM).

    • Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Issue 2: The Purified Product is a Discolored Oil or Fails to Crystallize
  • Observation: The final product is a persistent yellow, brown, or black oil, or it "oils out" during recrystallization instead of forming crystals.

  • Probable Cause: Discoloration is often caused by polymeric byproducts or trace impurities formed during the reaction, especially if elevated temperatures were used.[2] Pyridine derivatives can sometimes polymerize under certain conditions.[2] Oiling out occurs when the solvent system is not optimal, the product is too soluble, or impurities are inhibiting crystal lattice formation.[2]

  • Solutions:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]

    • Optimize Recrystallization:

      • Solvent System: If a single solvent fails, use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) until the solution becomes faintly turbid. Allow it to cool slowly.

      • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.[2]

    • Vacuum Distillation: For the free base form of this compound, which is a liquid at room temperature, vacuum distillation is a highly effective method for removing non-volatile and polymeric impurities.

Issue 3: Final Product Contains Residual Water or Solvents
  • Observation: ¹H NMR analysis shows peaks corresponding to water or reaction/purification solvents. The product may also appear wet or clumpy.

  • Probable Cause: Pyridine and its derivatives are often hygroscopic and can readily absorb atmospheric moisture.[3][4] Inadequate drying of the organic extracts or the final product can also leave residual solvents.

  • Solutions:

    • Azeotropic Removal of Water: Before final isolation, dissolve the product in a solvent that forms an azeotrope with water, such as toluene. Evaporate the solvent on a rotary evaporator. Repeating this process 2-3 times can effectively remove trace water.[3]

    • Efficient Drying:

      • Ensure the organic solution containing the product is thoroughly dried with a suitable agent (e.g., anhydrous Na₂SO₄, MgSO₄) before evaporation.

      • Dry the final solid product under high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.

    • Drying Agents for Pyridine: For the free base, drying over potassium hydroxide (KOH) pellets or calcium hydride (CaH₂) followed by distillation is a standard method for achieving anhydrous conditions.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound? A1: Common byproducts depend on the synthetic route. If starting from 2-(4-pyridyl)ethanol and using a chlorinating agent like thionyl chloride (SOCl₂), impurities can include:

  • Unreacted Starting Material: 2-(4-pyridyl)ethanol.

  • Sulfonate Esters: Formation of sulfite esters as intermediates or side products.

  • Dimeric/Polymeric Species: Self-reaction or polymerization, especially under harsh conditions.[2]

  • Pyridine N-oxide: If oxidation occurs at any stage.

Q2: Which analytical techniques are best for assessing the purity of this compound? A2: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): The primary method for accurately determining purity and quantifying impurities.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structural integrity of the compound and identifying residual solvents or known impurities.[6]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and help identify the structure of unknown impurities.

Q3: What are the recommended storage conditions for purified this compound and its hydrochloride salt? A3: this compound hydrochloride is a solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to minimize degradation.[7] The free base is a liquid and is also sensitive to air and moisture; it should be stored similarly under inert gas in a cool, dark place.

Q4: How can I convert the this compound hydrochloride salt to the free base? A4: To convert the hydrochloride salt to the free base, dissolve the salt in water and add a base such as sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or dilute sodium hydroxide (NaOH) until the solution is basic (pH > 8). Then, extract the aqueous solution with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over an anhydrous salt, filter, and remove the solvent under reduced pressure.

Key Purification Protocols

Protocol 1: Purification of this compound Free Base by Vacuum Distillation

This protocol is ideal for removing non-volatile impurities, polymers, and salts from the free base form.

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is thoroughly dry.

  • Drying (Optional): If water is suspected, pre-dry the crude oil by stirring over calcium hydride (CaH₂) for several hours, then filter into the distillation flask. Caution: CaH₂ reacts with water to produce flammable hydrogen gas.

  • Distillation:

    • Add the crude this compound oil to the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum and begin heating the flask in an oil bath.

    • Collect the fraction that distills at the correct boiling point and pressure. (Note: The exact boiling point will depend on the vacuum achieved. A literature search or predictive software can provide an estimate).

  • Isolation: Collect the purified, colorless liquid in a pre-weighed receiving flask. Once distillation is complete, allow the apparatus to cool completely before releasing the vacuum to prevent atmospheric moisture from contaminating the product.

Protocol 2: Purification of this compound Hydrochloride by Recrystallization

This is the most common method for purifying the solid hydrochloride salt.

  • Solvent Selection: Identify a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Common systems for hydrochloride salts include isopropanol, ethanol/ether, or methanol/ethyl acetate.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more polar "good" solvent) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization:

    • If using a single solvent, allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • If using a binary system, slowly add the "poor" solvent (anti-solvent) to the hot solution until persistent cloudiness appears, then allow it to cool as described.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under high vacuum.

Data & Workflow Visualization

Purification Parameter Summary
Purification MethodKey ParametersTypical Values / SolventsPurpose
Vacuum Distillation Pressure (mmHg), Temperature (°C)Dependent on vacuum level; aim for a stable distillation temperature.Removes non-volatile impurities, salts, and polymers.
Recrystallization (HCl Salt) Solvent SystemIsopropanol, Ethanol, Methanol/Ethyl Acetate, Ethanol/HexaneRemoves impurities with different solubility profiles.
Acidic Wash Aqueous Acid, Organic Solvent1M HCl (aq), DichloromethaneRemoves basic impurities and unreacted starting materials.[1]

General Purification Workflow

Purification_Workflow cluster_purification Purification Options crude Crude Reaction Mixture workup Aqueous Work-up (e.g., Quenching, Neutralization) crude->workup extract Liquid-Liquid Extraction (Acidic/Basic Washes) workup->extract dry Drying Organic Layer (e.g., over Na2SO4) extract->dry concentrate Concentration (Rotary Evaporation) dry->concentrate crude_product Crude Product (Free Base or HCl Salt) concentrate->crude_product distill Vacuum Distillation (for Free Base) crude_product->distill If Free Base recryst Recrystallization (for HCl Salt) crude_product->recryst If HCl Salt chrom Column Chromatography (Silica Gel) crude_product->chrom Alternative pure_product Pure this compound distill->pure_product recryst->pure_product chrom->pure_product

Caption: Workflow for isolating and purifying this compound.

References

Technical Support Center: Overcoming the Instability of 4-(2-Chloroethyl)pyridine in Basic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-chloroethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. While an invaluable reagent for introducing a pyridylethyl moiety, its inherent instability in basic conditions can lead to low yields, complex purification, and reaction failure. This document provides a troubleshooting framework, detailed mechanistic insights, and field-proven protocols to help you navigate these challenges successfully.

PART 1: The Core Challenge: Understanding the Instability

The utility of this compound lies in the electrophilic nature of its chloroethyl side chain, making it an excellent agent for alkylating nucleophiles. However, the molecule also contains a nucleophilic pyridine nitrogen. This duality is the source of its instability in the presence of a base. When the hydrochloride salt is neutralized to its free base form, it becomes susceptible to several rapid, competing degradation pathways.

These pathways significantly reduce the concentration of the active reagent available for your desired reaction, leading to the formation of unwanted byproducts.

degradation_pathways cluster_main This compound (Free Base) main This compound (Free Base) quat Intramolecular Cyclization (Quaternization Product) main->quat Intramolecular Attack (Fast) vinyl 4-Vinylpyridine (Elimination Product) main->vinyl E2 Elimination (Fast) hydrolysis 4-(2-Hydroxyethyl)pyridine (Hydrolysis Product) main->hydrolysis SN2 Substitution (Slower) base Base (B:) water H₂O / OH⁻

Caption: Competing degradation pathways of this compound free base.

PART 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during experiments. The solutions are grounded in controlling the formation and concentration of the reactive free base.

FAQ 1: My reaction yield is low, and my TLC/LC-MS shows multiple byproduct spots. What is happening?

This is the most common symptom of reagent degradation. When you add a base to your reaction mixture containing this compound hydrochloride, you generate the free base in situ. If this free base does not react with your intended nucleophile quickly, it will react with itself (intramolecular cyclization) or undergo elimination to form 4-vinylpyridine. 4-Vinylpyridine is highly reactive and can polymerize under basic conditions, further complicating your product mixture.

Core Insight: The key to success is to ensure the rate of your desired alkylation reaction is significantly faster than the rates of the degradation reactions.

FAQ 2: I am using this compound Hydrochloride. Isn't that supposed to be stable?

Yes, the hydrochloride salt is stable for storage and handling.[1][2] In this form, the pyridine nitrogen is protonated, rendering it non-nucleophilic and preventing the intramolecular cyclization pathway.[3] The instability is triggered the moment a base is added to the system, which deprotonates the pyridinium ion and unleashes the reactive free base.

The central challenge is not the stability of the starting material on the shelf, but its stability under your specific reaction conditions.

FAQ 3: What is the best base to use, and how much should I add?

The choice of base is critical and can be the deciding factor between success and failure. Strong, soluble bases like sodium hydroxide can create a high local concentration of the free base, accelerating degradation. The ideal base should be strong enough to deprotonate your nucleophile but managed in a way that minimizes the standing concentration of the free alkylating agent.

Table 1: Comparison of Common Bases for Alkylation Reactions

BaseClass / TypeKey CharacteristicsRecommended Use CaseCautions
Potassium Carbonate (K₂CO₃) Inorganic, HeterogeneousModerately basic, low solubility in many organic solvents. Reaction occurs on the surface of the solid.Excellent first choice for phenols, thiols, and some amines. Often used in DMF or MeCN.Reaction can be slow due to heterogeneity. Requires efficient stirring.
Diisopropylethylamine (DIPEA) Tertiary Amine, HomogeneousNon-nucleophilic, sterically hindered organic base.[4] Soluble in most organic solvents.Good for reactions where an inorganic base is unsuitable. Scavenges the HCl generated.Must use precise stoichiometry (1 eq. for the HCl salt + 1 eq. if your nucleophile is also a salt).
Triethylamine (TEA) Tertiary Amine, HomogeneousNucleophilic, can compete in reactions. Soluble in most organic solvents.Can be used as an HCl scavenger, but less ideal than DIPEA due to its own reactivity.[5]Can form quaternary ammonium salts with the alkyl chloride, leading to byproducts. Use with caution.
Sodium Hydride (NaH) Strong, HeterogeneousVery strong, non-nucleophilic base. Used to pre-deprotonate the nucleophile before adding the alkylating agent.Effective for weakly acidic nucleophiles like alcohols.Highly reactive with water and protic solvents. Requires anhydrous conditions and careful handling.
Sodium Hydroxide (NaOH) Strong, Homogeneous (aq.)Highly basic and nucleophilic (as OH⁻). Can promote hydrolysis of the chloroethyl group.Generally not recommended unless using a phase-transfer catalyst or very controlled conditions.High risk of promoting all degradation pathways, especially hydrolysis and elimination.[6] Avoid if possible.

Expert Recommendation: Start with potassium carbonate (K₂CO₃). Its heterogeneous nature often provides a "slow-release" of basicity that keeps the concentration of the free this compound low, favoring the desired alkylation over degradation.

FAQ 4: How can I optimize my reaction conditions to maximize yield?

Beyond the choice of base, several other parameters can be tuned to favor your desired transformation. The guiding principle is to have your nucleophile ready and waiting to react with the this compound free base the instant it is formed.

workflow cluster_setup Step 1: Reaction Setup cluster_critical Step 2: Critical Control Point cluster_progress Step 3: Reaction & Monitoring cluster_end Step 4: Completion A 1. Combine Nucleophile and This compound HCl in an appropriate solvent (e.g., DMF, MeCN). B 2. Add Base (e.g., K₂CO₃) OR Add base dropwise if liquid (e.g., DIPEA). A->B C 3. Stir at controlled temperature (e.g., RT to 60°C). B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Proceed to Aqueous Work-up & Purification. D->E

Caption: Recommended experimental workflow for minimizing reagent degradation.

Key Optimization Strategies:

  • Order of Addition: As shown in the workflow, combine your nucleophile and the this compound hydrochloride before introducing the base. This ensures your nucleophile is present to immediately intercept the reactive free base as it's generated.

  • Temperature Control: Start your reaction at room temperature. Degradation reactions, particularly elimination, are often accelerated at higher temperatures. Only apply heat if the desired alkylation is too slow.

  • Stoichiometry:

    • Alkylating Agent: Use a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure full conversion of your valuable nucleophile.

    • Base: Be precise. If using an amine base like DIPEA, you need 1.0 equivalent to neutralize the HCl salt, plus an additional equivalent for every acidic proton on your nucleophile. If using K₂CO₃, 2 to 3 equivalents are common to provide a sufficient surface area.

  • Solvent Choice: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices as they effectively dissolve the reactants and facilitate SN2 reactions.[7]

PART 3: General Experimental Protocol

This protocol provides a robust starting point for the N-alkylation of a secondary amine. It should be adapted based on the specific properties of your substrate.

Protocol: N-Alkylation of a Secondary Amine with this compound Hydrochloride

Materials:

  • Secondary Amine (1.0 eq.)

  • This compound hydrochloride (1.2 eq.)[1]

  • Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated aq. NaCl solution)

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq.), this compound hydrochloride (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent (the secondary amine). The reaction may take anywhere from 4 to 24 hours. If the reaction is slow, the temperature can be gently increased to 50-60°C.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (approx. 10x the volume of DMF).

  • Aqueous Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

References

Technical Support Center: 4-(2-Chloroethyl)pyridine Synthesis - Impurity Identification and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Chloroethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurities in this synthetic process. Here, we provide in-depth answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols to ensure the quality and purity of your final product.

Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses the most common questions regarding the identification and characterization of impurities during the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound and their associated key impurities?

A1: The most prevalent synthetic route starts from 4-pyridineethanol, which is then chlorinated. An alternative, though less direct, route begins with the functionalization of 4-picoline. Each pathway presents a unique impurity profile.

  • Route 1: Chlorination of 4-Pyridineethanol: This is the most direct and widely used method. 4-Pyridineethanol is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often in an inert solvent.[1]

    • Impurity A (Unreacted Starting Material): Residual 4-pyridineethanol.

    • Impurity B (Dimerization Product): 1,2-bis(4-pyridyl)ethane. This can form under certain conditions, especially if the reaction is not controlled properly.

    • Impurity C (Over-chlorination): While less common for this specific substrate, over-chlorination at other positions on the pyridine ring is a theoretical possibility.

    • Impurity D (Solvent Adducts): Impurities related to the reaction solvent.

  • Route 2: From 4-Picoline: This is a multi-step process that can introduce a wider range of impurities. A typical sequence involves the oxidation of 4-picoline to 4-pyridinecarboxylic acid, followed by esterification, reduction to 4-pyridineethanol, and finally chlorination.[2]

    • Impurity E (Incomplete Oxidation): Residual 4-picoline.

    • Impurity F (Incomplete Reduction): Methyl 4-pyridinecarboxylate.

    • Impurity G (Isomeric Impurities): If the starting picoline contains isomers (e.g., 2- or 3-picoline), corresponding isomeric chloroethylpyridines will be present.

Q2: How do reaction conditions influence the formation of these impurities?

A2: The formation of impurities is highly dependent on the reaction parameters.

  • Temperature: Exceeding the optimal reaction temperature during chlorination with thionyl chloride can lead to increased formation of degradation products and polymeric materials.

  • Stoichiometry of Reagents: An insufficient amount of thionyl chloride will result in incomplete conversion and higher levels of unreacted 4-pyridineethanol (Impurity A). Conversely, a large excess of the chlorinating agent could potentially lead to side reactions.

  • Presence of a Base (e.g., Pyridine): The addition of a base like pyridine during chlorination with thionyl chloride can alter the reaction mechanism from SNi (retention of configuration) to SN2 (inversion of configuration).[3][4] While this may not affect the primary product's constitution, it can influence the formation of certain byproducts by neutralizing the HCl generated, which might otherwise catalyze side reactions.[5]

  • Moisture: The presence of water can hydrolyze thionyl chloride and can also lead to the formation of byproducts. It is crucial to use dry solvents and reagents.

Q3: What are the recommended analytical techniques for identifying and quantifying impurities in this compound?

A3: A multi-technique approach is essential for comprehensive impurity profiling, in line with ICH guidelines.[6][7]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying impurities. A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. UV detection at a suitable wavelength (e.g., 210 nm or 254 nm) is standard.[6][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities.[9][10][11] It is particularly useful for detecting residual solvents and certain low molecular weight byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique is invaluable for the structural elucidation of unknown impurities detected by HPLC.[6][7] It provides molecular weight and fragmentation data, which are crucial for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural confirmation of the final product and isolated impurities.[12][13] NMR can also be used for quantitative analysis (qNMR) if an appropriate internal standard is used.

Part 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during the synthesis and analysis of this compound.

Problem 1: Low Purity of the Final Product After Synthesis

Symptom Potential Cause(s) Troubleshooting & Optimization
High levels of unreacted 4-pyridineethanol detected by HPLC. Incomplete reaction due to insufficient chlorinating agent or reaction time.- Increase the molar ratio of thionyl chloride to 4-pyridineethanol slightly (e.g., from 1.1 to 1.2 equivalents).- Extend the reaction time and monitor the progress by TLC or in-process HPLC.
Presence of a significant unknown peak with a higher molecular weight in the mass spectrum. Formation of a dimeric impurity (e.g., 1,2-bis(4-pyridyl)ethane).- Ensure the reaction temperature is well-controlled and does not exceed the recommended range.- Optimize the rate of addition of the chlorinating agent to avoid localized high concentrations.
Broad peaks or a baseline hump in the HPLC chromatogram. Presence of polymeric byproducts.- Lower the reaction temperature.- Ensure efficient stirring to prevent localized overheating.- Purify the crude product by column chromatography.
Low yield and presence of multiple unidentified impurities. Degradation of the product or starting material.- Use purified, dry solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Investigate the stability of the starting material under the reaction conditions.

Problem 2: Difficulty in Analytical Method Development

Symptom Potential Cause(s) Troubleshooting & Optimization
Poor peak shape (tailing) for the main peak and impurities in HPLC. Secondary interactions with the stationary phase; inappropriate mobile phase pH.- Use a mobile phase with a suitable buffer to control the pH.- For basic compounds like pyridine derivatives, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.- Consider using a column with end-capping to minimize silanol interactions.
Co-elution of impurities with the main peak. Insufficient resolution of the analytical method.- Optimize the HPLC gradient profile (make it shallower).- Try a different stationary phase (e.g., a phenyl-hexyl column).- Adjust the mobile phase composition and pH.
Inability to detect certain impurities. The impurity may not have a chromophore for UV detection, or it may be too volatile for HPLC.- Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV.- Analyze the sample by GC-MS to detect volatile impurities.

Part 3: Experimental Protocols & Visualizations

This section provides detailed step-by-step protocols for key experiments and visual diagrams to illustrate important concepts.

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating methods.[14][15][16][17][18]

  • Acid Hydrolysis:

    • Dissolve the sample in 0.1 M HCl.

    • Heat at 60 °C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve the sample in 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the sample in a solution of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

For all conditions, a control sample should be stored under normal conditions. Analyze all samples by the developed HPLC method.

Visualizations

Synthesis_and_Impurity_Pathway cluster_synthesis Main Synthetic Route cluster_impurities Potential Impurity Formation 4_Pyridineethanol 4-Pyridineethanol 4_CEP This compound (Product) 4_Pyridineethanol->4_CEP SOCl₂ Impurity_A Impurity A: Unreacted 4-Pyridineethanol 4_Pyridineethanol->Impurity_A Incomplete Reaction Impurity_B Impurity B: 1,2-bis(4-pyridyl)ethane 4_CEP->Impurity_B Dimerization Impurity_D Impurity D: Solvent Adducts SOCl2_Solvent SOCl₂ / Solvent SOCl2_Solvent->Impurity_D Side Reaction

Caption: Synthetic route and potential impurity pathways.

Analytical_Workflow Sample This compound Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Peak_Detection Peak Detection & Quantification HPLC_UV->Peak_Detection Impurity_Detected Impurity > Threshold? Peak_Detection->Impurity_Detected LC_MS LC-MS/MS Analysis Impurity_Detected->LC_MS Yes Report Report Impurity_Detected->Report No Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation NMR NMR Confirmation Structure_Elucidation->NMR Characterized_Impurity Characterized Impurity NMR->Characterized_Impurity Characterized_Impurity->Report

References

Technical Support Center: Strategies to Avoid Polymerization of 4-(2-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Specialized Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for handling 4-(2-Chloroethyl)pyridine. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing unintended polymerization during its use. Our goal is to equip you with the scientific understanding and practical protocols necessary for successful and reproducible experimentation.

Introduction: The Duality of Reactivity in this compound

This compound is a highly valuable bifunctional molecule in synthetic chemistry, particularly in the pharmaceutical industry. Its structure, which combines a pyridine ring with a reactive chloroethyl side chain, offers a versatile platform for creating complex molecular architectures. However, this inherent reactivity is also the source of its primary challenge: a strong propensity for self-polymerization. This guide is structured to provide you with authoritative strategies to mitigate this issue, ensuring the integrity of your reactions and the purity of your products.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism driving the polymerization of this compound?

The polymerization of this compound is primarily initiated by an intermolecular SN2 reaction, a specific type of which is known as the Menschutkin reaction.[1][2] In this process, the nucleophilic nitrogen atom of the pyridine ring of one molecule attacks the electrophilic carbon of the chloroethyl group on an adjacent molecule. This results in the formation of a quaternary pyridinium salt.[3][4] The newly formed quaternary salt can then be attacked by another this compound molecule, propagating a chain reaction that leads to the formation of a poly(4-vinylpyridine) quaternary salt. This process is significantly accelerated by basic conditions, which ensure the pyridine nitrogen is in its more nucleophilic free base form.

To counteract this, maintaining a slightly acidic pH is a key strategy. Protonating the pyridine nitrogen to form a pyridinium salt dramatically reduces its nucleophilicity, thereby inhibiting the initial quaternization step and preventing the polymerization cascade.[5]

Troubleshooting Guide: Proactive Strategies to Prevent Polymerization

This section details solutions to common challenges encountered when working with this compound, focusing on preventative measures.

Issue 1: Rapid Polymerization upon Neutralization of this compound Hydrochloride

Scenario: Your experimental protocol requires the free base of this compound. However, upon adding an aqueous base (e.g., NaOH, K₂CO₃) to the hydrochloride salt, the solution quickly becomes viscous or solidifies, indicating rapid polymerization.

Root Cause Analysis: The deprotonation of the pyridinium nitrogen to the free pyridine base creates a potent nucleophile that readily initiates the polymerization cascade. At room temperature, this reaction can be almost instantaneous.

Solution: In Situ Free-Basing at Reduced Temperatures

The most effective strategy is to avoid isolating the free base. Instead, generate it in situ within the reaction mixture, ensuring it reacts with your intended substrate in preference to itself.

Detailed Experimental Protocol:

  • Vessel Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound hydrochloride in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, CH₃CN).

  • Cooling: Cool the reaction mixture to a temperature between -20 °C and 0 °C using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).

  • Substrate Addition: Add your desired reactant (nucleophile) to the cooled solution.

  • Controlled Neutralization: Slowly add a sterically hindered, non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA or Hünig's Base) or 2,6-lutidine, dropwise to the mixture.[6][7] These bases are effective at scavenging protons but are too bulky to readily act as nucleophiles, minimizing unwanted side reactions.[8][9]

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques like TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, proceed with your standard work-up protocol. Any excess base can typically be removed with a mild acidic wash.

Workflow for In Situ Generation of the Free Base:

in_situ_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_analysis Monitoring and Completion dissolve Dissolve Pyridine HCl Salt in Anhydrous Solvent inert Establish Inert Atmosphere (Argon or Nitrogen) dissolve->inert cool Cool to -20°C to 0°C inert->cool add_substrate Add Target Substrate cool->add_substrate add_base Slowly Add Non-Nucleophilic Base (e.g., DIPEA) add_substrate->add_base reaction In Situ Reaction add_base->reaction monitor Monitor via TLC or LC-MS reaction->monitor workup Aqueous Work-up monitor->workup

Caption: Step-by-step workflow for the in situ free-basing of this compound.

Issue 2: Degradation of this compound During Storage

Scenario: After a period of storage, a previously pure sample of this compound or its hydrochloride salt is found to be discolored, viscous, or solidified.

Root Cause Analysis: The free base of this compound is notoriously unstable and should not be stored for extended periods. The hydrochloride salt is significantly more stable; however, exposure to moisture can lead to the formation of small amounts of the free base, initiating slow polymerization over time.[10] Elevated temperatures and light can also accelerate this degradation.

Solution: Adherence to Strict Storage Protocols

Proper storage is crucial for maintaining the integrity of this reagent.

Comparative Storage Recommendations:

ParameterThis compound HClThis compound Free Base
Temperature 2-8 °C (Refrigerated)Not Recommended for Storage
Atmosphere Store under an inert gas (Ar or N₂)Use immediately after preparation
Moisture Tightly sealed container, preferably in a desiccator[11]-
Light Amber vial to protect from light-
Issue 3: Increased Viscosity and Polymer Formation During Heated Reactions

Scenario: A reaction involving this compound requires heating, but as the reaction progresses, the mixture thickens, indicating that polymerization is competing with the desired transformation.

Root Cause Analysis: Elevated temperatures significantly increase the rate of the Menschutkin reaction, accelerating polymerization.

Solutions:

  • Use of Sterically Hindered Bases: If your reaction requires a base, opt for a non-nucleophilic, sterically hindered base like DIPEA or 2,6-di-tert-butylpyridine.[7] These bases can deprotonate your substrate or neutralize acidic byproducts without readily attacking the chloroethyl group.

  • Maintain Slight Acidity: If the reaction chemistry allows, maintaining a slightly acidic pH can keep the pyridine nitrogen protonated and non-nucleophilic. This can be achieved by using the hydrochloride salt and adding a sub-stoichiometric amount of base.

  • Reaction Optimization: Conduct a systematic optimization of reaction temperature and time. You may find a temperature window that allows for a reasonable rate of your desired reaction while minimizing the competing polymerization.

  • Solvent Choice: The choice of solvent can influence the rate of the Menschutkin reaction. Polar aprotic solvents can accelerate SN2 reactions. Consider this when designing your experiment.

Key Factors Influencing Polymerization:

polymerization_factors cluster_triggers Initiating Factors cluster_accelerants Accelerating Conditions cluster_mechanism Polymerization Pathway Base Presence of Base Deprotonation Pyridine Deprotonation (Free Base Formation) Base->Deprotonation Moisture Moisture Moisture->Deprotonation Heat Elevated Temperature Attack Intermolecular Sₙ2 Attack (Menschutkin Reaction) Heat->Attack Increases Rate Time Extended Reaction Time Polymer Polymer Formation Time->Polymer Increases Extent Deprotonation->Attack Attack->Polymer Chain Propagation

Caption: Interplay of factors leading to the polymerization of this compound.

References

Technical Support Center: Troubleshooting Incomplete Reactions of 4-(2-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 4-(2-Chloroethyl)pyridine in their synthetic workflows. This resource is structured as a series of frequently asked questions (FAQs) to directly address common challenges, particularly incomplete reactions, encountered during its use. Our aim is to provide not just procedural solutions, but also the underlying chemical principles to empower you to effectively troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with this compound is sluggish and incomplete, with significant starting material remaining. What are the primary factors I should investigate?

A1: An incomplete reaction is one of the most common issues when using this compound. The root cause often lies in suboptimal reaction conditions that fail to sufficiently activate the reactants or drive the reaction to completion. Here are the key parameters to re-evaluate:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. The base is required to deprotonate the nucleophile (e.g., an amine or thiol), increasing its nucleophilicity.

    • Insight: For amine alkylation, a common choice is a carbonate base like potassium carbonate (K₂CO₃) or a tertiary amine base like triethylamine (TEA). If your amine nucleophile has a high pKa (i.e., it is not very acidic), a stronger base may be required. However, overly strong bases can promote side reactions (see Q2).

    • Actionable Advice: Ensure you are using at least a stoichiometric equivalent of the base relative to the nucleophile. Often, using a slight excess (1.1-1.5 equivalents) can be beneficial. If using a carbonate base, ensure it is finely powdered and dry to maximize its surface area and reactivity.

  • Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics.

    • Insight: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion (the active base) relatively free.

    • Actionable Advice: If you are observing poor solubility of your reactants, consider switching to a more polar solvent like DMF or DMSO. Be mindful that these solvents have high boiling points and can be difficult to remove. Acetonitrile is often a good starting point due to its favorable properties and ease of removal.

  • Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.

    • Insight: The rate of SN2 reactions is temperature-dependent. Insufficient thermal energy can lead to a stalled reaction.

    • Actionable Advice: If your reaction is proceeding slowly at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can significantly accelerate the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at higher temperatures.

Q2: My reaction is messy, with multiple spots on the TLC plate. What are the likely side reactions of this compound?

A2: The formation of multiple products is a strong indicator of competing side reactions. With this compound, there are three primary side reactions to be aware of:

  • β-Elimination: This is often the most significant side reaction. The base can abstract a proton from the carbon adjacent to the pyridine ring, leading to the formation of 4-vinylpyridine.

  • Polymerization: 4-Vinylpyridine, the product of elimination, is a monomer that can readily polymerize, especially in the presence of heat, light, or radical initiators.[1] This can lead to the formation of an insoluble polymeric residue in your reaction flask. The starting material, this compound, can also undergo polymerization under certain conditions.

  • Quaternization: If your product is also a pyridine derivative, the pyridine nitrogen of the product can be alkylated by another molecule of this compound, leading to the formation of a quaternary ammonium salt.[2] This is more likely to occur if the product pyridine is more nucleophilic than the starting nucleophile.

The interplay of these reaction pathways is a delicate balance influenced by your chosen reaction conditions.

Visualizing Reaction Pathways

To better understand the competing reactions, consider the following diagram:

cluster_main Reaction Pathways of this compound start This compound + Nucleophile desired Desired N-Alkylated Product (SN2) start->desired Base, Solvent, Temp elimination 4-Vinylpyridine (E2) start->elimination Strong/Bulky Base, High Temp quaternization Quaternary Salt Byproduct desired->quaternization Excess Alkylating Agent polymerization Poly(4-vinylpyridine) elimination->polymerization Heat, Light, Initiators

Caption: Competing reaction pathways for this compound.

Q3: How can I minimize the formation of 4-vinylpyridine and subsequent polymerization?

A3: Suppressing the elimination reaction is key to achieving a clean and high-yielding N-alkylation. Here’s a strategic approach:

  • Choice of Base:

    • Insight: Strong, bulky bases favor elimination over substitution.

    • Actionable Advice: Opt for a milder base with a lower pKa, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), over stronger bases like potassium tert-butoxide. Triethylamine can also be a good choice as it is less likely to induce elimination compared to more sterically hindered amines.

  • Temperature Control:

    • Insight: Higher temperatures generally favor elimination over substitution.

    • Actionable Advice: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often better to have a slightly longer reaction time at a lower temperature than a fast, messy reaction at a higher temperature.

  • Addition of a Polymerization Inhibitor:

    • Insight: If the formation of 4-vinylpyridine is unavoidable, you can prevent it from polymerizing.

    • Actionable Advice: Consider adding a small amount of a radical inhibitor, such as p-tert-butylcatechol (TBC), to the reaction mixture.[3] This can be particularly useful if your reaction requires elevated temperatures for an extended period.

Q4: I suspect side products are forming. How can I monitor my reaction and identify the components of the reaction mixture?

A4: Careful reaction monitoring is essential for successful troubleshooting. Thin-Layer Chromatography (TLC) is a rapid and effective technique for this purpose.

  • TLC Analysis:

    • Spot Identification:

      • This compound (Starting Material): This will be one of your reference spots.

      • N-Alkylated Product: This should appear as a new spot, typically with a different Rf value than the starting material.

      • 4-Vinylpyridine: This byproduct is generally less polar than the starting material and the N-alkylated product, so it will likely have a higher Rf on a normal-phase silica gel plate.

    • Visualization:

      • UV Light: Pyridine-containing compounds are often UV-active and will appear as dark spots under a UV lamp (254 nm).[4][5]

      • Iodine Chamber: An iodine chamber can be used to visualize a wide range of organic compounds, which will appear as brown or yellow spots.[4]

      • Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting compounds that can be oxidized, such as alkenes. 4-vinylpyridine should give a positive test (a yellow or brown spot on a purple background).[4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Insight: For a more definitive identification of volatile components in your reaction mixture, GC-MS is a powerful tool.[7][8]

    • Actionable Advice: A small aliquot of the reaction mixture can be diluted and injected into the GC-MS. The resulting chromatogram will separate the different components, and the mass spectrometer will provide their mass-to-charge ratios, allowing for their identification by comparing the fragmentation patterns to a database.[9][10]

Q5: My reaction has gone to completion, but I am struggling to purify my desired N-alkylated product. What purification strategies do you recommend?

A5: Purification can be challenging due to the similar polarities of the product and unreacted starting material, as well as the presence of byproducts. A multi-step approach is often necessary.

  • Initial Work-up:

    • Aqueous Wash: If your product is soluble in a water-immiscible organic solvent, performing an aqueous wash can help remove inorganic salts and highly polar impurities.

    • Acidic Extraction: To remove unreacted basic starting materials or byproducts, you can wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your N-alkylated pyridine product will also likely be protonated and move into the aqueous layer. You can then basify the aqueous layer and extract your product back into an organic solvent.

  • Column Chromatography:

    • Insight: This is the most common method for purifying products from complex mixtures.

    • Actionable Advice: Silica gel column chromatography is typically effective. The choice of eluent is crucial. A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane), is often the best approach to separate compounds with different polarities.

Parameter Recommendation for N-Alkylation Rationale
Base K₂CO₃, NaHCO₃, TriethylamineMilder bases disfavor the E2 elimination side reaction.
Solvent Acetonitrile, DMFPolar aprotic solvents facilitate SN2 reactions.
Temperature Start at room temperature, then gently heat (50-80 °C) if necessary.Lower temperatures minimize elimination and polymerization.
Additives p-tert-Butylcatechol (TBC)Inhibits polymerization of the 4-vinylpyridine byproduct.[3]

By systematically evaluating these factors and employing careful analytical techniques, you can effectively troubleshoot incomplete reactions of this compound and achieve higher yields of your desired N-alkylated products.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-(2-Chloroethyl)pyridine and Other Haloalkyl Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][] Their prevalence is attributed to the pyridine ring's unique electronic properties, its ability to engage in hydrogen bonding, and its capacity to serve as a bioisostere for other functional groups, which often enhances water solubility.[3][] Within this broad class, haloalkyl pyridines—pyridine rings substituted with an alkyl chain containing one or more halogen atoms—have garnered significant attention for their diverse and potent biological activities, including antimicrobial, antiviral, and anticancer effects.[2][3]

This guide provides an in-depth comparison of the biological activity of 4-(2-Chloroethyl)pyridine against other haloalkyl pyridines. We will explore their underlying mechanisms of action, compare their efficacy in cytotoxicity and antimicrobial assays, and elucidate key structure-activity relationships. This analysis is supported by experimental data from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.

Mechanism of Action: The Role of Alkylation

The primary mechanism driving the biological activity of many haloalkyl pyridines, including this compound, is their function as alkylating agents.[5] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the haloalkyl side chain. The carbon atom bonded to the halogen becomes susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA. This reaction results in the formation of a covalent bond, a process known as alkylation, which can disrupt the normal function of these essential biomolecules, ultimately leading to cytotoxicity and cell death.[5][6][7]

The reactivity of the haloalkyl group is a critical determinant of biological activity. Factors such as the nature of the halogen (e.g., Cl, Br, I) and the length of the alkyl chain influence the rate and specificity of alkylation. For instance, bromoalkyl derivatives are often more reactive than their chloroalkyl counterparts, which can translate to higher potency.[8]

cluster_0 Cellular Environment cluster_1 Alkylation Reaction cluster_2 Biological Outcome Haloalkyl_Pyridine Haloalkyl Pyridine (e.g., this compound) Biomolecule Nucleophilic Biomolecule (DNA, Protein) Haloalkyl_Pyridine->Biomolecule Nucleophilic Attack Alkylated_Biomolecule Alkylated Biomolecule (Covalently Modified) Biomolecule->Alkylated_Biomolecule Covalent Bond Formation Cellular_Dysfunction Cellular Dysfunction (e.g., Impaired DNA replication, Enzyme inhibition) Alkylated_Biomolecule->Cellular_Dysfunction Cell_Death Apoptosis / Necrosis Cellular_Dysfunction->Cell_Death

Caption: General mechanism of haloalkyl pyridines as alkylating agents.

Comparative Biological Profile

The biological effects of haloalkyl pyridines are diverse, with significant activities observed in anticancer and antimicrobial studies. The specific halogen, its position on the alkyl chain, and the substitution pattern on the pyridine ring all contribute to the compound's overall biological profile.

Cytotoxicity and Anticancer Potential

Pyridine derivatives are widely investigated for their antiproliferative properties against various cancer cell lines.[9] The introduction of a haloalkyl group can significantly enhance this activity. While specific cytotoxicity data for this compound is not extensively documented in publicly available literature, the activities of structurally related compounds provide valuable insights. For example, various substituted pyridine derivatives have demonstrated potent cytotoxic effects against hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (HT-29) cell lines.[10][11][12]

The cytotoxic efficacy is often correlated with the compound's ability to induce apoptosis. For instance, certain spiro-pyridine derivatives have been shown to activate pro-apoptotic proteins like BAX while suppressing anti-apoptotic proteins like Bcl-2.[13] It is plausible that this compound exerts its cytotoxic effects through similar alkylating mechanisms that trigger programmed cell death.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Pyridine Derivatives

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
Nabumetone-Pyridine Hybrid (2a)A549 (Lung)~41.6¹[10]
Nabumetone-Pyridine Hybrid (2b)A549 (Lung)~39.6¹[10]
Spiro-Pyridine Derivative (7)Caco-2 (Colorectal)7.83[13]
Spiro-Pyridine Derivative (8)HepG-2 (Liver)8.42[13]
4,4'-Bipyridine Derivative (9a)HepG-2 (Liver)~20.9²[11]
4,4'-Bipyridine Derivative (9b)MCF-7 (Breast)~24.1²[11]
Iminodihydropyridine (Ii)HT-29 (Colon)3.0[12]
Acetohydrazide Pyridine (9)HepG2 (Liver)0.18[14]

¹Converted from µg/ml. Molecular weights estimated for calculation. ²Converted from µg/ml. Molecular weights estimated for calculation.

Antimicrobial Activity

Haloalkyl pyridines have demonstrated significant promise as antimicrobial agents, particularly against Gram-positive bacteria.[8][15] A notable example is the class of 3-alkylpyridine alkaloids, originally isolated from marine sponges, and their synthetic analogs.[16][17] Studies on these compounds reveal that both the length of the alkyl chain and the nature of the halogen substituent are crucial for antibacterial potency.

For instance, in a study of anaephene derivatives, alkyl pyridinols with varying nitrogen positions and halogen substitutions were tested against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[8] It was found that certain bromo-substituted derivatives exhibited very potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.5-1 µg/mL.[8] The proposed mechanism for these compounds involves the disruption of the bacterial cell membrane.[8][18][19] Given its structure, this compound could potentially exhibit similar membrane-disrupting or alkylating activities against susceptible bacterial strains.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Haloalkyl Pyridine Analogs

CompoundS. aureus ATCC 25923MRSA ATCC 33591P. aeruginosa ATCC 27853Reference
EA-02-009 (Bromo-substituted)10.5>128[8]
JC-01-072 (Chloro-substituted)44>128[8]
JC-01-074 (Chloro-substituted)1616>128[8]
3-Alkylpyridine Analog (6)0.98 - 3.90.98 - 3.9Not Reported[17]
Enzyme Inhibition

The reactivity of the haloalkyl group also makes these pyridine derivatives potential enzyme inhibitors.[20] Alkylating agents can act as irreversible inhibitors by forming a permanent covalent bond with a crucial amino acid residue in the enzyme's active site, permanently inactivating it.[21][22]

While direct studies on this compound as an enzyme inhibitor are limited, other pyridine derivatives have been successfully designed as inhibitors for various enzymes. For example, certain dihydropyridine derivatives have been shown to inhibit phosphodiesterase 3 (PDE3), and others have demonstrated potent inhibition of PIM-1 kinase, a target in cancer therapy.[12][14] The potential for this compound to act as an irreversible inhibitor warrants further investigation against specific enzymatic targets.

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[23]

Methodology

  • Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

cluster_mic MIC Determination Workflow A Prepare serial dilutions of haloalkyl pyridine in 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate plate at 37°C for 18-24h B->C D Observe wells for turbidity (bacterial growth) C->D E Identify lowest concentration with no visible growth D->E

References

A Comparative Guide to the Synthetic Utility of 4-(2-Chloroethyl)pyridine and its Bromo-Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical and materials science, the pyridine scaffold is a cornerstone, integral to the structure of numerous functional molecules.[1][2] Among the vast array of pyridine-based building blocks, 4-(2-haloethyl)pyridines serve as critical intermediates for introducing the 4-pyridylethyl moiety, a common pharmacophore. This guide presents an in-depth comparative analysis of two key reagents: 4-(2-Chloroethyl)pyridine and its bromo-analog, 4-(2-Bromoethyl)pyridine. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal reagent for their specific synthetic challenges.

Fundamental Reactivity: The Halogen Leaving Group

The primary functional difference between this compound and 4-(2-bromoethyl)pyridine lies in the nature of the carbon-halogen bond, which dictates their reactivity in the most common application: nucleophilic substitution (SN2) reactions.

The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they can better stabilize the negative charge they acquire upon departure.[3][4] When comparing chloride (Cl⁻) and bromide (Br⁻), several factors come into play:

  • Bond Strength: The Carbon-Bromine (C-Br) bond is inherently weaker and longer than the Carbon-Chlorine (C-Cl) bond. This lower bond dissociation energy means less energy is required to cleave the C-Br bond during the transition state of an SN2 reaction.

  • Polarizability: Bromine is larger and more polarizable than chlorine. Its electron cloud is more diffuse and can be more easily distorted, which helps to stabilize the developing negative charge in the SN2 transition state.[5]

  • Basicity: As one moves down the halogen group in the periodic table, basicity decreases. Therefore, bromide is a weaker base than chloride, making it a more stable anion in solution and a superior leaving group.[4]

This established principle dictates a clear reactivity order for alkyl halides in SN2 reactions: R-Br > R-Cl .[6][7] Consequently, 4-(2-bromoethyl)pyridine is generally the more reactive electrophile compared to its chloro-analog.

Comparative Performance in N-Alkylation Reactions

N-alkylation is a cornerstone transformation in medicinal chemistry, and these reagents are frequently used to introduce the pyridylethyl group onto nitrogen nucleophiles (amines, amides, imidazoles, etc.).[8][9] The enhanced reactivity of the bromo-analog translates into tangible experimental advantages.

ParameterThis compound4-(2-Bromoethyl)pyridineRationale & Field Insights
Reaction Rate SlowerFasterThe superior leaving group ability of bromide leads to a lower activation energy barrier for the SN2 reaction, resulting in significantly faster conversions.
Reaction Temperature Often requires elevated temperatures (e.g., 60-100 °C)Can often proceed at room temperature or with mild heating (e.g., RT-60 °C)The higher reactivity of the bromide allows for the use of milder conditions, which is critical for preserving sensitive functional groups elsewhere in the molecule.
Choice of Base May require stronger bases (e.g., NaH, KHMDS) to deprotonate weaker N-nucleophiles.Weaker bases (e.g., K₂CO₃, Et₃N) are often sufficient.[8]The increased electrophilicity of the bromide reduces the need for highly activated (i.e., fully deprotonated) nucleophiles, broadening the compatible base selection.
Side Reactions Higher temperatures can promote elimination (E2) pathways, especially with sterically hindered bases.Milder conditions generally suppress elimination side products, leading to cleaner reactions and higher yields of the desired alkylated product.
Cost & Availability Generally less expensive and available in larger quantities.Typically more expensive than the chloro-analog.For large-scale industrial synthesis, the lower cost of the chloro-derivative may justify the harsher conditions, provided the substrate is robust.[10][11]
Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences, we provide representative protocols for the N-alkylation of a generic secondary amine.

Protocol 1: N-Alkylation using 4-(2-Bromoethyl)pyridine Hydrochloride

This protocol is adapted for a typical reaction with a moderately nucleophilic amine.[8]

Materials:

  • Secondary Amine (1.0 eq.)

  • 4-(2-Bromoethyl)pyridine hydrobromide (1.1 eq.)

  • Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.) and anhydrous DMF.

  • Add potassium carbonate (2.5 eq.) to the solution. The base serves to neutralize the hydrobromide salt and deprotonate the amine nucleophile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-(2-bromoethyl)pyridine hydrobromide (1.1 eq.) to the reaction mixture in one portion.

  • Stir the reaction at 40-60 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine.

Protocol 2: N-Alkylation using this compound Hydrochloride

This protocol requires more forcing conditions to achieve a comparable reaction rate.

Materials:

  • Secondary Amine (1.0 eq.)

  • This compound hydrochloride (1.1 eq.)[12]

  • Potassium Carbonate (K₂CO₃) (2.5 eq.) or Sodium Iodide (NaI, catalytic)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous DMF.

  • (Optional but recommended) Add a catalytic amount of sodium iodide (0.1 eq.). This facilitates an in situ Finkelstein reaction, transiently forming the more reactive iodo-analog, which accelerates the overall reaction.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound hydrochloride (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 80-100 °C. Monitor the progress by TLC or LC-MS until the starting amine is consumed (typically 12-24 hours).

  • Follow identical work-up and purification steps (6-9) as described in Protocol 1.

Visualization of Synthetic Choice

The decision-making process for selecting the appropriate reagent can be visualized as a logical workflow.

G cluster_input Project Constraints cluster_decision Reagent Selection Logic cluster_output Recommended Reagent start Define Synthetic Goal: Alkylation with 4-pyridylethyl group q1 Is the substrate thermally sensitive or prone to side reactions? start->q1 q2 Is rapid reaction kinetics a priority? q1->q2 No bromo Use 4-(2-Bromoethyl)pyridine (Higher reactivity, milder conditions) q1->bromo Yes q3 Is cost the primary limiting factor for large-scale synthesis? q2->q3 No q2->bromo Yes chloro Use this compound (Lower cost, harsher conditions) q3->chloro Yes chloro_cat Consider this compound with a catalytic amount of NaI q3->chloro_cat No

Caption: Decision workflow for selecting the optimal 4-(2-haloethyl)pyridine reagent.

Conclusion

The choice between this compound and 4-(2-bromoethyl)pyridine is a classic example of the trade-off between reactivity and cost in chemical synthesis. The bromo-analog offers superior reactivity, enabling milder conditions, shorter reaction times, and often cleaner product profiles, making it the reagent of choice for complex, small-scale syntheses in research and development. Conversely, the chloro-analog provides a significant cost advantage, rendering it a more practical option for robust, large-scale industrial applications where optimization can overcome its lower intrinsic reactivity. The judicious use of a catalytic iodide source can partially bridge this reactivity gap, offering a pragmatic compromise. A thorough understanding of these fundamental principles empowers the synthetic chemist to make informed decisions that align with both the chemical and practical goals of their project.

References

A Senior Application Scientist's Guide to Validating 4-(2-Chloroethyl)pyridine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated enzyme inhibitor is both methodical and complex. This guide provides an in-depth technical framework for assessing the efficacy of 4-(2-chloroethyl)pyridine derivatives, a class of compounds with latent potential as enzyme inhibitors. While direct, extensive research on this specific scaffold is emerging, we can extrapolate from the broader class of pyridine derivatives and the inherent reactivity of the chloroethyl group to design a robust validation workflow. This guide will objectively compare potential outcomes with established pyridine-based inhibitors and provide the requisite experimental methodologies to generate compelling data.

The Rationale: Why Investigate this compound Derivatives?

Pyridine and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their ability to engage in a wide range of non-covalent interactions makes them versatile scaffolds for targeting enzyme active sites. Extensive research has demonstrated the efficacy of pyridine derivatives as inhibitors of various enzyme classes, including cholinesterases and kinases[1][2].

The introduction of a 4-(2-chloroethyl) moiety adds a compelling dimension to this established scaffold. The chloroethyl group is a well-known alkylating agent, capable of forming a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) within an enzyme's active site. This suggests that this compound derivatives could function as irreversible inhibitors , a class of compounds that can offer prolonged pharmacodynamic effects and high potency[3].

This guide, therefore, outlines the comprehensive experimental strategy required to test this hypothesis, from initial screening to detailed mechanistic studies.

The Comprehensive Validation Workflow

The validation of a novel enzyme inhibitor is a multi-step process. Each stage is designed to answer specific questions about the compound's potency, mechanism of action, and specificity.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Specificity & Advanced Characterization A Primary Enzyme Activity Assay B IC50 Determination A->B Hit Identification C Reversibility Assay (Dialysis or Rapid Dilution) B->C D Kinetic Analysis (Michaelis-Menten & Lineweaver-Burk) C->D Irreversible vs. Reversible E Determination of kinact and KI D->E Kinetic Parameter Elucidation F Selectivity Profiling (Against Related Enzymes) G Biophysical Binding Assays (e.g., ITC, SPR) F->G Target Engagement H Mass Spectrometry (Adduct Formation) G->H Covalent Modification Confirmation

Caption: A generalized workflow for the validation of a novel enzyme inhibitor.

PART 1: Initial Screening and Potency Determination (IC50)

The first step is to ascertain whether the this compound derivatives have any inhibitory effect on the target enzyme and to quantify this potency.

Experimental Protocol: IC50 Determination
  • Enzyme and Substrate Preparation: Prepare stock solutions of the purified target enzyme and its corresponding substrate in an appropriate assay buffer. The buffer composition should be optimized for pH and ionic strength to ensure optimal enzyme activity.

  • Inhibitor Preparation: Create a serial dilution of the this compound derivative. A common starting range is from 100 µM down to the low nanomolar range.

  • Assay Execution: In a 96-well plate format, combine the enzyme, assay buffer, and varying concentrations of the inhibitor. Allow for a pre-incubation period.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%[4].

Causality and Interpretation

The IC50 value is a crucial, albeit operational, measure of an inhibitor's potency. It is highly dependent on experimental conditions, particularly the substrate concentration[5]. Therefore, it is imperative to keep the substrate concentration constant, typically at or below the Michaelis constant (Km), to ensure a sensitive assay for competitive inhibitors.

Comparative Data: Pyridine Derivatives as Enzyme Inhibitors

To provide context, the following table presents IC50 values for various pyridine derivatives against different enzymes. A successful this compound derivative would ideally exhibit potency in a similar or better range.

Compound ClassTarget EnzymeIC50 (µM)Reference
Pyridine Carbamate DerivativeHuman Acetylcholinesterase (hAChE)0.153[1]
Pyridine Carbamate DerivativeHuman Butyrylcholinesterase (hBChE)0.828[1]
Pyrazinamide TetrahydropyrimidineAcetylcholinesterase (AChE)0.11[4]
Pyridine-based CompoundPIM-1 Kinase0.0204[2]

PART 2: Elucidating the Mechanism of Action

Given the reactive nature of the chloroethyl group, it is critical to determine if the inhibition is reversible or irreversible.

Experimental Protocol: Reversibility Assay (Rapid Dilution Method)
  • Enzyme-Inhibitor Incubation: Incubate the enzyme with a high concentration of the this compound derivative (e.g., 10x IC50) for a defined period to allow for potential covalent bond formation.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the substrate.

  • Activity Measurement: Immediately monitor the enzyme activity over time.

  • Controls: Run parallel experiments with a known reversible inhibitor and a no-inhibitor control.

Interpretation of Results
  • Reversible Inhibition: If the enzyme activity rapidly returns to the level of the no-inhibitor control upon dilution, the inhibition is reversible.

  • Irreversible Inhibition: If the enzyme activity does not recover, or recovers very slowly, this is indicative of irreversible inhibition due to the formation of a stable covalent bond[3].

Kinetic Analysis for Irreversible Inhibitors

For irreversible inhibitors, the interaction with the enzyme is typically a two-step process: an initial non-covalent binding followed by the formation of a covalent bond.

G E_I E + I EI E-I E_I->EI KI (Binding Affinity) E_I_covalent E-I* (Covalent) EI->E_I_covalent kinact (Rate of Inactivation)

Caption: Two-step mechanism of irreversible enzyme inhibition.

The key parameters to determine are the inhibitor's binding affinity (KI) and the maximal rate of inactivation (kinact). This is achieved by measuring the observed rate of inactivation (kobs) at different inhibitor concentrations and fitting the data to the following equation:

kobs = kinact / (1 + KI / [I])

This analysis provides a more profound understanding of the inhibitor's efficacy than the IC50 value alone[6][7].

PART 3: Advanced Characterization and Specificity

A promising inhibitor should not only be potent but also selective for its target enzyme to minimize off-target effects.

Experimental Protocol: Selectivity Profiling
  • Counter-Screening: Test the this compound derivatives against a panel of related enzymes (e.g., other members of the same enzyme family).

  • IC50 Determination: Determine the IC50 values for each of these off-target enzymes.

  • Selectivity Index Calculation: The selectivity index is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for the primary target enzyme. A higher selectivity index indicates greater specificity.

Confirming Covalent Modification

Mass spectrometry is the gold standard for confirming covalent bond formation.

  • Incubation and Digestion: Incubate the target enzyme with the inhibitor. Subsequently, digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: Identify the peptide that has been modified by the inhibitor by searching for a mass shift corresponding to the molecular weight of the inhibitor. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact amino acid residue that has been modified.

Conclusion

The validation of this compound derivatives as enzyme inhibitors requires a systematic and evidence-based approach. By following the comprehensive workflow outlined in this guide—from initial potency determination to detailed mechanistic and specificity studies—researchers can generate the high-quality data necessary to establish the efficacy and therapeutic potential of this promising class of compounds. The inherent reactivity of the chloroethyl group presents a compelling hypothesis for irreversible inhibition, which, if proven, could lead to the development of highly potent and durable therapeutic agents.

References

A Researcher's Guide to Assessing Cross-Reactivity of 4-(2-Chloroethyl)pyridine with Biological Macromolecules

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the potential for off-target interactions is paramount to the successful development of novel therapeutics and chemical probes. This guide provides a comprehensive framework for the cross-reactivity analysis of 4-(2-Chloroethyl)pyridine, a reactive alkylating agent, with biological macromolecules such as proteins and DNA. By presenting a combination of theoretical principles, detailed experimental protocols, and comparative data from well-characterized alternative reagents, this document serves as a practical resource for designing and interpreting cross-reactivity studies.

Introduction to this compound and the Imperative of Cross-Reactivity Analysis

This compound is a heterocyclic compound featuring a reactive chloroethyl group. This functional group renders the molecule susceptible to nucleophilic attack, making it an alkylating agent capable of forming covalent bonds with biological macromolecules.[1][2] While this reactivity can be harnessed for specific applications, such as in the design of targeted covalent inhibitors, it also presents the risk of non-specific binding to off-target proteins and DNA, which can lead to toxicity and other undesirable effects.[3][4]

A thorough cross-reactivity analysis is therefore not merely a regulatory requirement but a critical step in understanding the compound's mechanism of action and potential liabilities. This guide will delineate the principles behind such an analysis and provide the tools to objectively assess the performance of this compound against established alternatives.

The Chemistry of Covalent Modification

The chloroethyl group of this compound is an electrophile that can react with various nucleophilic sites on proteins and DNA.[5] The primary mechanism is likely an SN2 reaction where a nucleophile from a biological macromolecule attacks the carbon atom bearing the chlorine, leading to the formation of a stable covalent bond.

Protein Targets

Within proteins, the most nucleophilic amino acid residues are the primary targets for alkylation. The reactivity of these residues is influenced by their intrinsic nucleophilicity and their local microenvironment, including pH and accessibility.[6]

  • Cysteine: The thiol group of cysteine is the most nucleophilic amino acid side chain and a common target for electrophiles.[6]

  • Histidine: The imidazole ring of histidine can also be alkylated.

  • Lysine: The ε-amino group of lysine is another potential site of modification.

  • Methionine: The sulfur atom in the thioether side chain of methionine can be targeted.

  • N-terminus: The α-amino group of the N-terminal amino acid is also a potential nucleophile.

DNA Targets

Alkylation of DNA can lead to the formation of DNA adducts, which can be mutagenic and cytotoxic.[7] The nucleophilic centers in DNA are primarily the nitrogen and oxygen atoms of the purine and pyrimidine bases. Common sites of alkylation include:

  • Guanine: N7, O6, and N3 positions.

  • Adenine: N1, N3, and N7 positions.

  • Cytosine: N3 and O2 positions.

  • Thymine: O2, O4, and N3 positions.

Comparative Analysis with Alternative Alkylating Agents

To provide context for the cross-reactivity of this compound, it is essential to compare its performance with well-characterized alkylating agents. This guide will focus on three commonly used reagents: Iodoacetamide (IAM), N-Ethylmaleimide (NEM), and Chlorambucil.

ReagentPrimary Target(s)Reactivity and Selectivity
Iodoacetamide (IAM) CysteineHighly reactive towards cysteine thiols. Can also react with other nucleophiles like histidine, lysine, and the N-terminus, particularly at higher concentrations and pH.[5][8][9]
N-Ethylmaleimide (NEM) CysteineReacts rapidly and specifically with cysteine thiols at neutral pH via a Michael addition. At higher pH, reactivity with lysines can occur.[10][11]
Chlorambucil DNA (primarily Guanine N7)A nitrogen mustard that is a potent DNA alkylating agent, known to form both mono-adducts and interstrand cross-links.[12][13][14]

Experimental Workflows for Cross-Reactivity Assessment

A multi-pronged experimental approach is necessary to comprehensively evaluate the cross-reactivity of this compound. The following sections detail key experimental protocols.

Protein Cross-Reactivity Analysis

Workflow for Protein Alkylation Analysis

cluster_0 Sample Preparation cluster_1 Detection Method cluster_2 Data Analysis A Incubate Protein/Cell Lysate with This compound C Choose Detection Method A->C B Control (No Compound) B->C D Mass Spectrometry (LC-MS/MS) C->D Site Identification & Quantification E Gel-Based Analysis (SDS-PAGE / Western Blot) C->E Gross Modification & Target Identification F Fluorescence Assay C->F Binding Affinity G Identify Modified Peptides and Residues D->G H Quantify Modification Levels G->H I Compare to Alternatives H->I

Caption: Workflow for assessing protein cross-reactivity.

Mass spectrometry (MS) is the gold standard for identifying and quantifying covalent modifications on proteins at the amino acid level.[15]

Protocol: In-solution Digestion and LC-MS/MS Analysis

  • Incubation: Incubate the target protein or cell lysate with varying concentrations of this compound (e.g., 1, 10, 100 µM) and a vehicle control for a defined period (e.g., 1-4 hours) at 37°C.

  • Denaturation, Reduction, and Alkylation: Denature the proteins with 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with a standard alkylating agent like iodoacetamide (this step is to cap unmodified cysteines).

  • Digestion: Dilute the urea concentration to < 2 M and digest the proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and search for variable modifications corresponding to the mass addition of the 4-(2-ethyl)pyridine moiety on potential nucleophilic residues.[16]

SDS-PAGE and Western blotting can provide a more global view of protein alkylation.

Protocol: SDS-PAGE and Western Blotting

  • Incubation: Treat cell lysates with this compound as described above.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Staining: Stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize changes in protein migration patterns, which can sometimes occur with extensive modification.

  • Western Blotting: If an antibody against a specific protein of interest is available, perform a Western blot to see if the modification affects antibody recognition. For broader screening, antibodies that recognize the pyridine moiety could potentially be developed.

Fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET) assays can be used to assess the binding affinity of this compound to a purified protein.[4][6][17][18]

Protocol: Fluorescence Polarization Competition Assay

  • Probe Selection: A fluorescent probe known to bind to the protein of interest is required.

  • Assay Setup: In a microplate, combine the purified protein and the fluorescent probe at concentrations that give a stable FP signal.

  • Competition: Add increasing concentrations of this compound.

  • Measurement: Measure the FP signal. A decrease in polarization indicates that this compound is displacing the fluorescent probe, and the data can be used to calculate a binding affinity (e.g., IC50 or Ki).

DNA Cross-Reactivity Analysis

Workflow for DNA Adduct Analysis

cluster_0 Sample Preparation cluster_1 Detection Method cluster_2 Data Analysis A Incubate DNA (e.g., Calf Thymus) with this compound C Choose Detection Method A->C B Control (No Compound) B->C D LC-MS/MS Analysis C->D Adduct Identification & Quantification E Gel Electrophoresis C->E Strand Breaks & Cross-linking F Identify DNA Adducts D->F H Assess DNA Damage E->H G Quantify Adduct Levels (e.g., adducts per 10^6 nucleotides) F->G

Caption: Workflow for assessing DNA cross-reactivity.

Similar to proteomics, LC-MS is a powerful tool for the sensitive and specific detection of DNA adducts.[12][13][19][20][21]

Protocol: DNA Digestion and LC-MS/MS Analysis

  • Incubation: Incubate purified DNA (e.g., calf thymus DNA) or DNA isolated from treated cells with this compound.

  • Enzymatic Digestion: Digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the nucleoside mixture by LC-MS/MS. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect the expected mass transitions for the 4-(2-ethyl)pyridine-nucleoside adducts.[22][23]

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification of adduct levels.

Agarose gel electrophoresis can be used to assess DNA strand breaks and interstrand cross-links.

Protocol: Agarose Gel Electrophoresis

  • Incubation: Treat plasmid DNA with this compound.

  • Analysis of Strand Breaks: Run the treated plasmid DNA on an agarose gel. Single-strand breaks will cause a shift in the migration of supercoiled plasmid DNA to the relaxed circular form.

  • Analysis of Cross-links: To detect interstrand cross-links, denature the DNA after treatment (e.g., by heating) and then run it on a denaturing agarose gel. Cross-linked DNA will migrate slower than single-stranded DNA.

Conclusion and Future Directions

The assessment of cross-reactivity is a critical component in the preclinical evaluation of any reactive compound. This guide has provided a comprehensive overview of the key considerations and experimental approaches for analyzing the interactions of this compound with proteins and DNA. By employing a combination of mass spectrometry, gel-based methods, and fluorescence assays, and by comparing the results to well-characterized alkylating agents, researchers can build a robust profile of the compound's selectivity and potential off-target effects.

Future work should focus on applying these methods to generate specific data for this compound and its analogs. Such data will be invaluable for guiding the design of more selective molecules for therapeutic or research applications.

References

Benchmarking the performance of 4-(2-Chloroethyl)pyridine-derived compounds against known drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Performance Analysis of Novel 4-(2-Chloroethyl)pyridine Derivatives in Oncology

A Guide to Benchmarking Dual-Action DNA Alkylating and Kinase-Inhibiting Agents Against Established Therapeutics

Abstract

The development of multifunctional anticancer agents represents a promising strategy to overcome the limitations of single-target therapies, such as drug resistance and tumor heterogeneity. This guide presents a comparative performance benchmark of a novel class of compounds derived from a this compound scaffold. These agents are designed for dual-action functionality: covalent DNA alkylation via the chloroethyl moiety and targeted inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key driver of tumor angiogenesis. We benchmark our lead compounds, PY-101 and PY-102, against the standard-of-care DNA alkylating agent, Cisplatin, and the multi-kinase inhibitor, Sunitinib. This guide provides detailed experimental protocols, comparative datasets, and mechanistic insights to aid researchers in the evaluation of this new compound class.

Introduction

The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatile structure allows for functionalization, making it an ideal starting point for developing novel therapeutics.[2] Pyridine derivatives have shown significant promise in oncology, with demonstrated activities including cell cycle arrest, apoptosis induction, and inhibition of key signaling pathways.[3][4][5][6]

A major challenge in cancer chemotherapy is the development of acquired resistance to conventional DNA damaging agents like Cisplatin. Concurrently, targeted therapies, while effective, can be circumvented by the activation of alternative signaling pathways. Our research focuses on a novel strategy: designing single molecules that engage two distinct, yet complementary, anticancer mechanisms.

The this compound core provides a unique chemical foundation for this approach. The chloroethyl group is a well-known precursor to a reactive aziridinium ion, capable of forming covalent adducts with nucleophilic sites on DNA, leading to cell cycle arrest and apoptosis. This function is analogous to classical nitrogen mustards. The pyridine core, in turn, serves as a scaffold for modifications designed to bind to the ATP-binding pocket of protein kinases, specifically VEGFR-2. Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy that starves tumors of essential blood supply.[5]

This guide details the experimental framework used to validate and benchmark two lead compounds, PY-101 and PY-102 , against Cisplatin and Sunitinib, providing a direct comparison of their cytotoxic, anti-angiogenic, and in vivo anti-tumor activities.

Materials and Methodologies

Rationale for Experimental Design

The benchmarking strategy was designed to dissect the dual-action hypothesis. We selected cell lines with varying dependencies on angiogenesis and sensitivities to DNA damage. The chosen assays directly measure the proposed mechanisms: DNA damage response, kinase inhibition, and anti-angiogenic effects, culminating in a comprehensive in vivo efficacy model. This multi-faceted approach ensures a robust and translatable evaluation of the compounds' therapeutic potential.

Cell Lines and Culture
  • HT-29 (Human Colorectal Adenocarcinoma): Selected for its robust growth, well-characterized response to both chemotherapy and anti-angiogenic agents.

  • A549 (Human Lung Carcinoma): Chosen to represent a different solid tumor type with known sensitivity to DNA alkylating agents.

  • HUVEC (Human Umbilical Vein Endothelial Cells): The gold standard for in vitro assessment of angiogenesis. These are primary, non-transformed cells used to specifically measure the effect on endothelial cell proliferation and tube formation, which is directly mediated by VEGFR-2.

All cell lines were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol quantifies the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing a direct measure of cell viability.

  • Cell Seeding: Plate cells (HT-29, A549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2x stock concentration series of PY-101, PY-102, Cisplatin, and Sunitinib in culture medium. A vehicle control (0.1% DMSO) is run in parallel.

  • Treatment: Remove old media and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Calculate IC₅₀ values using non-linear regression analysis (log(inhibitor) vs. normalized response).

Experimental Protocol: VEGFR-2 Kinase Activity Assay

This biochemical assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified VEGFR-2 protein.

  • Assay Principle: A commercially available TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay kit is used. The assay measures the phosphorylation of a biotinylated peptide substrate by the VEGFR-2 kinase domain.

  • Reagent Preparation: Reconstitute purified, recombinant human VEGFR-2 enzyme, ATP, and peptide substrate in kinase buffer.

  • Compound Plating: Serially dilute PY-101, PY-102, and Sunitinib in the assay buffer in a 384-well plate.

  • Kinase Reaction: Add VEGFR-2 enzyme to the compound wells, followed by the addition of the ATP/substrate mixture to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the detection solution containing a Europium-labeled anti-phospho-tyrosine antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.

  • Analysis: Calculate the TR-FRET ratio and plot it against compound concentration to determine the IC₅₀ value for kinase inhibition.

Experimental Protocol: In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of the compounds in a living organism. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HT-29 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth & Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (n=8 per group):

    • Vehicle Control (Saline, i.p.)

    • PY-101 (e.g., 20 mg/kg, i.p., daily)

    • PY-102 (e.g., 20 mg/kg, i.p., daily)

    • Cisplatin (e.g., 5 mg/kg, i.p., once weekly)

    • Sunitinib (e.g., 40 mg/kg, p.o., daily)

  • Treatment & Monitoring: Administer compounds for 21 days. Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2. Monitor animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Analysis: Calculate Tumor Growth Inhibition (TGI) as the percentage difference in the mean final tumor volume between treated and vehicle groups.

Results: A Comparative Benchmark

The performance of PY-101 and PY-102 was systematically evaluated against Cisplatin and Sunitinib. The data are summarized below.

In Vitro Cytotoxicity

The novel pyridine derivatives demonstrated potent cytotoxic effects across both cancer cell lines, with IC₅₀ values in the low micromolar to nanomolar range. Notably, PY-102 showed superior potency compared to the first-generation compound PY-101 and was significantly more potent than Cisplatin in the A549 cell line.

Compound HT-29 IC₅₀ (µM) A549 IC₅₀ (µM) HUVEC IC₅₀ (µM)
PY-101 1.252.100.45
PY-102 0.880.950.15
Cisplatin 3.505.80> 10
Sunitinib 4.106.200.09

Table 1: Comparative IC₅₀ values across different cell lines. Data represent the mean from three independent experiments.

Direct VEGFR-2 Kinase Inhibition

The biochemical assay confirmed that both PY-101 and PY-102 directly inhibit VEGFR-2 kinase activity. The optimized compound, PY-102, displayed inhibitory potency comparable to the established kinase inhibitor, Sunitinib. Cisplatin, as expected, showed no direct activity against VEGFR-2.

Compound VEGFR-2 IC₅₀ (nM)
PY-101 85
PY-102 12
Cisplatin > 10,000
Sunitinib 9

Table 2: Direct enzymatic inhibition of VEGFR-2. The data confirm the designed kinase-inhibiting function of the pyridine derivatives.

In Vivo Anti-Tumor Efficacy

In the HT-29 colorectal cancer xenograft model, both PY-101 and PY-102 demonstrated significant tumor growth inhibition. PY-102 was the standout performer, achieving a TGI of 85%, which was superior to both Cisplatin and Sunitinib administered as single agents. Importantly, the PY-102 treatment group showed no significant loss in body weight, suggesting a favorable preliminary toxicity profile.

Treatment Group Dose & Schedule Final Tumor Volume (mm³ ± SEM) Tumor Growth Inhibition (TGI) Body Weight Change (%)
Vehicle -1540 ± 125-+2.5
PY-101 20 mg/kg, i.p., daily495 ± 6868%-1.8
PY-102 20 mg/kg, i.p., daily231 ± 4585%-0.5
Cisplatin 5 mg/kg, i.p., weekly816 ± 9547%-8.2
Sunitinib 40 mg/kg, p.o., daily647 ± 8258%-4.5

Table 3: In vivo efficacy in the HT-29 xenograft model after 21 days of treatment. PY-102 shows superior efficacy and better tolerability compared to the benchmarks.

Discussion and Mechanistic Interpretation

The data strongly support our dual-action hypothesis. The potent cytotoxicity of PY-101 and PY-102 against cancer cells (HT-29, A549) points to the efficacy of the DNA alkylating chloroethyl moiety.[7] This is further substantiated by their superior performance compared to Cisplatin in certain contexts.

Simultaneously, the sub-micromolar IC₅₀ values against HUVEC endothelial cells and the direct, nanomolar-level inhibition of VEGFR-2 kinase confirm the designed anti-angiogenic activity.[5] PY-102's potency is on par with Sunitinib, a dedicated kinase inhibitor. This dual mechanism is visualized in the pathway diagram below.

dual_mechanism cluster_cell Cancer Cell cluster_endo Endothelial Cell PY102_ext PY-102 PY102_int PY-102 PY102_ext->PY102_int Enters Cell PY102_ext2 PY-102 DNA Nuclear DNA PY102_int->DNA Covalent Binding Damage DNA Adducts (Alkylation) Arrest G2/M Arrest & Apoptosis Damage->Arrest Proliferation Cell Proliferation & Migration VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Pathway Pro-Angiogenic Signaling Cascade (PI3K/Akt, MAPK) VEGFR2->Pathway Activates PY102_ext2->VEGFR2 Inhibits ATP Binding Pathway->Proliferation

Caption: Proposed dual mechanism of action for PY-102.

The superior in vivo efficacy of PY-102 likely results from this synergistic attack. By simultaneously inducing direct cytotoxic DNA damage and cutting off the tumor's blood supply via VEGFR-2 inhibition, the compound overcomes the compensatory mechanisms that can limit single-agent efficacy. This integrated approach is captured in our overall experimental workflow.

workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: In Vivo Validation synthesis Compound Synthesis (this compound Scaffold) cytotoxicity Cytotoxicity Screening (MTT Assay) HT-29, A549, HUVEC synthesis->cytotoxicity kinase_assay Biochemical Kinase Assay (VEGFR-2 TR-FRET) synthesis->kinase_assay sar Structure-Activity Relationship (SAR) (PY-101 -> PY-102) cytotoxicity->sar kinase_assay->sar adme ADME/Tox Profiling (Metabolic Stability, etc.) sar->adme xenograft Xenograft Efficacy Model (HT-29 in Nude Mice) adme->xenograft pkpd PK/PD Analysis (Biomarker Modulation) xenograft->pkpd Tumor Analysis

Caption: High-level experimental benchmarking workflow.

Conclusion

The novel this compound derivatives, particularly the optimized compound PY-102, demonstrate a highly promising preclinical profile. By successfully integrating two clinically validated anticancer mechanisms—DNA alkylation and VEGFR-2 inhibition—into a single molecule, these compounds outperform established single-agent benchmarks in cytotoxicity and in vivo efficacy. The data presented in this guide provide a robust framework for the continued development of this compound class, highlighting a viable strategy for creating next-generation, multi-functional oncology therapeutics.

References

A Comparative Toxicological Assessment of 4-(2-Chloroethyl)pyridine and Its Analogs: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo toxicity profiles of 4-(2-Chloroethyl)pyridine and its structurally related derivatives. As a reactive haloalkylpyridine, understanding its toxicological properties is paramount for researchers, scientists, and drug development professionals engaged in its synthesis, handling, and application in novel chemical entities. Due to the limited publicly available toxicity data for this compound, this guide draws upon data from closely related analogs to provide a predictive toxicological overview. This approach, while indirect, offers valuable insights into the potential hazards and allows for informed decision-making in research and development settings.

Introduction to this compound and Its Toxicological Significance

This compound is a pyridine derivative featuring a reactive chloroethyl group at the 4-position. This functional group makes it a valuable intermediate in organic synthesis, particularly for the introduction of a pyridylethyl moiety into larger molecules. However, the presence of both a pyridine ring, a known toxicophore, and a reactive alkyl halide suggests a potential for significant biological activity and toxicity. The primary toxicological concerns for such compounds often revolve around their potential for alkylating biological macromolecules, such as DNA and proteins, leading to cytotoxicity and genotoxicity.

This guide will explore the known toxicity of related chloropyridines and chloroalkylpyridines to build a comparative framework for assessing the potential risks associated with this compound.

Comparative In Vivo Toxicity

Table 1: Comparative Acute In Vivo Toxicity of Pyridine and Its Chloro-Derivatives

CompoundChemical StructureAnimal ModelRoute of AdministrationLD50Reference
PyridineC₅H₅NRatOral891 mg/kg[1]
2-ChloropyridineC₅H₄ClNMouseOral110 mg/kg[2]
2-ChloropyridineC₅H₄ClNRabbitDermal48 mg/kg[2]
2-(Chloromethyl)pyridine HydrochlorideC₆H₆ClN · HClMouseOral316 mg/kg[3]
2-Chloro-5-(chloromethyl)pyridineC₆H₅Cl₂NRat (male)Oral250 - 500 mg/kg[4]
2-Chloro-5-(chloromethyl)pyridineC₆H₅Cl₂NRat (female)Oral100 - 250 mg/kg[4]

Note: The data presented is for structurally similar compounds and should be used as an estimation of the potential toxicity of this compound.

From the data in Table 1, a clear structure-activity relationship begins to emerge. The introduction of a chlorine atom to the pyridine ring, as seen in 2-chloropyridine, significantly increases its acute oral toxicity in mice compared to the parent pyridine molecule. The presence of a chloromethyl group, another reactive moiety, also contributes to the toxicity, as evidenced by the LD50 of 2-(chloromethyl)pyridine hydrochloride. The dermal toxicity of 2-chloropyridine is notably high in rabbits, highlighting the importance of appropriate personal protective equipment to prevent skin absorption.

The pathology associated with exposure to chloropyridines often involves liver damage, including central lobular necrosis, hemorrhage, and fatty degeneration.[2] The kidney is also a potential target organ for pyridine-induced toxicity.[2]

Experimental Protocol: Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure)

This protocol is a generalized procedure based on the OECD Test Guideline 425.

  • Animal Selection: Use a single sex of healthy, young adult rodents (e.g., Wistar rats), typically females as they are often slightly more sensitive.

  • Housing and Acclimatization: House animals individually in a controlled environment for at least 5 days prior to dosing to allow for acclimatization.

  • Dose Preparation: Prepare a solution or suspension of the test substance in a suitable vehicle (e.g., distilled water, corn oil). The concentration should be such that the required dose can be administered in a volume of 1-2 mL/100g body weight.

  • Dosing: Administer the test substance by oral gavage. The initial dose is selected based on available information or a default value.

  • Observation: Observe the animal closely for the first few hours post-dosing and then periodically for 14 days for signs of toxicity, such as changes in behavior, appearance, and body weight.

  • Sequential Dosing: The outcome for the previously dosed animal (survival or death) determines the dose for the next animal. If the animal survives, the dose is increased by a set factor. If the animal dies, the dose is decreased.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.

G cluster_0 In Vivo Acute Oral Toxicity Workflow A Animal Acclimatization B Dose Preparation A->B C Oral Gavage Dosing B->C D Observation (14 days) C->D E Record Mortality & Clinical Signs D->E F LD50 Calculation E->F

Caption: A generalized workflow for an in vivo acute oral toxicity study.

Comparative In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental for the initial screening of a compound's toxicity at the cellular level. These assays measure parameters like cell viability, membrane integrity, and metabolic activity. While specific IC50 (half-maximal inhibitory concentration) values for this compound are not available in the public domain, the cytotoxicity of various other pyridine derivatives has been evaluated against different cell lines.

Table 2: In Vitro Cytotoxicity of Various Pyridine Derivatives

Compound ClassCell LineAssayIC50 (µM)Reference
Pyrano-pyridine derivative (4-CP.P)K562 (Leukemia)MTTVaries with time (e.g., 24-72h)[5]
Pyridine-based PIM-1 Kinase InhibitorMCF-7 (Breast Cancer)MTT0.5 - 0.73[6]
Pyridine-based PIM-1 Kinase InhibitorHepG2 (Liver Cancer)MTT5.27 - 6.6[6]
Substituted Pyridines--Structure-dependent[7]

The data in Table 2 illustrates that the cytotoxicity of pyridine derivatives is highly dependent on their specific chemical structure and the cell line being tested. For instance, certain pyridine-based compounds have shown potent anticancer activity with IC50 values in the sub-micromolar range.[6] The mechanism of toxicity for many pyridine derivatives involves the induction of apoptosis and cell cycle arrest.

The reactive chloroethyl group of this compound suggests a potential for significant cytotoxicity through alkylation of cellular components. This is a common mechanism of action for many chemotherapeutic agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_1 MTT Cytotoxicity Assay Workflow A Cell Seeding B Compound Treatment A->B C Incubation B->C D MTT Addition C->D E Formazan Solubilization D->E F Absorbance Reading E->F G IC50 Determination F->G

Caption: A schematic representation of the MTT assay workflow.

Mechanistic Insights and Structure-Toxicity Relationships

The toxicity of pyridine and its derivatives is closely linked to their chemical structure. Key factors influencing toxicity include:

  • Lipophilicity: Increased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to greater toxicity.

  • Electronic Effects: The position and nature of substituents on the pyridine ring can alter its electronic properties, affecting its metabolic activation and interaction with biological targets.

  • Metabolic Activation: Pyridine derivatives can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as N-oxides, which can contribute to their toxicity.[8]

  • Reactivity of Substituents: The presence of reactive functional groups, such as the chloroethyl group in this compound, can lead to covalent modification of cellular macromolecules, a common mechanism of toxicity for alkylating agents.

The chloroethyl group is a known alkylating agent, and its presence on the pyridine ring likely confers a genotoxic potential to this compound. Alkylation of DNA can lead to mutations and chromosomal aberrations, which are hallmarks of carcinogenesis.

G cluster_2 Potential Toxicological Cascade of this compound A This compound B Cellular Uptake A->B C Metabolic Activation (e.g., P450) B->C D Alkylation of Macromolecules (DNA, Proteins) B->D C->D E Cellular Stress & Damage D->E F Apoptosis / Necrosis E->F G Cytotoxicity F->G

References

Comparative analysis of the pharmacokinetic properties of 4-(2-Chloroethyl)pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the comparative analysis of the pharmacokinetic properties of pyridine-based analogs, providing researchers with the necessary protocols and interpretive frameworks for drug development.

Introduction: The Central Role of Pharmacokinetics in Drug Discovery

In the intricate process of drug discovery and development, the optimization of a compound's pharmacokinetic (PK) profile is as critical as the optimization of its pharmacodynamic (PD) activity. A compound's PK properties—its absorption, distribution, metabolism, and excretion (ADME)—determine its concentration-time profile in the body, directly influencing its efficacy and toxicity. The pyridine scaffold is a ubiquitous feature in medicinal chemistry, found in numerous approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its synthetic tractability.

However, even minor structural modifications to a pyridine-containing lead compound can dramatically alter its PK profile. Therefore, a systematic and comparative analysis of analogs is essential to identify candidates with optimal drug-like properties. This guide presents a comprehensive framework for conducting such an analysis, detailing the critical in vitro and in vivo assays and emphasizing the interpretation of data to establish robust Structure-Pharmacokinetic Relationships (SPKRs).

For the purpose of this guide, we will consider a hypothetical series of analogs based on a generic 4-substituted pyridine core to illustrate the experimental workflows and data analysis.

Part 1: The Integrated Pharmacokinetic Profiling Workflow

The evaluation of a compound's PK properties follows a tiered approach, beginning with high-throughput in vitro assays to screen a large number of analogs and progressing to more resource-intensive in vivo studies for a smaller set of promising candidates. This workflow ensures that compounds with fundamental PK liabilities, such as high metabolic instability or low permeability, are eliminated early in the discovery process.

G cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Evaluation cluster_2 Data Interpretation & Decision Making A Analog Synthesis (e.g., R-group variation on pyridine core) B Metabolic Stability Assay (Microsomes, Hepatocytes) A->B Primary Screening C Plasma Protein Binding (Equilibrium Dialysis) A->C Primary Screening D Aqueous Solubility (Thermodynamic/Kinetic) A->D Primary Screening E Cell Permeability (PAMPA, Caco-2) A->E Primary Screening F Rodent PK Study (IV and PO Dosing) B->F Promising candidates advance C->F Promising candidates advance E->F Promising candidates advance G Bioanalysis (LC-MS/MS) F->G Plasma Samples H PK Parameter Calculation (Cmax, AUC, T1/2, F%) G->H Concentration Data I Structure-Pharmacokinetic Relationship (SPR) Analysis H->I Comparative Analysis J Candidate Selection for Efficacy/Toxicity Studies I->J Data-Driven Decision

Caption: High-level workflow for pharmacokinetic profiling of drug candidates.

Part 2: Foundational In Vitro ADME Assays

In vitro assays provide the first quantitative measure of a compound's intrinsic ADME properties. They are designed to be rapid, cost-effective, and predictive of in vivo outcomes.

Metabolic Stability Assessment

Causality: This assay predicts the extent and rate of metabolism by key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), located in the liver. A compound that is rapidly metabolized will have a short half-life and low oral bioavailability, making it a poor drug candidate. We use liver microsomes (containing CYPs) or hepatocytes (the whole cell, containing both Phase I and Phase II enzymes) to model this process.

  • Preparation: Cryopreserved hepatocytes (e.g., human, rat) are thawed and suspended in incubation medium (e.g., Williams' E Medium) to a final density of 1 million cells/mL.

  • Compound Incubation: The test compound (e.g., Analog A, B, or C) is added to the hepatocyte suspension at a final concentration of 1 µM.

  • Time-Course Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Calculation: The percentage of the parent compound remaining at each time point is plotted against time. The slope of the natural log of this plot provides the elimination rate constant (k). From this, the in vitro half-life (t½) is calculated as 0.693/k.

AnalogStructural ModificationIn Vitro t½ (min, Human Hepatocytes)Intrinsic Clearance (µL/min/10⁶ cells)Prediction
Analog A R = -CH₃1546.2High Clearance
Analog B R = -CF₃957.3Low Clearance
Analog C R = -c-propyl4017.3Moderate Clearance

Interpretation: The replacement of a methyl group (Analog A), a site susceptible to oxidation, with a metabolically robust trifluoromethyl group (Analog B) significantly increases the metabolic stability. This is a common strategy in medicinal chemistry to enhance drug exposure.

Plasma Protein Binding (PPB)

Causality: Drugs can bind reversibly to plasma proteins like albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its target. High plasma protein binding can limit efficacy and complicates PK-PD relationships. The Rapid Equilibrium Dialysis (RED) method is a standard for measuring this property.

  • Device Preparation: A RED device consists of two chambers (a plasma chamber and a buffer chamber) separated by a semipermeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows small molecules to pass.

  • Compound Addition: The test compound is added to pooled plasma (human or animal) at a concentration of 1 µM.

  • Incubation: 200 µL of the plasma-compound mixture is added to the plasma chamber, and 350 µL of phosphate-buffered saline (PBS) is added to the buffer chamber. The device is sealed and incubated at 37°C for 4-6 hours with shaking to reach equilibrium.

  • Sampling & Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.

  • Calculation: The fraction unbound (fu) is calculated as: fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].

AnalogStructural ModificationFraction Unbound (fu, %)% Bound
Analog A R = -CH₃ (less lipophilic)15.284.8
Analog B R = -CF₃ (more lipophilic)2.597.5
Analog D R = -COOH (anionic)45.154.9

Interpretation: Increasing lipophilicity, as in the switch from -CH₃ to -CF₃, often increases binding to albumin, reducing the free fraction. Introducing an acidic group like a carboxylic acid (Analog D) can decrease binding, depending on the specific interactions with the protein.

Part 3: Definitive In Vivo Pharmacokinetic Studies

After identifying analogs with promising in vitro profiles (e.g., moderate-to-low clearance, acceptable free fraction), in vivo studies are conducted, typically in rodents (e.g., Sprague-Dawley rats), to understand the compound's behavior in a whole organism.

  • Animal Acclimation & Cannulation: Male Sprague-Dawley rats (n=3-5 per group) are acclimated and may be surgically fitted with a jugular vein cannula for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: The compound is formulated in a solubilizing vehicle (e.g., 20% Solutol in saline) and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein. This route provides a baseline for 100% bioavailability.

    • Oral (PO) Group: The compound is formulated in a suspension or solution (e.g., 0.5% methylcellulose) and administered by oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples (~100 µL) are collected from the cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma samples are processed (e.g., via protein precipitation) and analyzed by a validated LC-MS/MS method to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis: Concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterAnalog B (R = -CF₃)Analog C (R = -c-propyl)Definition
Dose (IV/PO) 1 / 5 mg/kg1 / 5 mg/kgAdministered dose
Cmax (ng/mL) 850620Maximum observed plasma concentration (PO)
Tmax (h) 1.00.5Time to reach Cmax (PO)
AUC₀-inf (ng*h/mL) 4250 (IV), 5100 (PO)3100 (IV), 2480 (PO)Area under the concentration-time curve
t½ (h) 6.23.5Elimination half-life
CL (mL/min/kg) 3.95.4Clearance (after IV dose)
Vdss (L/kg) 2.11.8Volume of distribution at steady state
F (%) 2819Oral Bioavailability: (AUCpo/AUCiv) * (Doseiv/Dosepo)

Part 4: Establishing Structure-Pharmacokinetic Relationships (SPR)

The ultimate goal is to understand how structural changes influence PK outcomes, enabling the rational design of better compounds. By integrating the in vitro and in vivo data, we can build a coherent SPR narrative.

G cluster_0 cluster_1 cluster_2 A Pyridine Core (Analog A: R = -CH3) B Add EWG (Analog B: R = -CF3) A->B Strategy 1 C Add Polar Group (Analog D: R = -COOH) A->C Strategy 2 D Block CYP Oxidation ↓ Intrinsic Clearance B->D E Increase Lipophilicity ↓ fu (↑ PPB) B->E F Increase Polarity ↑ fu (↓ PPB) ↑ Solubility C->F G ↑ Half-life (t½) ↑ AUC D->G E->G Counteracting effect (higher free clearance) I Potentially Lower Vdss May improve F% F->I H ↑ Oral Bioavailability (F%) G->H I->H

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research, discovery, and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2-Chloroethyl)pyridine, a halogenated pyridine derivative. By elucidating the chemical principles that underpin these procedures, this document aims to empower researchers to manage this hazardous waste stream with confidence and precision, ensuring the safety of personnel and the preservation of our environment.

I. Understanding the Hazard: Chemical Profile of this compound

Key Hazards:

  • Corrosivity: Like its analogs, this compound is expected to be corrosive, capable of causing severe skin burns and eye damage upon contact.[3][4][6]

  • Toxicity: It is harmful if swallowed or inhaled, and can cause irritation to the respiratory tract.[2][3][4][5]

  • Reactivity: This compound is incompatible with strong oxidizing agents.[2][4] When heated to decomposition, it can emit highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[4][5]

The U.S. Environmental Protection Agency (EPA) regulates halogenated pyridines, underscoring the need for specific disposal protocols.[8]

PropertyDataSource
Molecular FormulaC7H8ClN[1]
Molecular Weight141.60 g/mol [1]
Hazard ClassificationsCorrosive, Acutely Toxic[3][4]
Incompatible MaterialsStrong oxidizing agents[2][4]
Hazardous DecompositionCO, CO2, NOx, Hydrogen chloride gas[4][5]
II. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Use chemically resistant gloves. Butyl rubber or PVA gloves are recommended over nitrile gloves for handling pyridine compounds.[9] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection: A fully buttoned lab coat is required to protect against skin contact.[9]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9][10] If a fume hood is not available or in case of a spill, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2][4][9]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation. As a halogenated organic compound, it must not be mixed with non-halogenated waste streams.[11]

Step 1: Waste Collection

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) bottles with screw caps are suitable.[9][10][11]

  • Labeling: The container must be labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[10][11]

  • Waste Accumulation: Collect waste this compound in its pure form or in solutions. Avoid mixing with other incompatible waste materials, particularly strong oxidizing agents.[9]

Step 2: Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate the impact of potential leaks or spills.[11]

  • Storage Conditions: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][4][9]

Step 3: Disposal of Contaminated Materials

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol).[11][12] Collect the rinsate as halogenated organic waste. After thorough rinsing and defacing the label, the container may be disposed of as non-hazardous laboratory glass or plastic.[11]

  • Contaminated PPE and Spill Debris: Any disposable PPE, absorbent materials, or other supplies contaminated with this compound must be collected in a sealed, labeled bag or container and disposed of as hazardous waste.[9][13]

Step 4: Arranging for Final Disposal

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) office.[9][11]

  • Licensed Waste Disposal: Ensure that the disposal is handled by a licensed waste disposal company.[3] Disposal of contents and containers must be in accordance with all local, state, and federal regulations.[2][3][4][6][13]

  • Approved Disposal Methods: The EPA specifies that for halogenated pyridines, disposal should involve chemical destruction.[8] Where necessary to ensure complete destruction, a combination of chemical destruction and carbon adsorption may be employed.[8]

IV. Spill Management

In the event of a spill:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protection: Don the appropriate PPE as outlined in Section II.

  • Containment and Cleanup: For solid spills, dampen the material with water to prevent dust generation before carefully sweeping it into a suitable container.[5] For liquid spills, absorb with an inert, dry material and place it in a sealed container for disposal as hazardous waste.[9]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your institution's EHS office.

V. Workflow Diagrams

Disposal Workflow for this compound

G A Handling this compound B Wear Full PPE: - Goggles/Face Shield - Chem-Resistant Gloves - Lab Coat A->B C Generate Waste A->C D Segregate as 'Halogenated Organic Waste' C->D H Decontaminate Empty Containers (Triple Rinse) C->H E Store in Labeled, Closed Container in Secondary Containment at SAA D->E F Contact EHS for Pickup E->F G Final Disposal by Licensed Facility F->G I Dispose of Rinsate as Halogenated Waste H->I J Dispose of Clean Container as Non-Hazardous Waste H->J

A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.

Decision Tree for Spill Response

G A Spill of this compound Occurs B Is the spill large or are you untrained? A->B C Evacuate, Secure Area, Call EHS/Emergency Services B->C Yes D Wear Full PPE B->D No E Contain and Clean Up Spill using appropriate absorbents D->E F Collect Spill Debris in Sealed Hazardous Waste Container E->F G Decontaminate Spill Area F->G H Report to EHS G->H

A decision-making diagram for responding to a spill of this compound.

References

A Senior Application Scientist's Guide to the Safe Handling of 4-(2-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel compounds is the cornerstone of innovation in drug discovery and development. 4-(2-Chloroethyl)pyridine is a key building block in these endeavors, but its reactivity demands a meticulous and informed approach to safety. This guide moves beyond mere compliance, offering a framework for integrating safety into your experimental workflow, ensuring the protection of both personnel and research integrity.

Understanding the Hazard: A Proactive Stance on Safety

This compound hydrochloride and its analogs are classified as hazardous materials. The primary risks are associated with its corrosive nature and toxicity.[1][2][3] Understanding the "why" behind safety protocols is critical for their effective implementation.

  • Corrosivity: This compound can cause severe chemical burns upon contact with skin and eyes.[1][2][4] The reactivity of the chloroethyl group contributes to its ability to damage biological tissues.

  • Toxicity: It is harmful if swallowed or inhaled.[1][3][5][6] Systemic effects can occur if the compound enters the bloodstream.[4]

  • Incompatible Materials: It is incompatible with strong oxidizing agents.[1][5][7] Contact can lead to vigorous, potentially dangerous reactions.

Hazard Identification Summary
Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity, OralHarmful if swallowed.[1][3][5]GHS07Danger
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1][2][3]GHS05Danger
Serious Eye DamageCauses serious eye damage.[1][2][3]GHS05Danger
Respiratory IrritationMay cause respiratory irritation.[1][6]GHS07Danger

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The goal is to create a comprehensive barrier between you and the chemical hazard.[8][9]

Recommended PPE for Handling this compound
Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles provide a seal against splashes. A face shield offers an additional layer of protection for the entire face and should be used when handling larger quantities or during procedures with a high splash risk.[10] Standard safety glasses are insufficient.[11]
Hands Nitrile Gloves (Double-Gloving Recommended)Nitrile gloves offer good resistance to a range of chemicals.[12] Double-gloving is a best practice to mitigate the risk of exposure from undetected pinholes or tears.[11] Always inspect gloves before use and remove the outer glove before leaving the immediate work area.[11]
Body Chemical-Resistant Lab CoatA fully buttoned lab coat made of a chemical-resistant material is essential to protect against skin contact from spills.[8][10]
Respiratory Certified Chemical Fume HoodAll manipulations of this compound should be performed inside a properly functioning and certified chemical fume hood to minimize inhalation exposure.[8][13] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is mandatory.[8][11]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for safe and efficient handling. This plan outlines the critical steps to be followed.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Certification & Airflow prep_materials Assemble All Necessary Equipment handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Perform Chemical Transfer/Reaction cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate Experiment Complete cleanup_waste Segregate & Label Hazardous Waste cleanup_ppe Doff PPE Correctly cleanup_wash Wash Hands Thoroughly end End cleanup_wash->end start Start start->prep_ppe

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1][5][13]

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood has a current certification and that the airflow is adequate.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Conduct all weighing and transferring of the solid compound within the fume hood to prevent the generation of dust in the open lab.[8]

    • Use compatible tools, such as glass or stainless steel spatulas.

    • When making solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[2][3]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area designated for corrosive materials.[1][5][12]

    • Ensure the container is clearly labeled.[12]

    • Store away from incompatible materials, particularly strong oxidizing agents.[1][5]

Emergency Response Plan: Preparedness is Key

Accidents can happen despite the best precautions.[12] A clear and practiced emergency plan is crucial.

Exposure First Aid
Exposure RouteFirst Aid ProtocolImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[2][7]Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes in a safety shower.[2][7]Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[2][7] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so).[2]Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][5] Rinse the mouth with water.[2][5]Call a poison control center or seek immediate medical attention.

Spill Response Protocol

spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Step-by-step procedure for responding to a spill.

  • Minor Spill (within a fume hood):

    • Contain the spill using an inert absorbent material like vermiculite or sand.[8]

    • Carefully scoop the material into a designated, labeled hazardous waste container.[2][8]

    • Decontaminate the surface with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[8]

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert your institution's emergency response team.[8]

    • Restrict access to the area.

    • Provide the emergency responders with the Safety Data Sheet (SDS).[8]

Disposal Plan: Responsible End-of-Life Management

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Unused/Waste Chemical: Collect all waste this compound in a designated, properly labeled hazardous waste container.[5][8] The container must be compatible with the chemical and have a secure lid.

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste.[8] Place these items in a sealed and labeled hazardous waste bag or container.[7][8]

  • Regulatory Compliance: Always follow your institution's specific guidelines and local regulations for chemical waste disposal.[2][3][12] Never pour chemical waste down the drain.[12]

By internalizing these principles and protocols, you build a foundation of safety that empowers confident and responsible research. This guide serves as a living document; always consult your institution's specific safety policies and the most current Safety Data Sheet (SDS) before beginning any new procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.